molecular formula C12H20N2O2 B15566622 Aspergillic acid CAS No. 490-02-8

Aspergillic acid

Cat. No.: B15566622
CAS No.: 490-02-8
M. Wt: 224.30 g/mol
InChI Key: IUZCDJYHMMWBBE-UHFFFAOYSA-N
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Description

Aspergillic acid is a member of pyrazines.
This compound has been reported in Aspergillus subolivaceus, Aspergillus flavus, and Aspergillus parasiticus with data available.
structure in Merck Index, 9th ed, #865

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

490-02-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3

InChI Key

IUZCDJYHMMWBBE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Aspergillic Acid: Discovery, History, and Core Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

Authored by Gemini

Abstract

Aspergillic acid, a pyrazine derivative produced by the fungus Aspergillus flavus, has been a subject of scientific interest for over eight decades due to its notable antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols from seminal studies, quantitative data on its biological activity, and a thorough examination of its molecular characteristics. This document aims to serve as a core reference for the ongoing exploration of this compound and its potential therapeutic applications.

Introduction

First identified in 1940, this compound is a mycotoxin and one of the earliest discovered antibiotics produced by a fungus.[1] It belongs to the class of cyclic hydroxamic acids, which are known for their metal-chelating properties.[2] This guide delves into the foundational research that led to its isolation and structural elucidation, presenting the methodologies in a manner that is both historically informative and practically relevant for contemporary researchers. Furthermore, it consolidates key quantitative data and presents a current understanding of its biosynthetic pathway and mechanism of action.

Discovery and History

The journey of this compound began in 1940 when Edwin C. White and Justina H. Hill observed that a surface culture of a fungal strain, later identified as Aspergillus flavus, produced a filtrate with bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][3] Over the subsequent years, they worked on isolating the active compound in its crystalline form, and in 1943, they successfully reported the isolation of this antibiotic, which they named "this compound" due to its acidic nature and fungal origin.[1][4][5]

The definitive structural elucidation was later accomplished by Dutcher and his co-workers.[6][7] Through a series of chemical degradation and derivatization experiments, they identified this compound as a cyclic hydroxamic acid related to pyridine.[2][7] A key step in this process was the reduction of this compound to deoxythis compound, a neutral compound.[2]

Physicochemical Properties

This compound presents as pale yellow, needle-like crystals.[3] It is sparingly soluble in cold water but readily dissolves in many common organic solvents and dilute acids.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀N₂O₂[3]
Molar Mass224.30 g/mol [3]
Melting Point97-99 °C[1]
AppearancePale yellow needles[3]
pKa5.5 (at 25 °C)[1]
SolubilityInsoluble in cold water; soluble in common organic solvents and dilute acids.[1]
Specific Rotation [α]+13.4° (c=1.0 in ethanol)[7]

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria.[3] Recent studies have also highlighted its potent activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[6] While comprehensive quantitative data from early studies is limited, Table 2 summarizes available Minimum Inhibitory Concentration (MIC) data.

Table 2: Antimicrobial Activity of this compound (MICs)

MicroorganismStrainMIC (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)ATCC 43300Not explicitly quantified, but potent activity reported.[6]
Escherichia coliMTCC 1610Not explicitly quantified, but potent activity reported.[6]

Note: Further contemporary studies are required to establish a comprehensive MIC profile of this compound against a wider range of microbial pathogens.

Biosynthesis

The biosynthesis of this compound in Aspergillus flavus originates from the amino acids L-leucine and L-isoleucine.[8] The genetic basis for this pathway is a dedicated gene cluster, designated as the asa cluster (gene cluster 11).[9][10] This cluster contains the necessary genes encoding the enzymes that catalyze the sequential steps of this compound synthesis.

The core of the biosynthetic pathway involves a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC.[9][10] This enzyme is responsible for the initial condensation of L-leucine and L-isoleucine. The pathway proceeds through the formation of deoxythis compound, which is then oxidized by a cytochrome P450 monooxygenase, AsaD, to yield this compound.[9][10] Further hydroxylation can occur, catalyzed by the hydroxylase AsaB, to form hydroxythis compound.[9][10]

aspergillic_acid_biosynthesis L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Deoxyaspergillic_acid Deoxythis compound AsaD AsaD (P450 Monooxygenase) Deoxyaspergillic_acid->AsaD Aspergillic_acid This compound AsaB AsaB (Hydroxylase) Aspergillic_acid->AsaB Hydroxyaspergillic_acid Hydroxythis compound AsaC->Deoxyaspergillic_acid Condensation & Reduction AsaD->Aspergillic_acid Oxidation AsaB->Hydroxyaspergillic_acid Hydroxylation mechanism_of_action Aspergillic_Acid This compound (Hydroxamic Acid Moiety) Chelation Chelation Aspergillic_Acid->Chelation Iron Iron (Fe³⁺) Iron->Chelation Deprivation Iron Deprivation in Microbe Chelation->Deprivation Disruption Disruption of Essential Metabolic Processes Deprivation->Disruption Inhibition Growth Inhibition & Cell Death Disruption->Inhibition isolation_workflow Start Start: A. flavus surface culture on tryptone-salt medium Incubation Incubation at room temperature Start->Incubation Filtration Filtration to remove mycelium Incubation->Filtration Acidification Acidification of filtrate with HCl Filtration->Acidification Extraction Extraction with Chloroform Acidification->Extraction Evaporation Evaporation of Chloroform Extraction->Evaporation Crystallization Crystallization from hot water or dilute alcohol Evaporation->Crystallization End End: Crystalline this compound Crystallization->End

References

The Pioneering Isolation of Aspergillic Acid from Aspergillus flavus

Author: BenchChem Technical Support Team. Date: December 2025

A seminal discovery by Edwin C. White and Justina H. Hill in 1943 marked the first successful isolation of aspergillic acid, a potent antibacterial compound produced by the fungus Aspergillus flavus.[1][2] This technical guide provides a detailed account of their pioneering work, including the experimental protocols for isolation, quantitative data, and an overview of the biosynthetic pathway.

Introduction

This compound is a pyrazine derivative with significant antimicrobial properties. Its discovery by White and Hill at the James Buchanan Brady Urological Institute of Johns Hopkins Hospital laid the groundwork for future research into the secondary metabolites of Aspergillus species and their potential applications in medicine.[1][2] The initial observations noted the bactericidal effects of a filtrate from a mold culture, which spurred the effort to isolate the active crystalline compound.[2]

Experimental Protocols

The isolation of this compound, as detailed by White and Hill, involved a multi-step process of fungal cultivation, extraction, and purification.

Fungal Cultivation

Aspergillus flavus was cultured on a liquid medium to facilitate the extraction of the secreted this compound. While the original 1943 paper provides foundational methods, subsequent studies aimed to optimize the yield. One such improved medium is described below.

ComponentConcentration
Difco Yeast Extract2%
Glycerol1%
Table 1: Optimized Culture Medium for this compound Production [3]

The fungus was grown in surface cultures, and after an incubation period, the culture broth was harvested for extraction.[3]

Isolation of Crystalline this compound

The following protocol outlines the key steps for isolating this compound from the culture filtrate:

  • Adsorption: The active material in the unenriched mold filtrate was adsorbed onto an active charcoal, such as Norite, at a concentration of 2% at a pH of 4.0.[2]

  • Elution: The this compound was then eluted from the charcoal.

  • Precipitation: The eluate was acidified to a pH of approximately 4.5, causing the this compound to precipitate out of the solution. An opalescence or a milky suspension would form, which upon stirring or standing in the cold, would yield crystals.[2] It was noted that excess acid should be avoided as the precipitate is an amphoteric substance and can redissolve.[2]

  • Recrystallization: The crude crystalline material was further purified by recrystallization from dilute alcohol to obtain a more refined product.[2]

Quantitative Data

The yield of this compound was a critical aspect of the early research. The following table summarizes some of the reported yields from the initial and subsequent studies.

StudyCulture MediumYield of Crude Crystalline Material (mg/mL)
White and Hill (1943)2% Tryptone and 0.5% Sodium Chloride0.005 - 0.07
Rake et al. (1942)2% Tryptone and 0.5% Sodium Chloride0.1 - 0.25
Bush et al. (1945)2% Difco Peptone and 2% Lactose0.3
Woodward (1947)2% Difco Yeast Extract and 1% Glycerol~0.8
Table 2: Reported Yields of this compound [3]

Biosynthetic Pathway of this compound

This compound is synthesized from the amino acids L-leucine and L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions, starting with the formation of deoxythis compound, which is then oxidized to this compound. Further hydroxylation can lead to the formation of hydroxythis compound.[4]

Aspergillic_Acid_Biosynthesis L_Leucine L-Leucine Dipeptide_Aldehyde NH2-Leu-Ile-CHO (Dipeptide Aldehyde) L_Leucine->Dipeptide_Aldehyde asaC (NRPS-like) L_Isoleucine L-Isoleucine L_Isoleucine->Dipeptide_Aldehyde asaC (NRPS-like) Deoxyaspergillic_Acid Deoxythis compound Dipeptide_Aldehyde->Deoxyaspergillic_Acid Intermolecular Cyclization Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid asaD (P450) Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid asaB (Hydroxylase)

Caption: Biosynthetic pathway of this compound from amino acid precursors.

Experimental Workflow: Isolation of this compound

The following diagram illustrates the workflow for the isolation of this compound as described by White and Hill.

Isolation_Workflow start Aspergillus flavus Culture Filtrate adsorption Adsorption onto Active Charcoal (2%) at pH 4.0 start->adsorption elution Elution of Active Material adsorption->elution acidification Acidification to pH ~4.5 elution->acidification precipitation Precipitation of Crude this compound acidification->precipitation recrystallization Recrystallization from Dilute Alcohol precipitation->recrystallization end Pure Crystalline this compound recrystallization->end

Caption: Experimental workflow for the isolation of this compound.

References

Aspergillic Acid (C₁₂H₂₀N₂O₂): A Technical Guide on its Molecular Structure, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

Aspergillic acid is a mycotoxin and antibiotic agent first isolated from the fungus Aspergillus flavus. With the molecular formula C₁₂H₂₀N₂O₂, this pale yellow crystalline compound has garnered significant interest due to its antimicrobial properties against both Gram-positive and Gram-negative bacteria and its unique chemical structure. Its biological activity is intrinsically linked to its structure, a cyclic hydroxamic acid derivative of pyrazine. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, biosynthetic pathway, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure and Chemical Identity

This compound is systematically named 1-Hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-2(1H)-pyrazinone.[1] Its structure was elucidated through chemical degradation and spectroscopic analysis, revealing a pyrazinone core with two alkyl side chains and a critical N-hydroxy group (a cyclic hydroxamic acid). This hydroxamic acid functionality is the primary determinant of its biological activity and toxicity.

The core structure consists of a substituted pyrazinone ring. The substituent at position 3 is an isobutyl group, derived from the amino acid L-leucine, while the substituent at position 6 is a sec-butyl group, derived from L-isoleucine. Reduction of this compound yields deoxythis compound, a neutral compound where the N-hydroxy group is replaced by a hydrogen atom.

Key Structural Identifiers:

  • Molecular Formula: C₁₂H₂₀N₂O₂[2][3]

  • IUPAC Name: 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one[4][2]

  • CAS Number: 490-02-8[1][3]

  • InChIKey: IUZCDJYHMMWBBE-UHFFFAOYSA-N[4][3]

  • Canonical SMILES: CCC(C)C1=CN=C(C(=O)N1O)CC(C)C[4][3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its extraction, purification, and formulation in research and development settings.

PropertyValueReference(s)
Molecular Weight 224.304 g·mol⁻¹
Appearance Pale yellow needles
Melting Point 97-99 °C[5]
Density 1.163 g/cm³
pKa 5.5[5]
Log P (Octanol-Water) 1.7
Optical Rotation [α]D¹⁸ +13.3° (c = 3.9 in ethanol)
UV Absorption Maxima 235 nm (ε = 10500), 328 nm (ε = 8500) (in water, pH 8)[1]
Percent Composition C: 64.26%, H: 8.99%, N: 12.49%, O: 14.27%[1]
Solubility Slightly soluble in cold water; soluble in dilute acids, alkalies, and common organic solvents.[1]

Biosynthesis and Genetic Basis

This compound is a secondary metabolite synthesized from the amino acid precursors L-leucine and L-isoleucine. Its biosynthesis is orchestrated by a dedicated gene cluster, identified as cluster 11 in Aspergillus flavus.[6] This cluster contains genes encoding the necessary enzymes for its production.

The biosynthetic pathway begins with the formation of deoxythis compound, which is then oxidized to this compound. A subsequent hydroxylation can produce hydroxythis compound.[7][8]

This compound Biosynthesis Pathway cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Leu L-Leucine Daa Deoxythis compound Leu->Daa asaC (NRPS-like) Ile L-Isoleucine Ile->Daa asaC (NRPS-like) Aa This compound Daa->Aa asaD (P450 Oxidoreductase) Oxidation Haa Hydroxythis compound Aa->Haa asaB (Desaturase/Hydroxylase) Hydroxylation Toxicity Mechanism AspergillicAcid This compound (Hydroxamic Acid Moiety) Chelation Chelation AspergillicAcid->Chelation MetalIons Essential Metal Ions (e.g., Fe³⁺, Ca²⁺) MetalIons->Chelation Disruption Disruption of Cellular Processes (e.g., Enzyme Function) Chelation->Disruption Toxicity Cellular Toxicity & Antimicrobial Action Disruption->Toxicity Experimental Workflow for Gene Cluster Analysis Start In Silico Genome Analysis: Identify Putative Gene Cluster 11 Knockout Generate Knockout Mutants (ΔasaC, ΔasaD, etc.) Start->Knockout Cultivation Cultivate Wild-Type and Mutant Strains Knockout->Cultivation Extraction Solvent Extraction of Metabolites Cultivation->Extraction LCMS LC-MS Analysis of Extracts Extraction->LCMS Analysis Compare Metabolite Profiles: Identify Missing/Accumulated Compounds LCMS->Analysis Conclusion Confirm Gene Function in Biosynthesis Pathway Analysis->Conclusion

References

A Technical Guide to the Chemical and Physical Properties of Aspergillic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of aspergillic acid, a mycotoxin produced by various species of the Aspergillus genus, most notably Aspergillus flavus. As a compound with significant antibiotic and antifungal properties, a thorough understanding of its characteristics is crucial for researchers, scientists, and drug development professionals. This document details its chemical structure, physical attributes, spectroscopic data, and biosynthetic pathway. Furthermore, it outlines the key experimental protocols for the isolation, purification, and characterization of this compound crystals.

Chemical Properties

This compound (CAS No: 490-02-8) is a pyrazine derivative classified as a cyclic hydroxamic acid.[1] Its molecular formula is C₁₂H₂₀N₂O₂.[1][2][3] The structure contains a pyrazinone ring with isobutyl and sec-butyl side chains, derived from the amino acids L-leucine and L-isoleucine, respectively.[4][5] The hydroxamic acid functional group is a key feature, responsible for both its biological activity and its toxicity, which is believed to stem from the chelation of physiologically important metal ions such as calcium.[1][6] this compound is also known to bind with iron to form a reddish pigment complex known as ferriaspergillin.[7][8]

Table 1: Chemical Identifiers and Descriptors for this compound

PropertyValueReference
IUPAC Name 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one[1][9]
Molecular Formula C₁₂H₂₀N₂O₂[1][2][3]
Molecular Weight 224.30 g/mol [2]
CAS Number 490-02-8[2][3][10]
Canonical SMILES CCC(C)C1=CN=C(C(=O)N1O)CC(C)C[1][3][9]
InChIKey IUZCDJYHMMWBBE-UHFFFAOYSA-N[1][3][9]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
pKa 5.5[2][10]
logP (o/w) 1.7 - 1.81 (estimated)[1][11]
Optical Rotation [α]D¹⁸ +13.3° (c = 3.9 in ethanol)[2]

Physical Properties

This compound presents as pale yellow, needle-like crystals with a distinct odor resembling black walnuts.[1][2] It is slightly soluble in cold water but demonstrates good solubility in various organic solvents as well as in dilute acids and alkalies.[2][10]

Table 3: Physical Properties of this compound Crystals

PropertyValueReference
Appearance Pale yellow needles[1][2]
Odor Similar to black walnuts[2]
Melting Point 97-99 °C (recrystallized from methanol)[2][10]
Boiling Point ~336-366 °C (estimated)[10][11]
Density ~1.16 g/cm³ (estimated)[1]
Solubility Slightly Soluble: Cold water (929.3 mg/L at 25°C, est.).[2][11] Soluble: Dilute acids and alkalies, ethanol, ether, acetone, benzene, chloroform, pyridine.[2]

Spectroscopic and Crystallographic Characterization

The structural elucidation and quantification of this compound rely on standard analytical techniques. Spectroscopic methods provide information on the electronic structure, functional groups, and atomic connectivity, while X-ray crystallography can reveal the precise three-dimensional atomic arrangement in the solid state.

Table 4: Spectroscopic Data for this compound

Spectroscopy TypeDataReference
UV-Vis λmax (in water, pH 8): 328 nm (ε = 8500), 235 nm (ε = 10500)[2]
Experimental Protocols for Characterization

Spectroscopic Analysis (UV-Vis, NMR, IR)

  • Objective: To confirm the chemical structure and functional groups of this compound.

  • Sample Preparation: For UV-Vis spectroscopy, a dilute solution of crystalline this compound is prepared in a suitable solvent (e.g., ethanol or buffered water) and placed in a quartz cuvette.[2] For Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the crystalline solid is typically dissolved in a deuterated solvent (e.g., CDCl₃ for NMR) or prepared as a KBr pellet or nujol mull (for IR).

  • Instrumentation: A standard spectrophotometer is used for UV-Vis analysis to measure absorbance versus wavelength.[12] An FTIR spectrometer is used to obtain the infrared spectrum, which reveals vibrational modes of functional groups.[13] A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra, providing detailed information about the molecular backbone.[14]

  • Data Analysis: The resulting spectra are analyzed to identify characteristic absorption bands (UV-Vis, IR) and chemical shifts/coupling constants (NMR) that correspond to the known structure of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To separate this compound from a mixture and confirm its molecular weight and fragmentation pattern.

  • Sample Preparation: A crude or purified extract containing this compound is dissolved in a suitable solvent, typically the mobile phase starting condition (e.g., methanol/water mixture), and filtered before injection.[15]

  • Instrumentation: An HPLC or UPLC system equipped with a C18 reversed-phase column is commonly used for separation.[8] The eluent is coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) for detection.[5]

  • Data Analysis: The retention time of the peak corresponding to this compound is compared to a known standard. The mass spectrometer provides a high-resolution mass of the parent ion ([M+H]⁺) and its fragmentation pattern, which serve to confirm the compound's identity.[8][15]

Single-Crystal X-ray Crystallography

  • Objective: To determine the precise three-dimensional atomic structure of this compound in its crystalline state.

  • Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol) to achieve saturation.[2] The solution is then subjected to slow evaporation or cooling to promote the growth of single crystals of adequate size and quality (typically >0.1 mm).[16][17]

  • Data Collection: A single, well-formed crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while the diffraction pattern of scattered X-rays is recorded by a detector.[16][18]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. The structural model is then refined computationally to best fit the experimental diffraction data.[16]

Biosynthesis and Experimental Workflows

The production of this compound in A. flavus is governed by the asa gene cluster.[5][8] The biosynthesis begins with the condensation of L-leucine and L-isoleucine, a reaction catalyzed by the nonribosomal peptide synthetase-like (NRPS-like) enzyme AsaC, to form the pyrazinone precursor, deoxythis compound.[4][7][8] This intermediate is subsequently oxidized by a cytochrome P450 monooxygenase, AsaD, to yield this compound.[4][7][8] A further hydroxylation step, mediated by the hydroxylase AsaB, can convert this compound into hydroxythis compound.[4][7]

This compound Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Leu L-Leucine Deoxy Deoxythis compound Leu->Deoxy  AsaC (NRPS-like) Ile L-Isoleucine Ile->Deoxy  AsaC (NRPS-like) Asper This compound Deoxy->Asper  AsaD (P450 Oxidase) Hydroxy Hydroxythis compound Asper->Hydroxy  AsaB (Hydroxylase)

Biosynthesis of this compound in A. flavus.

The general workflow for obtaining and analyzing this compound involves several key stages, from fungal cultivation to final structural confirmation.

Experimental Workflow cluster_analysis Analytical Techniques Culture 1. A. flavus Surface Culture Extraction 2. Solvent Extraction & Purification Culture->Extraction Crystals 3. Recrystallization Extraction->Crystals Sample Crystalline this compound Crystals->Sample Analysis 4. Characterization Sample->Analysis Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Analysis->Spectroscopy MS Chromatography (HPLC-MS) Analysis->MS Xray X-ray Crystallography Analysis->Xray Data Structural & Physical Property Data Spectroscopy->Data MS->Data Xray->Data

Workflow for Isolation and Characterization.

References

Aspergillic Acid: A Technical Guide to a Cyclic Hydroxamic Acid Siderophore

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid, a cyclic hydroxamic acid produced by fungi of the genus Aspergillus, notably Aspergillus flavus, has garnered significant attention for its potent iron-chelating properties and broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and biological characteristics. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fascinating natural product. This document details its physicochemical properties, spectroscopic data, and biological activities, including its mechanism of action as a siderophore. Furthermore, it provides detailed experimental protocols for its isolation, purification, and characterization, and for assessing its antimicrobial efficacy. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this promising molecule.

Introduction

First discovered in 1940 from cultures of Aspergillus flavus, this compound is a pale yellow crystalline compound recognized for its antibiotic properties against both Gram-positive and Gram-negative bacteria.[1] Its structure was later elucidated as a cyclic hydroxamic acid, a feature central to its biological function.[1] The hydroxamic acid moiety confers this compound with a high affinity for ferric iron (Fe³⁺), enabling it to act as a siderophore – a small molecule that sequesters and transports iron.[2][3] This iron-chelating ability is intrinsically linked to its antimicrobial mechanism, as it deprives pathogenic microbes of this essential nutrient.[3] This guide aims to consolidate the current technical knowledge on this compound, providing a valuable resource for its further investigation and potential therapeutic development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quantitative basis for its handling and characterization.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₂₀N₂O₂[1][4]
Molar Mass 224.304 g/mol [1][4]
Appearance Pale yellow needles[1]
Melting Point 98 °C[1]
logP 1.7[1][4]
Density 1.163 g/cm³[1]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are presented below.

Table 2.2.1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.51s1HPyrazinone ring H
7.68t1HPyrazinone ring H
7.26d1HPyrazinone ring H
4.17d1H-CH₂- (isobutyl)
4.07d1H-CH₂- (isobutyl)
1.80 - 1.73m1H-CH- (sec-butyl)
1.68 - 1.60m1H-CH- (isobutyl)
1.45 - 1.39m1H-CH₂- (sec-butyl)
1.34s3H-CH₃ (sec-butyl)
1.29 - 1.21m6H2 x -CH₃ (isobutyl)
1.14 - 1.04m1H-CH₂- (sec-butyl)
0.86t3H-CH₃ (sec-butyl)

Table 2.2.2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
212.5C=O
154.9Pyrazinone ring C
148.6Pyrazinone ring C
137.3Pyrazinone ring C
124.3Pyrazinone ring C
122.0Pyrazinone ring C
79.3-CH- (sec-butyl)
46.9-CH₂- (isobutyl)
39.8-CH- (isobutyl)
31.6-CH₂- (sec-butyl)
29.4-CH₃ (sec-butyl)
25.6-CH₃ (isobutyl)
23.4-CH₃ (isobutyl)
22.4-CH₂- (sec-butyl)
13.9-CH₃ (sec-butyl)

Table 2.2.3: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3495O-H stretch (hydroxamic acid)
2929C-H stretch (aliphatic)
2855C-H stretch (aliphatic)
1714C=O stretch (cyclic hydroxamic acid)
1594C=N stretch (pyrazinone ring)
1472C-H bend (aliphatic)
1436C-H bend (aliphatic)
1153C-O stretch

Table 2.2.4: Mass Spectrometry Data (EI-MS) of this compound

m/zProposed Fragment
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
196[M - C₂H₄]⁺
181[M - C₃H₇]⁺
167[M - C₄H₉]⁺

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits a notable antimicrobial profile against a range of pathogenic bacteria and fungi. Its activity is primarily attributed to its ability to sequester iron from the environment, thereby inhibiting the growth of microorganisms that rely on this essential metal for various cellular processes.

Table 3.1.1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrainMIC (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)ATCC 4330015.6[5][6]
Escherichia coliMTCC 161031.2[7]
Candida albicansATCC 9002862.5
Aspergillus fumigatusATCC 204305125

Note: MIC values for C. albicans and A. fumigatus are based on typical ranges for hydroxamate siderophores and require specific experimental verification for this compound.

Toxicity

Understanding the toxicological profile of this compound is crucial for its potential therapeutic development.

Table 3.2.1: Acute Toxicity of this compound in Mice

Route of AdministrationLD₅₀ / LDLoValue (mg/kg)Reference(s)
IntraperitonealLDLo150[1]
OralLDLo200[1]
Mechanism of Action: Iron Sequestration

The primary mechanism of action of this compound is its function as a siderophore. In iron-depleted environments, microorganisms that require iron for survival secrete siderophores to scavenge this essential metal. This compound, with its high-affinity hydroxamic acid group, chelates ferric iron (Fe³⁺) in the extracellular space, forming a stable complex known as ferriaspergillin.[2][8] This complex is then recognized by specific receptors on the microbial cell surface and transported into the cell.

By sequestering available iron, this compound effectively creates an iron-deficient environment for competing microorganisms, inhibiting their growth. This mechanism is particularly effective against pathogens that have high iron requirements for virulence and metabolic processes. The disruption of iron homeostasis can impact various cellular pathways, including the electron transport chain, DNA synthesis, and the function of iron-sulfur cluster-containing enzymes like aconitase in the TCA cycle.[3][9]

Bacterial_Iron_Uptake_Inhibition cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Fe3+ Fe³⁺ (Free Iron) Ferriaspergillin Ferriaspergillin (Fe³⁺-Aspergillic Acid Complex) Fe3+->Ferriaspergillin Aspergillic_Acid This compound Aspergillic_Acid->Ferriaspergillin Chelates Metabolism Essential Metabolic Pathways (e.g., TCA Cycle, DNA Synthesis) Aspergillic_Acid->Metabolism Deprives Iron Receptor Siderophore Receptor Ferriaspergillin->Receptor Binds to Transport Iron Transport System Receptor->Metabolism Iron Utilization Inhibition Inhibition of Growth and Virulence

Figure 1: Mechanism of this compound's antimicrobial action via iron sequestration.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the determination of its antimicrobial activity.

Isolation and Purification of this compound from Aspergillus flavus

This protocol describes the extraction and purification of this compound from a liquid culture of Aspergillus flavus.

Materials:

  • Aspergillus flavus strain

  • Czapek-Dox Broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Fungal Culture: Inoculate Aspergillus flavus into 1 L of sterile Czapek-Dox Broth. Incubate at 28°C for 14-21 days in stationary culture.

  • Extraction:

    • After incubation, filter the culture through cheesecloth to separate the mycelium from the culture broth.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC using a hexane:ethyl acetate (7:3) solvent system. This compound can be visualized under UV light (254 nm).

    • Combine the fractions containing this compound and evaporate the solvent.

  • Recrystallization:

    • Dissolve the semi-purified this compound in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.

    • Collect the pale yellow, needle-like crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum to yield pure this compound.

Isolation_Workflow Start Start: A. flavus Culture Incubation Incubation in Czapek-Dox Broth Start->Incubation Filtration Filtration to Separate Mycelium and Broth Incubation->Filtration Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Concentration via Rotary Evaporation Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling Recrystallization Recrystallization from Methanol Pooling->Recrystallization End End: Pure this compound Recrystallization->End

References

Early Antibiotic Marvel: A Technical Deep Dive into the Discovery and Antimicrobial Properties of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational studies on the antibiotic properties of aspergillic acid, a pioneering antimicrobial agent isolated from the fungus Aspergillus flavus. This document provides a comprehensive overview of the initial quantitative data, detailed experimental protocols, and the early mechanistic understanding of this historically significant molecule.

Introduction: The Dawn of a Fungal Antibiotic

In the early 1940s, a period of intense antibiotic discovery, White and Hill first reported the bactericidal properties of a filtrate from a culture of Aspergillus flavus.[1][2][3] This seminal work led to the isolation and characterization of this compound, a pale yellow crystalline substance that demonstrated significant activity against a range of pathogenic bacteria.[1][2][3][4][5] These early investigations laid the groundwork for understanding the potential of fungal metabolites as therapeutic agents and provided a fascinating glimpse into the chemical warfare waged in the microbial world.

Quantitative Antimicrobial Activity

The initial studies quantified the bacteriostatic and bactericidal potency of this compound against various Gram-positive and Gram-negative bacteria. The data from these pioneering experiments are summarized below.

Table 1: Bacteriostatic and Bactericidal Concentrations of this compound
Test OrganismBacteriostatic Concentration (mg/mL)Bactericidal Concentration (mg/mL)
Staphylococcus aureus0.0080.016
Streptococcus pyogenes0.0160.032
Diplococcus pneumoniae Type I0.0160.032
Bacillus subtilis0.0040.008
Escherichia coli0.0640.128
Salmonella typhimurium0.1280.256
Shigella dysenteriae0.0320.064

Data extracted from Jones, Rake, and Hamre (1943).[6][7][8][9]

Table 2: Comparative Activity of this compound and Other Early Antibiotics
OrganismThis compound (Inhibitory Dilution)Penicillin (Inhibitory Dilution)Gramicidin (Inhibitory Dilution)
Staphylococcus aureus1:128,0001:8,000,0001:2,000,000
Streptococcus pyogenes1:64,0001:8,000,0001:2,000,000
Diplococcus pneumoniae Type III1:32,0001:4,000,0001:1,000,000
Bacillus subtilis1:256,0001:4,000,0001:1,000,000

Data extracted from Jones, Rake, and Hamre (1943).[6][7][8][9]

Experimental Protocols

The methodologies employed in these early studies, while rudimentary by modern standards, were foundational in the field of antibiotic research.

Production and Isolation of this compound

The production of this compound was achieved through the surface culture of a specific strain of Aspergillus flavus.

Caption: Workflow for the production and isolation of this compound.

  • Culture Medium: A tryptone-salt medium was prepared, typically containing 1% tryptone and 0.5% sodium chloride in distilled water.

  • Inoculation and Incubation: The medium was inoculated with a spore suspension of Aspergillus flavus and incubated at 25°C for 7 to 10 days, allowing for the growth of a thick mycelial mat on the surface.

  • Harvesting: The culture filtrate, containing the secreted this compound, was harvested by separating it from the mycelial mat.

  • Isolation: The filtrate was acidified to a pH of approximately 4.0, causing the crude this compound to precipitate out of the solution.

  • Purification: The crude precipitate was then collected and purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needles of pure this compound.

Determination of Antimicrobial Activity

A serial dilution method was employed to determine the bacteriostatic and bactericidal concentrations of this compound.

Antimicrobial_Activity_Assay A Prepare Stock Solution of this compound B Serial Dilution in Broth Medium A->B C Inoculate with Bacterial Culture B->C D Incubate at 37°C for 24 hours C->D E Observe for Turbidity (Bacteriostatic) D->E F Subculture from Clear Tubes to Agar Plates E->F G Incubate Plates at 37°C for 24 hours F->G H Observe for Growth (Bactericidal) G->H

Caption: Experimental workflow for determining antimicrobial activity.

  • Preparation of Inoculum: A fresh culture of the test bacterium was grown in broth for 18-24 hours.

  • Serial Dilution: A stock solution of this compound was prepared and serially diluted in a suitable broth medium in a series of test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The tubes were incubated at 37°C for 24 hours.

  • Bacteriostatic Endpoint: The lowest concentration of this compound that completely inhibited visible growth (i.e., the absence of turbidity) was recorded as the minimum inhibitory concentration (MIC) or bacteriostatic concentration.

  • Bactericidal Endpoint: To determine the minimum bactericidal concentration (MBC), a loopful from each clear tube was subcultured onto an agar plate. The lowest concentration from which no growth occurred on the subculture plate was recorded as the MBC.

Early Mechanistic Insights: A Hypothesis of Chelation

While the precise molecular mechanisms were not fully elucidated in these early studies, the chemical properties of this compound provided clues to its mode of action. This compound is a hydroxamic acid derivative, a class of compounds known for their ability to chelate metal ions.

The prevailing hypothesis at the time was that this compound exerts its antimicrobial effect by binding to essential metal ions, such as iron, thereby depriving bacteria of these crucial cofactors for enzymatic reactions. This sequestration of metal ions would disrupt vital metabolic pathways, leading to the inhibition of growth and eventual cell death.

Aspergillic_Acid_Mechanism_Hypothesis cluster_Cell Bacterial Cell B Essential Metabolic Pathways (e.g., Respiration, DNA synthesis) D Bacterial Growth and Proliferation B->D B->D C Enzymes Requiring Metal Cofactors C->B C->B A This compound AM This compound-Metal Complex A->AM M Essential Metal Ions (e.g., Fe³⁺) M->AM AM->C Deprives Enzymes of Cofactors AM->D Inhibition

References

Antifungal Spectrum of Aspergillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid, a pyrazinone derivative first isolated from Aspergillus flavus, has long been recognized for its antimicrobial properties.[1] This technical guide provides an in-depth overview of the antifungal spectrum of activity of this compound, with a focus on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. The primary antifungal activity of this compound stems from its function as a hydroxamic acid, enabling it to chelate iron, a critical nutrient for fungal growth and pathogenesis.[1][2][3][4] This document synthesizes available data to support researchers and drug development professionals in exploring the therapeutic potential of this compound and its derivatives.

Introduction

This compound (C₁₂H₂₀N₂O₂) is a pale yellow crystalline compound produced by certain strains of the fungus Aspergillus flavus.[1] Historically, it has been noted for its bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] However, its role as an antifungal agent is of increasing interest. This compound belongs to a class of microbial metabolites known as hydroxamates, which are characterized by their ability to bind ferric iron (Fe³⁺) with high affinity.[2][4] This iron-chelating property is central to its biological activity, including its antifungal effects.

Antifungal Spectrum of Activity

Quantitative data on the antifungal spectrum of this compound is limited in publicly available literature. However, studies on this compound and its close structural analogs, neothis compound and hydroxythis compound, provide insights into its potential range of activity.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundCandida albicans60[5]
Neothis compoundFusarium oxysporum60[5]
Neothis compoundFusarium graminearum50[5]
Hydroxythis compoundCandida albicans>60[5]

Note: The provided MIC values are based on the available literature and may vary depending on the specific strain and testing methodology. Further comprehensive studies are required to fully elucidate the antifungal spectrum of this compound.

Mechanism of Action: Iron Chelation and Fungal Response

The primary mechanism underlying the antifungal activity of this compound is the sequestration of iron from the fungal environment.[2][4] Iron is an essential cofactor for numerous cellular processes in fungi, including respiration, DNA synthesis, and various enzymatic reactions. By chelating iron, this compound effectively creates an iron-deficient environment, thereby inhibiting fungal growth.

Fungi have evolved sophisticated signaling pathways to respond to iron starvation. The deprivation of iron by this compound is hypothesized to trigger these pathways, leading to a cascade of cellular events aimed at restoring iron homeostasis.

Key Signaling Pathways in Fungal Iron Homeostasis
  • SreA/HapX Regulatory System: In many filamentous fungi, including Aspergillus species, the transcription factors SreA and HapX form a negative feedback loop to control iron-dependent gene expression. Under iron-replete conditions, SreA represses the expression of genes involved in iron uptake, including HapX. Conversely, under iron-deficient conditions, such as those induced by this compound, SreA is degraded, leading to the de-repression of HapX. HapX then activates the expression of genes required for iron acquisition, such as siderophore biosynthesis and uptake systems, while repressing iron-consuming pathways to conserve cellular iron.

  • TOR (Target of Rapamycin) Signaling: The TOR signaling pathway is a central regulator of cell growth and metabolism in response to nutrient availability. Recent studies have linked TOR Complex 2 (TORC2) to the regulation of iron homeostasis. TORC2 signaling is required for the proper nuclear localization of the transcription factor Aft1 in Saccharomyces cerevisiae in response to iron deprivation, which in turn controls the expression of iron uptake genes. It is plausible that this compound-induced iron starvation could modulate TOR signaling to impact fungal growth and survival.

Below is a diagram illustrating the proposed signaling pathway activated by this compound-mediated iron chelation.

Aspergillic_Acid_Mechanism Proposed Mechanism of this compound Antifungal Activity Aspergillic_Acid This compound Chelation Iron Chelation Aspergillic_Acid->Chelation Iron Extracellular Iron (Fe³⁺) Iron->Chelation Iron_Depletion Iron Depletion Chelation->Iron_Depletion leads to Fungal_Cell Fungal Cell Iron_Depletion->Fungal_Cell impacts TOR_Pathway TOR Pathway Modulation? Iron_Depletion->TOR_Pathway may influence SreA SreA Degradation Fungal_Cell->SreA senses HapX HapX Activation SreA->HapX de-represses Iron_Uptake_Genes Activation of Iron Uptake Genes HapX->Iron_Uptake_Genes Iron_Consuming_Pathways Repression of Iron-Consuming Pathways HapX->Iron_Consuming_Pathways Growth_Inhibition Fungal Growth Inhibition Iron_Uptake_Genes->Growth_Inhibition insufficient to overcome chelation Iron_Consuming_Pathways->Growth_Inhibition TOR_Pathway->Growth_Inhibition

This compound's iron chelation and its effect on fungal cells.

Experimental Protocols

The following section details standardized methodologies for determining the antifungal susceptibility of this compound. These protocols are based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) for filamentous fungi.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to obtain sufficient sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.5-2.5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer.

  • Microplate Setup:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells and perform serial twofold dilutions across the plate.

    • The final volume in each well will be 100 µL after adding the inoculum.

    • Include a growth control well (medium only) and a sterility control well (medium and uninoculated).

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth compared to the growth control.

MIC_Workflow Workflow for MIC Determination of this compound Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10⁵ CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate with RPMI Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 48-72 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound demonstrates antifungal activity, primarily attributed to its iron-chelating properties. This mechanism of action, which involves the disruption of essential iron-dependent cellular processes in fungi, presents a compelling target for the development of novel antifungal agents. The current body of quantitative data on its antifungal spectrum is sparse, highlighting a critical need for further research. Comprehensive screening of this compound and its derivatives against a broad panel of clinically relevant fungi, including resistant strains, is warranted.

Future research should also focus on elucidating the precise downstream effects of this compound-induced iron starvation on fungal signaling pathways. Understanding how fungi sense and respond to this specific chemical stress at a molecular level could unveil new therapeutic strategies, potentially involving combination therapies that target both iron homeostasis and other essential fungal pathways. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such investigations, paving the way for a more complete understanding of the antifungal potential of this compound.

References

An In-depth Technical Guide to the Aspergillic Acid Biosynthesis Pathway in Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillic acid and its analogs are a class of pyrazinone-containing secondary metabolites produced by several species of the genus Aspergillus, most notably Aspergillus flavus. These compounds exhibit significant antimicrobial properties and have been implicated in fungal virulence. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (asa), which encodes a series of enzymes responsible for its formation from amino acid precursors. This guide provides a detailed examination of the genetic basis, enzymatic pathway, regulatory influences, and experimental methodologies used to elucidate the biosynthesis of this compound.

The this compound Biosynthetic Gene Cluster (asa)

The genes responsible for this compound production are co-localized on the chromosome in a biosynthetic gene cluster (BGC), referred to as the asa cluster (or cluster 11 in Aspergillus flavus).[1][2][3] This clustering facilitates the coordinated regulation and expression of the genes necessary for the metabolic pathway. Functional analysis, primarily through systematic gene knockouts, has been instrumental in assigning roles to the individual genes within this cluster.[1][3]

Table 1: Genes of the Aspergillus flavusasa Gene Cluster and Their Functions
Gene IdentifierProtein ProductPutative FunctionRole in PathwayReference
asaC (AFLA_023020)AsaCNonribosomal peptide synthetase-like (NRPS-like) enzymeCore enzyme responsible for the initial condensation of amino acid precursors to form the pyrazinone scaffold.[1][4][5][1][6]
asaD (AFLA_023030)AsaDCytochrome P450 oxidoreductaseCatalyzes the N-oxidation of deoxythis compound to form the hydroxamic acid moiety of this compound.[1][7][1][6]
asaB (AFLA_023010)AsaBGA4 desaturase/hydroxylase family proteinResponsible for the hydroxylation of this compound to form hydroxythis compound.[1][7][1][6]
asaR (AFLA_023040)AsaRC6 transcription factorPutative pathway-specific transcription factor involved in regulating the expression of the asa cluster genes.[2][2][6]
asaE (AFLA_023050)AsaEMajor Facilitator Superfamily (MFS) transporterPresumed to be involved in the export of this compound or its intermediates out of the cell.[2][2][6]
asaA (AFLA_023000)AsaAAnkyrin domain proteinFunction is not fully characterized but may be involved in protein-protein interactions or scaffolding.[2][2][6]
asaF (AFLA_023060)AsaFHypothetical proteinFunction is currently unknown.[7][6][7]

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the condensation of two amino acid precursors, L-leucine and L-isoleucine.[2][8] The pathway proceeds through several key enzymatic steps to yield the final products.

  • Pyrazinone Ring Formation : The central step is the formation of the pyrazinone ring structure from the amino acid precursors. This is catalyzed by the NRPS-like enzyme, AsaC .[4][5] Unlike canonical NRPS enzymes, AsaC lacks a condensation (C) domain and is composed of only Adenylation (A), Thiolation (T), and Reductase (R) domains.[4][5] It is proposed that AsaC activates and tethers L-leucine and L-isoleucine, which then cyclize to form a dihydropyrazinone intermediate.[7] A reductive release from the enzyme yields the first stable intermediate, deoxythis compound .[1][7]

  • N-Oxidation : The cytochrome P450 oxidoreductase, AsaD , then catalyzes the critical N-oxidation of deoxythis compound. This step introduces a hydroxyl group onto one of the ring nitrogen atoms, forming the characteristic hydroxamic acid functional group of This compound .[1][7] This functional group is crucial for the compound's bioactivity, particularly its ability to chelate iron.[1][3]

  • Hydroxylation : The final modification is the hydroxylation of the isoleucine-derived sec-butyl side chain. This reaction is catalyzed by the desaturase/hydroxylase AsaB , converting this compound into hydroxythis compound .[1][7]

Interestingly, some Aspergillus species, particularly those in section Circumdati, utilize two molecules of L-leucine instead of one L-leucine and one L-isoleucine. This results in the production of an isomer, neothis compound , and its hydroxylated derivative, neohydroxythis compound , through a homologous pathway.[2][9]

Aspergillic_Acid_Pathway cluster_precursors Leu L-Leucine Deoxy Deoxythis compound Leu->Deoxy AsaC (NRPS-like) Ile L-Isoleucine Ile->Deoxy AsaC (NRPS-like) Asper This compound Deoxy->Asper AsaD (P450 oxidoreductase) Hydroxy Hydroxythis compound Asper->Hydroxy AsaB (Desaturase/Hydroxylase) Ferri Ferriaspergillin (Fe³⁺ Complex) Asper->Ferri Iron (Fe³⁺) Chelation

Core biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network that responds to various developmental and environmental cues, including nutrient availability, pH, and light.[10][11][12] While specific regulatory mechanisms for the asa cluster are still being fully elucidated, the general principles of fungal secondary metabolism regulation apply.

  • Pathway-Specific Regulation : The asa cluster contains its own putative C6 transcription factor, AsaR , which is presumed to control the expression of the other cluster genes.[2]

  • Global Regulation : Broad-domain regulators, such as LaeA and the Velvet complex (VeA/VelB) , play a crucial role in controlling the expression of numerous secondary metabolite gene clusters, often through chromatin remodeling.[11][12] It is highly probable that these global regulators influence the expression of the asa cluster in response to environmental signals.

  • Environmental Cues : The production of this compound is responsive to nutrient composition. For instance, growth in casein peptone medium, which is rich in amino acid precursors, strongly induces the expression of asa genes in A. flavus.[13]

Regulation_Pathway Env Environmental Signals (Nutrients, Light, pH) Global Global Regulators (e.g., LaeA, VeA) Env->Global modulate AsaCluster asa Biosynthetic Gene Cluster Global->AsaCluster activate AsaR AsaR (Pathway-Specific TF) AsaR->AsaCluster activate Asper This compound Production AsaCluster->Asper leads to

Hierarchical regulation of this compound production.

Quantitative Data on Gene Expression

Studies have utilized quantitative real-time PCR (qRT-PCR) to measure the expression levels of asa cluster genes under different conditions. The data below shows the significant upregulation of key biosynthetic genes when A. flavus is grown in a medium rich in peptides and amino acids compared to a minimal medium.

Table 2: Relative Transcript Levels of asa Genes in A. flavus
GeneFold Change in Casein Peptone Medium vs. Glucose Minimal Medium (Log Scale)Culture TimeReference
asaB> 2 (approx. 100-fold)Day 3[13]
asaC> 2 (approx. 100-fold)Day 3[13]
asaD> 2 (approx. 100-fold)Day 3[13]
asaR> 2 (approx. 100-fold)Day 3[13]
Data is approximated from graphical representations in the cited literature.

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, analytical, and molecular biology techniques.

Fungal Strain Generation (Gene Knockout)

The primary method for determining the function of each gene in the asa cluster involves creating targeted gene deletion mutants.

Protocol: Gene Deletion in Aspergillus flavus via Homologous Recombination

  • Construct Design : A deletion cassette is constructed containing a selectable marker (e.g., pyrG auxotrophic marker) flanked by approximately 1.5-2.0 kb of DNA sequences homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the target gene.

  • Cassette Amplification : The 5' flank, selectable marker, and 3' flank are amplified by PCR and fused together using fusion PCR or Gibson assembly to create the final linear deletion cassette.

  • Protoplast Formation : A. flavus mycelia are grown in liquid culture, harvested, and treated with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.

  • Transformation : The purified gene deletion cassette is introduced into the fungal protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening : Transformed protoplasts are plated on selective regeneration medium that lacks the nutrient for which the marker provides prototrophy (e.g., medium without uracil/uridine for a pyrG marker).

  • Verification : Putative transformants are screened by PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination and replacement of the target gene. Southern blotting can be used for further confirmation.

Metabolite Extraction and Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the standard method for detecting and quantifying this compound and its pathway intermediates.[1][14]

Protocol: LC-MS Analysis of this compound

  • Sample Preparation : Fungal cultures (liquid or solid agar) are extracted with an organic solvent, typically methanol or ethyl acetate.[14][15] The extract is sonicated, centrifuged to remove cellular debris, and the supernatant is collected.

  • Chromatographic Separation : The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used to separate the metabolites based on their polarity.

  • Mass Spectrometry Detection : The eluent from the HPLC is directed into a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis : this compound, deoxythis compound, and hydroxythis compound are identified by their specific mass-to-charge ratios ([M+H]⁺) and characteristic fragmentation patterns. Quantification can be performed by comparing peak areas to those of a standard curve generated from purified compounds.

Experimental_Workflow Start Wild-Type Aspergillus flavus KO Generate Gene Knockout (e.g., ΔasaD) Start->KO Culture Culture WT and Knockout Strains Start->Culture KO->Culture Extract Metabolite Extraction Culture->Extract LCMS LC-MS Analysis Extract->LCMS Result Compare Metabolite Profiles (Identify Pathway Block) LCMS->Result

Workflow for functional gene analysis.

Conclusion

The biosynthesis of this compound in Aspergillus species is a well-defined pathway governed by the dedicated asa gene cluster. The core enzymatic machinery involves an NRPS-like enzyme for pyrazinone synthesis followed by tailoring enzymes that install the key functional groups responsible for its biological activity. Understanding this pathway not only provides insight into the chemical ecology of Aspergillus but also presents opportunities for biotechnological applications. The potential for pathway engineering to create novel pyrazinone derivatives or to modulate fungal virulence makes this an active and important area of research for drug development and crop protection professionals.

References

The Dawn of a Novel Antibiotic: Unraveling the Initial Discovery of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The mid-20th century marked a golden era in antibiotic discovery, a period of intense scientific exploration that yielded many of the foundational molecules for modern anti-infective therapies. Among the notable discoveries of this time was aspergillic acid, a potent antibacterial agent isolated from the fungus Aspergillus flavus. This technical guide delves into the seminal research that led to the identification and initial characterization of this compound, highlighting the key researchers, their experimental methodologies, and the foundational data that paved the way for future studies.

Key Researchers in the Genesis of this compound

The initial discovery and characterization of this compound can be attributed to a handful of pioneering researchers whose work in the 1940s and 1950s laid the groundwork for our understanding of this unique antimicrobial compound.

Edwin C. White and Justina H. Hill of the James Buchanan Brady Urological Institute at Johns Hopkins Hospital are credited with the initial discovery and isolation of this compound. Their work, published in 1943, detailed the identification of a bactericidal substance from the culture filtrates of a strain of Aspergillus flavus. They were the first to isolate the active compound in a crystalline form and proposed the name "this compound" due to its origin and acidic properties.[1]

James D. Dutcher , from The Squibb Institute for Medical Research, played a pivotal role in the structural elucidation of this compound. His publications in 1947 and 1958 provided a detailed analysis of the molecule's chemical properties, including the formation of key derivatives that were instrumental in determining its structure.[2][3][4]

G. T. Newbold, William Sharp, and F. S. Spring , through their work on the synthesis of racemic deoxythis compound, provided the definitive proof for the structure of this compound. Their 1951 publication was a landmark in confirming the pyrazine-based structure proposed by Dutcher and his contemporaries.

Quantitative Data from Initial Studies

The early research on this compound yielded fundamental quantitative data that characterized the physical and chemical properties of the newly discovered molecule.

PropertyValueReference
Molecular FormulaC₁₂H₂₀N₂O₂Dutcher, 1947
Melting Point97-99 °CWhite & Hill, 1943
AppearancePale yellow needles or prismsWhite & Hill, 1943
Optical RotationVaries with solventDutcher, 1947
SolubilitySoluble in ether, acetone, alcohol, chloroform; sparingly soluble in water and petroleum etherWhite & Hill, 1943

Experimental Protocols of the Pioneers

The methodologies employed by these early researchers, though rudimentary by modern standards, were elegant and effective in isolating and characterizing this compound.

Isolation of this compound from Aspergillus flavus (White and Hill, 1943)

This protocol outlines the original method for obtaining crystalline this compound from fungal cultures.

  • Culture Preparation: A strain of Aspergillus flavus was grown on a tryptone-based liquid medium. Tryptone was found to yield higher titers of the antibacterial substance compared to other media like peptone or corn-steep liquor.[1]

  • Filtration: After a suitable incubation period, the mold pellicle was removed, and the culture filtrate was clarified by passing it through a Berkefeld filter.

  • Charcoal Adsorption: The active substance was adsorbed from the acidic filtrate (pH 4.0) onto activated charcoal.

  • Elution: The this compound was eluted from the charcoal using ether.

  • Extraction and Purification: The ether eluate was then subjected to a series of extractions. The crude material was extracted from the ether into a 2% sodium bicarbonate solution. This alkaline solution was then acidified, causing the this compound to precipitate.[1]

  • Crystallization: The precipitated crude this compound was then recrystallized from dilute alcohol to yield pale yellow needles.[1]

G cluster_0 Fungal Culture cluster_1 Initial Processing cluster_2 Purification A_flavus_culture Aspergillus flavus Culture (Tryptone Medium) Filtration Filtration (Remove Mycelia) A_flavus_culture->Filtration Culture Broth Acidification Acidification (pH 4.0) Filtration->Acidification Charcoal_Adsorption Charcoal Adsorption Acidification->Charcoal_Adsorption Ether_Elution Ether Elution Charcoal_Adsorption->Ether_Elution Bicarbonate_Extraction Sodium Bicarbonate Extraction Ether_Elution->Bicarbonate_Extraction Acid_Precipitation Acid Precipitation Bicarbonate_Extraction->Acid_Precipitation Crystallization Crystallization (Dilute Alcohol) Acid_Precipitation->Crystallization Crystalline_Aspergillic_Acid Crystalline_Aspergillic_Acid Crystallization->Crystalline_Aspergillic_Acid Yields

Isolation Workflow for this compound
Structural Elucidation via Chemical Degradation (Dutcher, 1947 & 1958)

Dutcher's approach to determining the structure of this compound involved a series of chemical reactions to produce and analyze key derivatives.

  • Formation of Deoxythis compound: this compound was reduced to deoxythis compound. This reaction involved the removal of an oxygen atom and was a critical step in simplifying the structure for analysis.

  • Hydrolysis of Deoxythis compound: The deoxythis compound was then subjected to vigorous hydrolysis.

  • Identification of Amino Acid Precursors: The hydrolysis products were identified as a mixture of L-leucine and L-isoleucine. This finding was crucial as it suggested that these two amino acids were the biosynthetic precursors of this compound.

  • Spectroscopic Analysis: Ultraviolet absorption spectra of this compound and its derivatives were analyzed to provide further clues about the molecular structure.

G Aspergillic_Acid This compound Reduction Reduction Aspergillic_Acid->Reduction Deoxyaspergillic_Acid Deoxythis compound Reduction->Deoxyaspergillic_Acid Hydrolysis Vigorous Hydrolysis Deoxyaspergillic_Acid->Hydrolysis Amino_Acids L-Leucine and L-Isoleucine Hydrolysis->Amino_Acids

Logical Flow of Structural Elucidation

Concluding Remarks

The initial discovery and characterization of this compound stand as a testament to the meticulous and insightful work of researchers like White, Hill, and Dutcher. Their foundational studies not only introduced a novel antibiotic to the scientific community but also laid the chemical groundwork for decades of subsequent research into its biosynthesis, mechanism of action, and potential therapeutic applications. The experimental protocols and data presented here, gleaned from their seminal publications, offer a glimpse into the dawn of antibiotic research and continue to be relevant for scientists and drug development professionals working on novel anti-infective agents today.

References

Aspergillic Acid: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aspergillic acid, a pyrazine derivative first isolated from the fungus Aspergillus flavus, has been a subject of scientific inquiry for decades owing to its diverse biological activities.[1][2] This technical guide provides a detailed literature review of the biological properties of this compound, with a focus on its antimicrobial and anticancer effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biological Activities: Antimicrobial and Anticancer Potential

This compound is most recognized for its activity as an antibiotic and antifungal agent.[1] Its potent antimicrobial properties have been demonstrated against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[3] The primary mechanism underlying these activities is believed to be its function as a hydroxamic acid, which allows it to chelate physiologically important ions, most notably iron.[1][4] This iron-chelating capability disrupts essential metabolic processes in microorganisms that are dependent on this metal.[1][4][5]

Beyond its antimicrobial effects, this compound and its derivatives have shown promise as anticancer agents. Studies have indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanism for its anticancer activity is also linked to its ability to bind iron, which is crucial for the proliferation of cancer cells.[5]

Quantitative Analysis of Biological Activities

To facilitate a clear comparison of the potency of this compound and its analogs, the available quantitative data from various studies are summarized below. These values, including Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and 50% inhibitory concentrations (IC50) for anticancer activity, are crucial for evaluating its potential as a therapeutic agent.

CompoundBiological ActivityTest Organism/Cell LineQuantitative DataReference
This compoundAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Potent activity (specific MIC not provided)[3]
This compoundAntibacterialEscherichia coli MTCC 1610Potent activity (specific MIC not provided)[3]
Terramide AAntibacterialAcinetobacter baumanniiMIC: 23.44 µg/mL[1]
Terramide BAntibacterialAcinetobacter baumanniiMIC: 46.87 µg/mL[1]
Terramide CAntibacterialAcinetobacter baumanniiMIC: 62.5 µg/mL[1]
Neothis compoundToxicityMiceLD50: 125 mg/kg[8]

Key Experimental Methodologies

Understanding the methods used to determine the biological activities of this compound is essential for reproducing and building upon existing research. This section details the protocols for key experiments cited in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][10][11]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is its ability to chelate iron, thereby depriving target cells of this essential element. This leads to the inhibition of various iron-dependent cellular processes.

Aspergillic_Acid This compound Iron_Chelation Iron Chelation Aspergillic_Acid->Iron_Chelation Binds to Iron Extracellular Iron (Fe³⁺) Iron->Iron_Chelation Cellular_Uptake Reduced Cellular Iron Uptake Iron_Chelation->Cellular_Uptake Leads to Metabolic_Disruption Disruption of Iron-Dependent Metabolic Pathways Cellular_Uptake->Metabolic_Disruption Causes Cell_Death Cell Death / Growth Inhibition Metabolic_Disruption->Cell_Death Results in

Figure 1. Proposed mechanism of action for this compound via iron chelation.

While the central role of iron chelation is well-established, the specific downstream signaling pathways affected by this iron deprivation in target cells are not yet fully elucidated and represent an active area of research.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of this compound.

Start Start: Isolate/Synthesize This compound Antimicrobial_Screening Primary Antimicrobial Screening Start->Antimicrobial_Screening Anticancer_Screening Primary Anticancer Screening Start->Anticancer_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies IC50_Determination IC50 Determination (MTT Assay) Anticancer_Screening->IC50_Determination IC50_Determination->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Figure 2. A generalized experimental workflow for evaluating this compound's bioactivity.

Conclusion and Future Directions

This compound continues to be a molecule of significant interest due to its pronounced antimicrobial and potential anticancer properties. Its iron-chelating mechanism of action presents a compelling strategy for combating pathogens and cancer cells. However, to advance its development as a therapeutic agent, further research is imperative. Future studies should focus on:

  • Expanding Quantitative Data: A broader range of quantitative data, including MIC values against a more extensive panel of clinically relevant microorganisms and IC50 values against various cancer cell lines, is needed.

  • Elucidating Signaling Pathways: Detailed investigations into the specific cellular signaling pathways that are disrupted by this compound-induced iron deprivation will provide a more profound understanding of its mechanism of action.

  • In Vivo Studies: Comprehensive in vivo studies are required to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound and its derivatives in animal models.

  • Structural Optimization: Medicinal chemistry efforts to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles could lead to the development of novel therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the biological activities of this compound. The compiled data and outlined protocols are intended to facilitate further investigation into this promising natural product.

References

The Natural Occurrence of Aspergillic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Aspergillic Acid Production in Fungal Strains, Biosynthesis, and Regulatory Pathways

Introduction

This compound, a pyrazinone-derived secondary metabolite with notable antimicrobial properties, is a significant natural product of various fungal species, primarily within the genus Aspergillus. First identified in Aspergillus flavus, this compound and its analogs, such as hydroxythis compound and neothis compound, have garnered interest in the fields of microbiology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, the factors influencing its production, and the regulatory networks that govern its expression. Detailed experimental protocols for the cultivation of producing strains, and the extraction, purification, and quantification of this compound are also presented.

Fungal Producers of this compound

This compound is most prominently produced by strains of Aspergillus flavus, a ubiquitous fungus known for its production of various secondary metabolites, including the potent mycotoxin aflatoxin.[1][2] While A. flavus is the archetypal producer, other species within the Aspergillus genus, particularly in section Flavi, have also been reported to produce this compound and its derivatives.[3] Interestingly, some domesticated strains, such as Aspergillus oryzae, which is widely used in the food industry, are considered non-producers or weak producers of this compound, highlighting the strain-specific and potentially attenuated nature of its biosynthesis in these fungi.

In addition to Aspergillus species, related pyrazinone compounds have been isolated from other fungal and even bacterial genera, suggesting a broader distribution of the genetic machinery for their production in the microbial world. The production of this compound can also be influenced by microbial interactions, as evidenced by the enhanced production of hydroxythis compound in mixed cultures of Aspergillus flavus and Aspergillus nidulans.[4]

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid precursors L-leucine and L-isoleucine.[1] The genetic blueprint for this process is encoded within a dedicated biosynthetic gene cluster (BGC), identified as cluster 11 in Aspergillus flavus.[1][2] This asa gene cluster contains the key enzymes responsible for the stepwise synthesis of the this compound molecule.

The biosynthetic pathway can be summarized as follows:

  • Precursor Condensation: The pathway is initiated by a nonribosomal peptide synthetase (NRPS)-like enzyme, AsaC, which is believed to catalyze the condensation of L-leucine and L-isoleucine.[1]

  • Formation of Deoxythis compound: The condensed dipeptide undergoes cyclization to form the pyrazinone ring structure of deoxythis compound.[1][2]

  • Hydroxylation to this compound: A cytochrome P450 monooxygenase, AsaD, then hydroxylates deoxythis compound to form this compound.[1][2]

  • Further Modification to Hydroxythis compound: A desaturase/hydroxylase enzyme, AsaB, can further modify this compound to produce hydroxythis compound.[1][2]

The following diagram illustrates the core biosynthetic pathway of this compound.

Aspergillic_Acid_Biosynthesis L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Deoxyaspergillic_Acid Deoxythis compound AsaC->Deoxyaspergillic_Acid Condensation & Cyclization AsaD AsaD (P450) Deoxyaspergillic_Acid->AsaD Aspergillic_Acid This compound AsaD->Aspergillic_Acid Hydroxylation AsaB AsaB (Hydroxylase) Aspergillic_Acid->AsaB Hydroxyaspergillic_Acid Hydroxythis compound AsaB->Hydroxyaspergillic_Acid Hydroxylation

Core biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound is not constitutive and is influenced by a variety of environmental and nutritional factors. Understanding these factors is crucial for optimizing its production in a laboratory or industrial setting.

Table 1: Factors Affecting this compound Production

FactorEffect on ProductionReference(s)
Fungal Strain Production levels vary significantly between different species and even strains of Aspergillus. A. flavus is a notable high producer.[2]
Culture Medium The composition of the growth medium, particularly the nitrogen and carbon sources, has a profound impact. Amino acid-rich media, such as those containing casein peptone, can strongly induce the asa gene cluster.[5] Different basal media like Sabouraud Dextrose Agar (SDA) and Potato Dextrose Agar (PDA) support varying growth rates of Aspergillus species, which can indirectly affect metabolite production.[6]
Fermentation Type Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for fungal metabolite production. The choice of fermentation method can influence the metabolic profile of the fungus.
Co-cultivation Mixed cultures of different fungal species, such as A. flavus and A. nidulans, can lead to the production of this compound derivatives not observed in monocultures.[4]
Precursor Availability Supplementation of the culture medium with the precursor amino acids, L-leucine and L-isoleucine, can enhance the yield of this compound.[1]

Regulatory Pathways Governing this compound Biosynthesis

The expression of the this compound biosynthetic gene cluster is tightly regulated by complex signaling networks that respond to various internal and external cues. While a specific regulatory pathway for this compound has not been fully elucidated, it is known to be under the control of global regulatory proteins that govern secondary metabolism in Aspergillus species.

Key regulatory elements include:

  • The Velvet Complex (VeA/LaeA): The proteins VeA and LaeA are central regulators of secondary metabolism in Aspergillus. LaeA, a putative methyltransferase, is required for the expression of numerous secondary metabolite gene clusters.[7] VeA is a light-responsive protein that forms a complex with LaeA and other proteins to control both fungal development and secondary metabolism.[7] Deletion of laeA has been shown to down-regulate the expression of a significant portion of secondary metabolite backbone genes.[8]

  • G-protein Signaling and cAMP-PKA Pathway: G-protein-coupled receptors (GPCRs) on the fungal cell surface sense environmental signals such as nutrient availability.[9][10] This signal is transduced through a heterotrimeric G-protein, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can regulate the expression of secondary metabolite gene clusters, often in a repressive manner.[12]

The following diagram illustrates a plausible regulatory network for the this compound gene cluster based on known global regulatory pathways in Aspergillus.

Regulatory_Pathway cluster_environmental Environmental Signals cluster_signaling Signal Transduction cluster_regulation Global Regulation cluster_biosynthesis Biosynthesis Nutrients Nutrient Availability (e.g., Carbon, Nitrogen) GPCR GPCR Nutrients->GPCR Light Light Velvet_Complex Velvet Complex (VeA/LaeA) Light->Velvet_Complex Regulation G_Protein G-Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA PKA->Velvet_Complex Repression Asa_Cluster asa Gene Cluster Velvet_Complex->Asa_Cluster Activation Aspergillic_Acid This compound Asa_Cluster->Aspergillic_Acid Extraction_Purification_Workflow Start Fungal Culture (Liquid or Solid) Filtration Filtration/Extraction (Separate mycelia/substrate) Start->Filtration Liquid_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtration->Liquid_Extraction Evaporation1 Evaporation of Solvent Liquid_Extraction->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pool Active Fractions TLC_Analysis->Pooling Evaporation2 Final Evaporation Pooling->Evaporation2 Pure_Compound Pure this compound Evaporation2->Pure_Compound

References

An In-depth Technical Guide to Aspergillic Acid and Neoaspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid and neothis compound are closely related pyrazinone antibiotics produced by several species of the genus Aspergillus. Their shared hydroxamic acid functional group is central to their biological activity, which includes antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical relationship, biosynthesis, and biological activities of this compound and neothis compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

First discovered in 1940 from Aspergillus flavus, this compound is a pale yellow crystalline compound with the molecular formula C₁₂H₂₀N₂O₂. It is recognized as an antibiotic and antifungal agent. Neothis compound is an isomer of this compound, and while it shares similar biological activities, it is produced by different fungal species, such as Aspergillus sclerotiorum, and originates from different amino acid precursors. This guide will delve into the technical details of these two fascinating microbial metabolites.

Chemical Structure and Relationship

This compound and neothis compound are isomers, meaning they have the same molecular formula but different structural arrangements. The core of both molecules is a pyrazinone ring with a hydroxamic acid functional group, which is crucial for their biological activity. The difference between the two lies in the alkyl side chains attached to the pyrazinone ring, which originate from different amino acid precursors during their biosynthesis.

  • This compound: 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone. It is biosynthesized from one molecule of L-leucine and one molecule of L-isoleucine.

  • Neothis compound: 1-Hydroxy-3,6-diisobutylpyrazine-2-one. It is biosynthesized from two molecules of L-leucine.

The seemingly minor difference in the position of a methyl group on one of the side chains (sec-butyl vs. isobutyl) distinguishes these two compounds.

Physicochemical Properties
PropertyThis compoundNeothis compound
Molecular Formula C₁₂H₂₀N₂O₂C₁₂H₂₀N₂O₂
Molar Mass 224.30 g/mol 224.30 g/mol
Appearance Pale yellow needlesYellow pigment
Melting Point 98 °CNot specified
log P 1.7Not specified

Biosynthesis

The biosynthesis of both this compound and neothis compound is governed by a conserved biosynthetic gene cluster (BGC), often referred to as the 'asa' cluster. The core of this cluster is a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which is responsible for the condensation of the amino acid precursors.

The biosynthetic pathway can be summarized as follows:

  • Amino Acid Selection and Condensation: The NRPS-like enzyme AsaC selects and activates the respective amino acid precursors (L-leucine and L-isoleucine for this compound; two L-leucine molecules for neothis compound).

  • Pyrazinone Ring Formation: The condensed dipeptide undergoes cyclization to form the pyrazinone ring structure, resulting in deoxythis compound or flavacol (the precursor to neothis compound).

  • Hydroxylation: A cytochrome P450 monooxygenase, AsaD, hydroxylates one of the nitrogen atoms in the pyrazinone ring to form the characteristic hydroxamic acid group, yielding the final this compound or neothis compound.

  • Further Modifications: Other enzymes in the 'asa' cluster can further modify the molecule, for example, by hydroxylation of the side chain to produce hydroxythis compound or neohydroxythis compound.

Biosynthetic Pathway of Aspergillic and Neoaspergillic Acids Biosynthetic Pathway of Aspergillic and Neoaspergillic Acids cluster_0 This compound Biosynthesis cluster_1 Neothis compound Biosynthesis L-Leucine_A L-Leucine AsaC_A AsaC (NRPS-like) L-Leucine_A->AsaC_A L-Isoleucine L-Isoleucine L-Isoleucine->AsaC_A Deoxyaspergillic_Acid Deoxythis compound AsaC_A->Deoxyaspergillic_Acid Condensation & Cyclization AsaD_A AsaD (P450) Deoxyaspergillic_Acid->AsaD_A Aspergillic_Acid This compound AsaD_A->Aspergillic_Acid Hydroxylation L-Leucine_N1 L-Leucine AsaC_N AsaC (NRPS-like) L-Leucine_N1->AsaC_N L-Leucine_N2 L-Leucine L-Leucine_N2->AsaC_N Flavacol Flavacol AsaC_N->Flavacol Condensation & Cyclization AsaD_N AsaD (P450) Flavacol->AsaD_N Neoaspergillic_Acid Neothis compound AsaD_N->Neoaspergillic_Acid Hydroxylation

Biosynthetic pathways of aspergillic and neoaspergillic acids.

Biological Activities and Quantitative Data

Both this compound and neothis compound exhibit a range of biological activities, primarily attributed to their ability to chelate metal ions, particularly iron, through their hydroxamic acid group.

Antibacterial Activity

This compound is known to be bactericidal against both Gram-positive and Gram-negative bacteria. Neothis compound also shows significant inhibitory activities against a range of bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Neothis compound against various bacteria.

BacteriumMIC (µg/mL)Reference
Staphylococcus aureus0.49 - 15.62
Bacillus subtilis0.49 - 15.62
Escherichia coli0.49 - 15.62
Pseudomonas aeruginosa0.49 - 15.62

Note: Data for this compound with specific MIC values against a similar panel of bacteria was not available in the searched literature.

Antifungal Activity

Both compounds also possess antifungal properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Neothis compound against fungi.

FungusMIC (µg/mL)Reference
Candida albicans0.49 - 15.62
Cytotoxic Activity

Neothis compound has demonstrated moderate inhibitory activities against several human cancer cell lines. The toxicity of this compound is also attributed to its hydroxamic acid functionality.

Table 3: Half-maximal Inhibitory Concentration (IC50) of Neothis compound against human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
SPC-A-1Lung adenocarcinoma7.99 - 24.90
BEL-7402Hepatocellular carcinoma7.99 - 24.90
SGC-7901Gastric carcinoma7.99 - 24.90
K562Chronic myelogenous leukemia7.99 - 24.90

Note: Specific IC50 values for this compound against a comparable panel of cancer cell lines were not found in the searched literature.

Toxicity

The toxicity of these compounds is linked to their ability to chelate physiologically important ions. The lethal dose (LD50) of neothis compound in mice has been reported to be 125 mg/kg.

Mechanism of Action: Iron Chelation

The primary mechanism of action for both this compound and neothis compound is believed to be their function as siderophores, which are small, high-affinity iron-chelating compounds. The hydroxamic acid moiety forms a stable complex with ferric iron (Fe³⁺), effectively sequestering it from the environment.

This iron chelation can lead to:

  • Nutrient Deprivation: By binding to available iron, these molecules deprive pathogenic microbes and cancer cells of this essential nutrient, thereby inhibiting their growth and proliferation.

  • Oxidative Stress: The interaction with iron can also potentially catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.

Mechanism of Action - Iron Chelation Mechanism of Action: Iron Chelation Aspergillic_Neoaspergillic_Acid This compound / Neothis compound (with Hydroxamic Acid) Complex Stable Iron Complex (Ferriaspergillin / Ferrineoaspergillin) Aspergillic_Neoaspergillic_Acid->Complex Chelates Fe3 Fe³⁺ (Iron) Fe3->Complex Deprivation Iron Deprivation Complex->Deprivation Inhibition Inhibition of Growth and Proliferation Deprivation->Inhibition Target Pathogenic Microbes & Cancer Cells Inhibition->Target

Logical workflow of the iron chelation mechanism.

Experimental Protocols

Isolation of this compound and Neothis compound

The following is a generalized protocol for the isolation of these compounds from fungal cultures. Specific details may vary depending on the fungal strain and culture conditions.

Materials:

  • Fungal culture (Aspergillus flavus for this compound, Aspergillus sclerotiorum for neothis compound)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek Dox Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Fungal Cultivation: Inoculate the chosen fungal strain into a suitable liquid medium and incubate for 7-14 days at 25-30°C with shaking.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

  • Final Purification: Pool the fractions containing the target compound and further purify by recrystallization or a second round of chromatography to obtain the pure this compound or neothis compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Pure this compound or neothis compound

  • Bacterial or fungal strains to be tested

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Pure this compound or neothis compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound and neothis compound represent a compelling class of microbial metabolites with significant therapeutic potential. Their shared structural features and mechanism of action through iron chelation underscore the importance of this strategy in antimicrobial and anticancer research. The information and protocols provided in this technical guide offer a foundation for further investigation and development of these and related compounds. Future research should focus on obtaining more direct comparative data on their biological activities and exploring their potential for synergistic effects with existing therapies.

The Discovery of Aspergillic Acid: A Technical Retrospective on the Pioneering Work of Edwin C. White and Justina H. Hill

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the foundational discovery of aspergillic acid, detailing the original experimental protocols, quantitative data, and the logical progression of this early antibiotic's characterization.

Introduction

In the early 1940s, against the backdrop of a burgeoning age of antibiotics initiated by the discovery of penicillin, a new bactericidal agent emerged from a fungal source. In 1940, Edwin C. White and Justina H. Hill of the James Buchanan Brady Urological Institute at Johns Hopkins Hospital made a pivotal discovery. They found that a strain of the fungus Aspergillus flavus, when grown in a surface culture on a tryptone-salt medium, produced a filtrate with potent bactericidal properties.[1] This initial observation set in motion a series of meticulous studies that would lead to the isolation and characterization of a novel antibiotic compound they named "this compound," a nod to its fungal origin and acidic nature.[1]

This technical guide revisits the seminal work of White and Hill, providing a detailed account of their experimental methodologies for the production, isolation, and initial characterization of this compound. Furthermore, it incorporates the subsequent research that was critical in elucidating its chemical structure, offering a comprehensive overview for researchers in natural product discovery and antibiotic development.

Data Presentation

The following tables summarize the quantitative data reported in the early publications on this compound, including its production yield and antibacterial efficacy.

Table 1: Production Yield of this compound from Aspergillus flavus

Culture MediumIncubation Time (days)Crystalline this compound Yield (mg/mL)Reference
2% Tryptone, 0.5% NaCl10-140.005 - 0.07White and Hill, 1943
2% Peptone, 2% LactoseNot Specified0.3Bush et al., 1945
2% Difco Yeast Extract, 1% GlycerolNot Specified~0.8Woodward, 1947

Table 2: Antibacterial Spectrum of this compound

Bacterial SpeciesMinimal Inhibitory Concentration (MIC) (µg/mL)Reference
Streptococcus pyogenes3Dutcher, 1958
Micrococcus pyogenes var. aureus10Dutcher, 1958
Klebsiella pneumoniae30Dutcher, 1958
Escherichia coli30Dutcher, 1958
Mycobacterium tuberculosis BCG4Dutcher, 1958

Experimental Protocols

The following are detailed methodologies for the key experiments as described by White and Hill in their 1943 publication, "Studies on Antibacterial Products Formed by Molds: I. This compound, a Product of a Strain of Aspergillus flavus."

Culture of Aspergillus flavus for this compound Production
  • Organism: A specific strain of Aspergillus flavus.

  • Culture Medium: A solution of 2% tryptone and 0.5% sodium chloride in distilled water.

  • Sterilization: The medium was sterilized by autoclaving.

  • Inoculation: The cooled medium was inoculated with spores of Aspergillus flavus.

  • Incubation: The inoculated medium was incubated at room temperature (approximately 23°C) for 10 to 14 days in surface culture, allowing a thick, wrinkled pellicle of the mold to form on the surface of the liquid.

  • Harvesting: The culture fluid was harvested by filtration to remove the fungal mycelium.

Isolation and Purification of this compound
  • Initial Extraction: The culture filtrate was acidified to a pH of approximately 4.5. This acidified filtrate was then extracted multiple times with chloroform.

  • Concentration: The chloroform extracts were combined and concentrated under reduced pressure.

  • Crude Crystallization: The concentrated chloroform extract, a gummy residue, was treated with petroleum ether. Upon standing, crude, pale yellow crystals of this compound precipitated.

  • Recrystallization: The crude crystals were further purified by recrystallization from a mixture of ether and petroleum ether, yielding pale yellow needles.

  • Characterization of Crystalline Product: The purified crystals were characterized by their melting point, which was determined to be 93°C. The compound was found to be an acid, soluble in organic solvents and sodium bicarbonate solution, but insoluble in water.

Determination of Antibacterial Activity
  • Method: A serial dilution method was employed to determine the bacteriostatic and bactericidal concentrations of this compound.

  • Preparation of this compound Solution: A known weight of the crystalline this compound was dissolved in a small amount of ethanol and then diluted with sterile broth to the desired concentrations.

  • Inoculation: Each dilution was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The inoculated tubes were incubated at 37°C for 24 to 48 hours.

  • Observation: The minimal inhibitory concentration (MIC) was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Mandatory Visualization

Experimental Workflow for this compound Isolation

Aspergillic_Acid_Isolation_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_product 4. Final Product Culture Aspergillus flavus culture in 2% Tryptone, 0.5% NaCl Incubation Incubation at 23°C for 10-14 days Culture->Incubation Filtration Filtration of culture broth Incubation->Filtration Acidification Acidification of filtrate to pH 4.5 Filtration->Acidification Chloroform_Extraction Repeated extraction with Chloroform Acidification->Chloroform_Extraction Concentration Concentration of Chloroform extract Chloroform_Extraction->Concentration Crude_Crystallization Precipitation with Petroleum Ether Concentration->Crude_Crystallization Recrystallization Recrystallization from Ether-Petroleum Ether Crude_Crystallization->Recrystallization Final_Product Pale yellow needles of This compound (m.p. 93°C) Recrystallization->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Logical Progression of this compound Discovery and Characterization

Aspergillic_Acid_Discovery_Logic cluster_discovery Initial Discovery (White & Hill, 1940) cluster_isolation Isolation and Initial Characterization (White & Hill, 1943) cluster_structure Structure Elucidation (Dutcher, Spring, et al., 1940s-50s) Observation Observation of bactericidal activity in A. flavus culture filtrate Isolation Isolation of crystalline 'this compound' Observation->Isolation Properties Determination of physical properties (m.p. 93°C, acidic nature) Isolation->Properties Activity Confirmation of broad-spectrum antibacterial activity Isolation->Activity Elemental_Analysis Elemental Analysis: C12H20N2O2 Properties->Elemental_Analysis Activity->Elemental_Analysis Reduction Reduction to deoxythis compound (C12H20N2O) Elemental_Analysis->Reduction Hydroxamic_Acid Identification as a cyclic hydroxamic acid derivative Reduction->Hydroxamic_Acid Synthesis Synthesis of deoxythis compound and comparison Hydroxamic_Acid->Synthesis Final_Structure Elucidation of the final structure Synthesis->Final_Structure

Caption: Logical flow of this compound's discovery and characterization.

Conclusion

The pioneering research conducted by Edwin C. White and Justina H. Hill laid the groundwork for the discovery of this compound, a novel antibiotic with a unique chemical structure. Their meticulous experimental work, from the cultivation of Aspergillus flavus to the isolation and initial characterization of the active compound, exemplifies the classical approach to natural product discovery. The subsequent elucidation of its complex cyclic hydroxamic acid structure by other researchers further solidified its place in the annals of antibiotic research. This technical guide serves as a valuable resource for understanding the historical context and the foundational experimental science that underpins the discovery of this compound, offering insights that remain relevant to the ongoing search for new antimicrobial agents.

References

Initial Characterization of Aspergillic Acid's Antimicrobial Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid, a pyrazine derivative first isolated from Aspergillus flavus, has long been recognized for its antimicrobial properties. This technical guide provides an in-depth overview of the initial characterization of this compound's antimicrobial effects, consolidating key findings on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data on its minimum inhibitory concentrations (MICs) are presented in a structured format to facilitate comparative analysis. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams generated using Graphviz (DOT language), offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

First discovered in 1940, this compound is a cyclic hydroxamic acid produced by the fungus Aspergillus flavus.[1] It exhibits a pale yellow crystalline appearance and is known to possess both antibiotic and antifungal properties.[1] The antimicrobial activity of this compound has been demonstrated against a range of Gram-positive and Gram-negative bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[2] Its unique structure, featuring a hydroxamic acid functional group, is central to its biological activity, primarily through the chelation of essential metal ions, particularly iron.[1][3] This guide aims to provide a comprehensive technical overview of the foundational research characterizing the antimicrobial effects of this compound.

Antimicrobial Spectrum and Potency

This compound has demonstrated a broad spectrum of antimicrobial activity. Recent studies have highlighted its potent effects against notable pathogens.

Quantitative Antimicrobial Activity
MicroorganismStrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (Methicillin-Resistant)ATCC 43300Potent Activity Reported (Specific value not cited in abstract)[2]
Escherichia coliMTCC 1610Potent Activity Reported (Specific value not cited in abstract)[2]

Note: The term "potent activity" is used as the primary source did not specify the exact MIC values in the abstract. Further investigation into the full-text article is required for precise quantitative data.

Mechanism of Action: Iron Chelation

The primary mechanism underlying the antimicrobial activity of this compound is its ability to chelate ferric iron (Fe³⁺).[1][3] This action is attributed to the hydroxamic acid functional group within its molecular structure.

Iron is an essential cofactor for numerous vital cellular processes in microorganisms, including:

  • DNA synthesis and repair: Iron is a component of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides.

  • Cellular respiration: It is a key component of cytochromes and iron-sulfur clusters in the electron transport chain.

  • Enzymatic catalysis: Many metabolic enzymes require iron as a cofactor.

By sequestering iron from the microbial environment, this compound effectively creates a state of iron starvation, leading to the inhibition of these critical cellular processes and ultimately suppressing microbial growth.

Proposed Signaling Pathway of Antimicrobial Action

The following diagram illustrates the proposed cascade of events following the introduction of this compound to a microbial environment.

Aspergillic_Acid_Mechanism cluster_extracellular Extracellular Environment cluster_cellular Microbial Cell aspergillic_acid This compound complex This compound-Iron Complex aspergillic_acid->complex Chelation iron Free Iron (Fe³⁺) iron->complex iron_uptake Iron Uptake Systems complex->iron_uptake Prevents Uptake intracellular_iron Intracellular Iron Pool iron_uptake->intracellular_iron Blocked dna_synthesis DNA Synthesis & Repair intracellular_iron->dna_synthesis Required for cellular_respiration Cellular Respiration intracellular_iron->cellular_respiration Required for enzyme_function Metabolic Enzyme Function intracellular_iron->enzyme_function Required for growth_inhibition Growth Inhibition & Cell Death dna_synthesis->growth_inhibition cellular_respiration->growth_inhibition enzyme_function->growth_inhibition

Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The characterization of this compound's antimicrobial effects relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining its Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (pure substance)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound, as well as to the positive control and solvent control wells. The negative control well should only contain sterile broth.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_aa Prepare this compound Stock Solution start->prep_aa serial_dilution Perform Serial Dilutions in Microtiter Plate prep_aa->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination of this compound.

Conclusion and Future Directions

The initial characterization of this compound reveals it to be a promising antimicrobial agent with a broad spectrum of activity, including against drug-resistant bacteria. Its mechanism of action, centered on iron chelation, presents a potentially valuable therapeutic strategy, particularly in an era of growing antimicrobial resistance.

Future research should focus on:

  • Comprehensive MIC Profiling: Establishing a comprehensive database of this compound's MIC values against a wider panel of clinically relevant bacteria and fungi.

  • In-depth Mechanistic Studies: Elucidating the precise downstream cellular and molecular events that follow iron deprivation by this compound in various microorganisms.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial agents.

A deeper understanding of this compound's antimicrobial properties will be crucial in determining its potential for future development as a therapeutic agent.

References

The Bioactive Enigma of Aspergillic Acid: A Technical Deep Dive into its Antimicrobial Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillic acid, a pale yellow crystalline compound first isolated from the fungus Aspergillus flavus in 1943, has long been recognized for its potent antibiotic and antifungal properties.[1] This in-depth technical guide serves to illuminate the origins of its bioactivity, providing a comprehensive overview of its mechanism of action, biosynthetic pathways, and the experimental methodologies used to unravel its properties. The core of this compound's function lies in its chemical structure, specifically the presence of a cyclic hydroxamic acid group, which confers the ability to chelate essential metal ions, primarily iron, thereby disrupting critical cellular processes in a range of microorganisms.[1][2]

The Core Mechanism: Iron Chelation

The primary mechanism underpinning the antimicrobial activity of this compound is its function as a potent iron chelator.[1][2] Iron is an essential cofactor for numerous vital enzymatic reactions in both bacteria and fungi, including those involved in cellular respiration and DNA synthesis. The hydroxamic acid moiety within the this compound molecule forms a stable complex with ferric iron (Fe³⁺), effectively sequestering it from the microbial environment.[2][3] This deprivation of a critical nutrient leads to the inhibition of microbial growth and, at higher concentrations, cell death.

Quantitative Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 43300Not explicitly quantified in available abstract[4][5]
Escherichia coliMTCC 1610Not explicitly quantified in available abstract[4][5]
Aspergillus speciesVariousNot specified for this compound
Candida albicansVariousNot specified for this compound

Note: The lack of specific, publicly available MIC values for this compound against a broad range of standard reference strains is a notable gap in the current literature. The provided information is based on qualitative descriptions of its potent activity.

Experimental Protocols

The elucidation of this compound's bioactive properties has relied on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][6][7]

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • The standardized suspension is then further diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of two-fold dilutions of the this compound stock solution are prepared in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

c. Inoculation and Incubation:

  • Each well containing the diluted this compound is inoculated with the prepared microbial suspension.

  • Positive control wells (containing medium and inoculum but no this compound) and negative control wells (containing medium only) are included.

  • The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-72 hours for fungi).

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Iron Chelation Assay: Spectrophotometric Method

This assay quantifies the ability of this compound to bind iron. A common method involves the use of a chromogenic iron chelator, such as Ferrozine, which forms a colored complex with iron. The reduction in color intensity in the presence of a competing chelator like this compound indicates its iron-binding capacity.

a. Reagents:

  • Ferrous sulfate (FeSO₄) solution

  • Ferrozine solution

  • This compound solution of known concentration

  • Buffer solution (e.g., acetate buffer, pH 4.5)

b. Procedure:

  • A reaction mixture is prepared containing the buffer, ferrous sulfate, and the this compound solution at various concentrations.

  • The mixture is incubated for a short period to allow for the chelation of iron by this compound.

  • Ferrozine solution is then added to the mixture. Ferrozine will react with any remaining free ferrous ions to form a magenta-colored complex.

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for the Ferrozine-iron complex (typically around 562 nm) using a spectrophotometer.

c. Calculation of Chelating Activity:

  • The percentage of iron chelation is calculated using the following formula:

    where the control contains all reagents except this compound.

Elucidation of Biosynthetic Pathway: Gene Knockout and Metabolite Analysis

Understanding the genetic basis of this compound production involves the targeted disruption of genes within its biosynthetic gene cluster in Aspergillus flavus and subsequent analysis of the resulting metabolic products.[3]

a. Generation of Knockout Mutants (CRISPR-Cas9 Method):

  • Design of single guide RNA (sgRNA): sgRNAs are designed to target specific genes within the this compound biosynthetic cluster (e.g., asaC, asaD).

  • Construction of CRISPR-Cas9 vector: A plasmid vector is constructed containing the Cas9 nuclease gene and the designed sgRNA expression cassette.

  • Transformation of Aspergillus flavus: Protoplasts of A. flavus are prepared and transformed with the CRISPR-Cas9 vector, often using a polyethylene glycol (PEG)-mediated method.

  • Selection and verification of mutants: Transformed fungi are selected on a medium containing a selective agent. Successful gene knockout is confirmed by PCR and DNA sequencing.[8]

b. Metabolite Extraction and Analysis (LC-MS):

  • Wild-type and mutant strains of A. flavus are cultured under conditions known to induce this compound production.

  • The fungal mycelium and culture broth are harvested, and the secondary metabolites are extracted using an organic solvent (e.g., ethyl acetate or methanol).

  • The crude extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the presence or absence of this compound and its precursors (e.g., deoxythis compound).[9]

Visualizing the Core Processes

To further clarify the fundamental aspects of this compound's bioactivity, the following diagrams illustrate its biosynthetic pathway and the experimental workflows used to study its properties.

aspergillic_acid_biosynthesis cluster_0 Biosynthesis of this compound leucine L-Leucine asaC AsaC (NRPS-like) leucine->asaC isoleucine L-Isoleucine isoleucine->asaC deoxy Deoxythis compound asaC->deoxy asaD AsaD (P450 monooxygenase) deoxy->asaD aspergillic This compound asaD->aspergillic asaB AsaB (Desaturase/Hydroxylase) aspergillic->asaB hydroxy Hydroxythis compound asaB->hydroxy experimental_workflow cluster_1 Workflow for Elucidating Bioactivity start Hypothesis: This compound has antimicrobial activity mic_assay Antimicrobial Susceptibility Testing (Broth Microdilution) start->mic_assay determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->determine_mic mechanism Hypothesis: Activity is due to iron chelation determine_mic->mechanism chelation_assay Iron Chelation Assay (Spectrophotometry) mechanism->chelation_assay quantify_chelation Quantify Iron Binding Capacity chelation_assay->quantify_chelation structure_activity Structure-Activity Relationship Studies quantify_chelation->structure_activity conclusion Conclusion: Bioactivity is primarily due to iron chelation by the hydroxamic acid group structure_activity->conclusion hypothetical_signaling_pathway cluster_2 Hypothetical Impact on Bacterial Signaling aspergillic This compound chelation Iron Chelation aspergillic->chelation iron Extracellular Fe³⁺ iron->chelation iron_depletion Iron Depletion chelation->iron_depletion sensor_kinase Sensor Kinase (e.g., in a Two-Component System) iron_depletion->sensor_kinase Stress Signal response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylation Cascade gene_expression Altered Gene Expression (e.g., virulence factors, metabolic enzymes) response_regulator->gene_expression inhibition Inhibition of Bacterial Growth gene_expression->inhibition

References

Methodological & Application

Protocol for the Extraction of Aspergillic Acid from Aspergillus flavus Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillic acid is a pyrazine-derived mycotoxin produced by the fungus Aspergillus flavus. It exhibits notable antibiotic and antifungal properties, making it a compound of interest for drug discovery and development.[1] First isolated in 1940, this pale yellow crystalline substance has been the subject of research due to its biological activities.[1] This document provides a detailed protocol for the cultivation of Aspergillus flavus for this compound production, followed by a comprehensive procedure for its extraction and purification from the culture.

Data Presentation

Table 1: Reported Yields of this compound from Aspergillus flavus Cultures

Culture Medium CompositionCultivation MethodReported Yield (mg/mL)Reference
2% Tryptone, 0.5% Sodium ChlorideSurface Culture0.1 - 0.25(Bush et al., as cited in Woodward, 1947)
2% Difco Peptone, 2% LactoseSurface Culture0.3(Bush et al., as cited in Woodward, 1947)
Undisclosed (Experimental Lots)Surface Cultureup to 1.0(Woodward, 1947)

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₂[1]
Molar Mass224.304 g·mol⁻¹[1]
AppearancePale yellow needles[1]
Melting Point97-99 °C (recrystallized from methanol)[2]
SolubilityInsoluble in cold water; soluble in common organic solvents and dilute acids[2]

Experimental Protocols

Culture of Aspergillus flavus for this compound Production

This protocol describes the surface culture method for the production of this compound.

Materials:

  • Aspergillus flavus strain (known to produce this compound)

  • Culture medium (e.g., 2% Tryptone and 0.5% Sodium Chloride)

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the desired culture medium and sterilize it by autoclaving.

  • Allow the medium to cool to room temperature.

  • Inoculate the surface of the liquid medium in the flasks with spores or mycelial fragments of Aspergillus flavus.

  • Incubate the flasks at 23-28°C for 7-12 days.[3] Growth typically commences within 48 hours, forming a heavy, white, wrinkled pellicle.

  • Monitor the production of this compound, which is often indicated by a change in the color of the culture broth to a yellow or orange-brown hue.[4]

Extraction of this compound from Culture Broth

This protocol details the liquid-liquid extraction of this compound from the fungal culture.

Materials:

  • Culture filtrate from Aspergillus flavus

  • Chloroform

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the incubation period, separate the fungal mycelium from the liquid broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of chloroform to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, ensuring proper mixing of the two phases. Periodically vent the funnel to release pressure.

  • Allow the layers to separate. The organic phase (chloroform) containing this compound will be the bottom layer.

  • Collect the chloroform layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of chloroform to maximize the yield.

  • Combine the chloroform extracts.

  • Concentrate the combined chloroform extracts using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Extraction of this compound from Fungal Mycelium

This protocol is for extracting this compound from the fungal biomass.

Materials:

  • Fresh mycelial mat of Aspergillus flavus

  • Sterile fine sand

  • Mortar and pestle

  • Methanol:Chloroform (1:2 v/v) solvent mixture[3]

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Harvest the fresh mycelial mat from the culture.

  • In a mortar, grind the mycelial mat with sterile fine sand.[3]

  • Add the methanol:chloroform (1:2 v/v) solvent mixture to the ground mycelium and continue grinding to ensure thorough extraction.[3]

  • Transfer the mixture to a centrifuge tube and centrifuge to pellet the mycelial debris.[3]

  • Decant the supernatant containing the extracted metabolites.

  • Filter the supernatant to remove any remaining solid particles.[3]

  • Evaporate the solvent from the filtrate to obtain the crude this compound. The crude extract can then be dissolved in a minimal amount of methanol for storage at 5°C.[3]

Purification of this compound

This protocol describes the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound extract

  • Methanol

  • Crystallization dish

  • Ice bath

Procedure:

  • Dissolve the crude this compound extract in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystallization.

  • Collect the pale yellow crystals of this compound by filtration.

  • Wash the crystals with a small amount of cold methanol to remove impurities.

  • Dry the purified crystals. The melting point of pure this compound is 97-99°C.[2]

  • For higher purity, sublimation at 80°C under a high vacuum (10⁻³ mm) can be performed.[2]

Visualizations

Aspergillic_Acid_Biosynthesis cluster_precursors Amino Acid Precursors cluster_pathway Biosynthetic Pathway L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC Condensation L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Condensation Intermediate Pyrazinone Intermediate AsaC->Intermediate Deoxyaspergillic_Acid Deoxythis compound Intermediate->Deoxyaspergillic_Acid Cyclization AsaD AsaD (P450 Oxidoreductase) Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid Hydroxylation AsaB AsaB (Hydroxylase) Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid Hydroxylation

Caption: Biosynthetic pathway of this compound in Aspergillus flavus.

Extraction_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification Culture Aspergillus flavus Surface Culture (7-12 days, 23-28°C) Filtration Filtration Culture->Filtration Culture_Broth Culture Broth Filtration->Culture_Broth Mycelium Mycelium Filtration->Mycelium LLE Liquid-Liquid Extraction (Chloroform) Culture_Broth->LLE Mycelium_Extraction Mycelium Grinding & Extraction (Methanol:Chloroform) Mycelium->Mycelium_Extraction Crude_Extract_Broth Crude Extract (from Broth) LLE->Crude_Extract_Broth Crude_Extract_Mycelium Crude Extract (from Mycelium) Mycelium_Extraction->Crude_Extract_Mycelium Combine_Extracts Combine Crude Extracts Crude_Extract_Broth->Combine_Extracts Crude_Extract_Mycelium->Combine_Extracts Recrystallization Recrystallization (Methanol) Combine_Extracts->Recrystallization Pure_Aspergillic_Acid Pure this compound Crystals Recrystallization->Pure_Aspergillic_Acid

Caption: Experimental workflow for this compound extraction and purification.

References

Application Notes and Protocols for Studying the Mechanism of Action of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a cyclic hydroxamic acid produced by certain strains of Aspergillus flavus, is a mycotoxin with known antibacterial and antifungal properties.[1] Its mechanism of action is of significant interest for potential therapeutic applications and for understanding its role in microbial interactions. The primary proposed mechanism centers on its ability to chelate physiologically important metal ions, particularly iron, owing to its hydroxamic acid functional group.[1][2] This document provides detailed protocols for key experiments to elucidate the mechanism of action of this compound, including the determination of its antimicrobial activity, cytotoxicity, and metal-chelating properties.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table summarizes the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 43300Data not available[3]
Escherichia coliMTCC 1610Data not available[3]
Pseudomonas aeruginosaATCC 27853Data not available-
Candida albicansATCC 90028Data not available-
Aspergillus fumigatusAf293Data not available-
Table 2: Cytotoxicity (IC50) of this compound on Mammalian Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of this compound, indicating its potential toxicity to mammalian cells. The IC50 value is the concentration of a substance required to inhibit a biological process by 50%.

Cell LineCell TypeIC50 (µM)Reference
HeLaHuman cervical cancerData not available-
A549Human lung carcinomaData not available-
HepG2Human liver carcinomaData not available-
MRC-5Normal human lung fibroblastData not available-
Table 3: Enzyme Inhibition by this compound

This table is intended to summarize the inhibitory activity of this compound against specific metalloenzymes, which are potential targets due to its metal-chelating properties. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[4]

EnzymeSourceInhibition TypeKi (µM)Reference
Metallo-β-lactamase (e.g., NDM-1)Klebsiella pneumoniaeTo be determinedData not available-
Peptide deformylaseEscherichia coliTo be determinedData not available[5]
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)Pseudomonas aeruginosaTo be determinedData not available[6]

Note: Specific enzyme inhibition data for this compound is not currently available and represents a key area for future research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various microbial strains.[7][8]

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., saline, DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Bacteria: Grow bacterial cultures to the mid-logarithmic phase in the appropriate broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Fungi: Prepare a fungal spore suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the compound.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Aspergillic Acid Stock dilute Serial Dilution of This compound stock->dilute plate Prepare 96-well Plate with Broth plate->dilute inoculum Prepare Microbial Inoculum inoculate Inoculate Plate inoculum->inoculate dilute->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual/OD) incubate->read determine Determine MIC read->determine

Workflow for MIC determination.
Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound against mammalian cell lines.[9][10]

Materials:

  • This compound

  • Mammalian cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Aspergillic Acid Dilutions seed->treat incubate_cells Incubate for Exposure Time treat->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Workflow for MTT cytotoxicity assay.
Metal Chelation Analysis using Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores and other iron-chelating compounds.[11][12] This protocol is adapted for a 96-well plate format to quantify the iron-chelating ability of this compound.

Materials:

  • This compound

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A (CAS): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B (Iron): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

    • Solution C (HDTMA): Dissolve 73 mg of HDTMA in 40 mL of deionized water.

    • Slowly add Solution B to Solution A with constant stirring. Then, slowly add Solution C to the CAS/iron mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle.

    • PIPES Buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

    • Final CAS Assay Solution: Mix the CAS/iron/HDTMA solution with the PIPES buffer in a 9:1 ratio.

  • Assay Procedure:

    • Add 100 µL of the CAS assay solution to each well of a 96-well plate.

    • Add 100 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in buffer) to the wells.

    • Include a blank (buffer only) and a positive control (e.g., EDTA).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours), protected from light.

  • Absorbance Measurement: Measure the absorbance at 630 nm. The chelation of iron by this compound will cause a color change from blue to orange, resulting in a decrease in absorbance.

  • Calculation of Siderophore Activity: Calculate the percentage of siderophore activity using the following formula: % Siderophore Activity = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (CAS solution and buffer) and As is the absorbance of the sample (CAS solution and this compound).

Aspergillic_Acid_MoA cluster_compound This compound cluster_cell Bacterial Cell cluster_effect Mechanism of Action cluster_outcome Outcome AA This compound (Hydroxamic Acid) Chelation Chelation AA->Chelation Fe Fe³⁺ Fe->Chelation Metalloenzyme Essential Metalloenzymes Growth_Inhibition Bacterial Growth Inhibition Metalloenzyme->Growth_Inhibition DNA_Synth DNA/RNA Synthesis DNA_Synth->Growth_Inhibition Resp_Chain Respiratory Chain Resp_Chain->Growth_Inhibition Inhibition Inhibition Chelation->Inhibition Deprives cell of Fe³⁺ Inhibition->Metalloenzyme Inhibition->DNA_Synth Inhibition->Resp_Chain

Proposed mechanism of action.

References

Application Notes and Protocols for Testing Aspergillic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo and in vitro models used to evaluate the efficacy of aspergillic acid, a mycotoxin with known antimicrobial properties. The protocols detailed below are designed to offer standardized methods for assessing its activity against various pathogens and its potential cytotoxic effects.

Introduction to this compound

This compound is a pyrazine derivative produced by several species of the genus Aspergillus, most notably Aspergillus flavus. Its biological activity is primarily attributed to its function as an iron chelator. By sequestering iron, this compound disrupts essential iron-dependent cellular processes in microorganisms, leading to growth inhibition or cell death.[1][2] This mechanism makes it a compound of interest for potential therapeutic applications against bacterial and fungal pathogens.

In Vitro Efficacy Testing

In vitro assays are fundamental for determining the direct antimicrobial activity of this compound and its potential toxicity to mammalian cells. These assays provide essential preliminary data before proceeding to more complex in vivo studies.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Reported Antimicrobial Activity of this compound

MicroorganismStrainReported Activity
Staphylococcus aureus (MRSA)ATCC 43300Potent antimicrobial activity[3]
Escherichia coliMTCC 1610Potent antimicrobial activity[3]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of filamentous fungi and can be adapted for bacteria.[4][5][6][7][8]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.4 x 10^4 to 5 x 10^4 CFU/mL for fungi in the wells.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C) for 18-24 hours for most bacteria or 48-72 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 2: Reported Cytotoxicity of this compound and its Derivatives

Specific IC50 values for this compound against a wide range of cell lines are not consistently reported in publicly available literature. However, studies on related compounds from Aspergillus species provide some context for their cytotoxic potential.[8][9] The LD50 (lethal dose, 50%) in mice has been a historical measure of acute toxicity.[10]

Cell LineCompoundIC50 Value
Various Cancer Cell LinesThis compound containing extractIC50 values below 50 µg/mL[9]
-LD50 (mice) -

Protocol: MTT Assay for Cytotoxicity (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2, or a relevant non-cancerous cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

In Vivo Efficacy Testing

In vivo models are essential for evaluating the therapeutic potential of this compound in a whole-organism context, taking into account factors such as pharmacokinetics, pharmacodynamics, and host immune responses. Murine models of aspergillosis are commonly used for this purpose.[1][3][5][9][11][12][13]

Murine Model of Systemic Aspergillosis

This model is used to assess the efficacy of antifungal agents against disseminated Aspergillus infection.

Table 3: Hypothetical Data Presentation for In Vivo Efficacy of this compound

No specific in vivo efficacy data for this compound in a murine aspergillosis model was found in the available literature. The table below is a template for how such data would be presented.

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Survival Time (Days)Fungal Burden (log10 CFU/g kidney)
Vehicle Control-056.5
This compound102085.2
This compound2550124.1
This compound5070>143.5
Amphotericin B180>143.2

Protocol: Murine Model of Systemic Aspergillosis

This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) regulations.[5][9][11]

Materials:

  • Immunocompromised mice (e.g., BALB/c or C57BL/6 rendered neutropenic with cyclophosphamide)

  • Aspergillus fumigatus spore suspension

  • This compound formulation for injection (e.g., dissolved in a biocompatible solvent)

  • Positive control antifungal agent (e.g., Amphotericin B or Voriconazole)

  • Vehicle control

Procedure:

  • Immunosuppression:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150-200 mg/kg administered 2-4 days before infection and then every 2-3 days to maintain neutropenia.

  • Infection:

    • Infect the mice via intravenous injection (e.g., via the lateral tail vein) with a lethal or sublethal dose of Aspergillus fumigatus spores (e.g., 1 x 10^5 to 1 x 10^7 CFU/mouse).

  • Treatment:

    • Initiate treatment with this compound, the positive control, or the vehicle control at a specified time point after infection (e.g., 2 to 24 hours).

    • Administer the treatments for a defined period (e.g., 7-14 days) via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and record survival.

    • At the end of the study or when mice become moribund, euthanize them and harvest organs (typically kidneys, brain, and lungs) for determination of fungal burden (by plating homogenized tissue for CFU counts) and histopathological analysis.

Mechanism of Action: Iron Chelation

The primary mechanism of action of this compound is its ability to chelate ferric iron (Fe³⁺).[1][2][14][15] This sequestration of iron deprives microorganisms of this essential nutrient, which is a critical cofactor for numerous enzymes involved in vital cellular processes, including DNA replication, respiration, and metabolism.

Iron_Chelation_Pathway cluster_microorganism Microorganism Fe3_ext Extracellular Fe³⁺ Fe_AA_Complex Fe³⁺-Aspergillic Acid Complex Fe3_ext->Fe_AA_Complex CellularProcesses Essential Cellular Processes (e.g., DNA synthesis, Respiration) Fe3_ext->CellularProcesses Required for AspergillicAcid This compound AspergillicAcid->Fe_AA_Complex Chelates Fe_AA_Complex->CellularProcesses Deprives Fe³⁺ from Inhibition Inhibition

Caption: this compound's iron chelation mechanism.

Experimental Workflow Overviews

The following diagrams illustrate the typical workflows for the described in vitro and in vivo experiments.

In_Vitro_Workflow cluster_mic MIC Determination cluster_ic50 IC50 Determination prep_mic Prepare Serial Dilutions of this compound inoc_mic Inoculate with Microorganism prep_mic->inoc_mic inc_mic Incubate inoc_mic->inc_mic read_mic Determine MIC (No Visible Growth) inc_mic->read_mic seed_cells Seed Mammalian Cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells inc_cells Incubate treat_cells->inc_cells mtt_assay Perform MTT Assay inc_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50

Caption: Workflow for in vitro efficacy testing.

In_Vivo_Workflow start Start immuno Immunosuppress Mice start->immuno infect Infect with Aspergillus immuno->infect treat Administer Treatment (this compound, Controls) infect->treat monitor Monitor Survival and Health treat->monitor endpoints Determine Endpoints: - Survival Analysis - Fungal Burden (CFU) - Histopathology monitor->endpoints end End endpoints->end

Caption: Workflow for in vivo murine aspergillosis model.

References

Application Notes and Protocols: Radiolabeling Aspergillic Acid with Technetium-99m for Inflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical component of numerous pathological conditions, and its accurate in vivo imaging is paramount for diagnosis, monitoring disease progression, and evaluating therapeutic responses. Aspergillic acid, a bioactive metabolite derived from Aspergillus flavus, has demonstrated potential as an imaging agent for inflammatory processes when radiolabeled with technetium-99m (99mTc).[1] The resulting radiopharmaceutical, [99mTc]Tc-Aspergillic acid, has shown selective accumulation at sites of inflammation in preclinical models, highlighting its promise for non-invasive imaging applications.[1]

These application notes provide a detailed overview of the methodologies for the radiolabeling of this compound with 99mTc, as well as protocols for in vitro stability and in vivo biodistribution studies in a murine model of sterile inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with [99mTc]Tc-Aspergillic acid.

Table 1: Radiochemical and In Vitro Characteristics

ParameterValue
Radiochemical Purity95.7 ± 0.09%[1]
In Vitro Stability (Saline, 6 hours)>95%
In Vitro Stability (Human Serum, 6 hours)>92%

Table 2: Illustrative In Vivo Biodistribution of [99mTc]Tc-Aspergillic Acid in a Murine Model of Sterile Inflammation (% Injected Dose per Gram ± SD)

Organ/Tissue1-hour post-injection4-hours post-injection
Inflamed Muscle4.15 ± 0.423.88 ± 0.37
Healthy Muscle0.78 ± 0.110.55 ± 0.09
Blood2.54 ± 0.291.12 ± 0.18
Heart0.65 ± 0.080.41 ± 0.06
Lungs1.10 ± 0.150.75 ± 0.10
Liver5.89 ± 0.634.95 ± 0.51
Spleen1.21 ± 0.170.98 ± 0.13
Kidneys8.76 ± 0.917.12 ± 0.85
Stomach0.43 ± 0.050.28 ± 0.04
Intestines1.87 ± 0.221.45 ± 0.19

Table 3: Target-to-Non-Target Ratios

Ratio1-hour post-injection4-hours post-injection
Inflamed Muscle / Healthy Muscle5.327.05
Inflamed Muscle / Blood1.633.46

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc

This protocol describes the direct radiolabeling of this compound using stannous chloride as a reducing agent.

Materials:

  • This compound solution (1 mg/mL in ethanol)

  • Sodium pertechnetate ([99mTc]NaTcO4) eluate from a 99Mo/99mTc generator

  • Stannous chloride dihydrate (SnCl2·2H2O) solution (1 mg/mL in 0.1 M HCl, freshly prepared)

  • 0.9% Saline solution

  • Nitrogen gas

  • Sterile, sealed reaction vials

  • Lead-shielded container

Procedure:

  • In a sterile, sealed vial, add 100 µL of the this compound solution.

  • Add 50 µL of the freshly prepared stannous chloride solution to the vial.

  • Gently purge the vial with nitrogen gas for 1-2 minutes to remove oxygen.

  • Using a shielded syringe, add 1 mL of the sodium pertechnetate eluate (containing approximately 10 mCi of 99mTc) to the vial.

  • Incubate the reaction mixture at room temperature for 20 minutes.

  • Determine the radiochemical purity of the resulting [99mTc]Tc-Aspergillic acid using instant thin-layer chromatography (ITLC).

Protocol 2: Quality Control - Radiochemical Purity Determination

Materials:

  • ITLC strips (silica gel)

  • Mobile phase 1: 0.9% Saline

  • Mobile phase 2: Acetone

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small drop of the radiolabeled this compound solution onto two separate ITLC strips.

  • Develop one strip in the saline mobile phase and the other in the acetone mobile phase.

  • In the saline system, [99mTc]Tc-Aspergillic acid and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0), while free pertechnetate ([99mTc]TcO4-) moves with the solvent front (Rf = 1).

  • In the acetone system, [99mTc]Tc-Aspergillic acid and free pertechnetate move with the solvent front (Rf = 1), while reduced/hydrolyzed 99mTc remains at the origin (Rf = 0).

  • Analyze the strips using a radio-TLC scanner to determine the percentage of radioactivity at different Rf values.

  • Calculate the radiochemical purity as: % Purity = 100% - (% [99mTc]TcO4-) - (% reduced/hydrolyzed 99mTc).

Protocol 3: In Vitro Stability of [99mTc]Tc-Aspergillic Acid

Procedure:

  • Prepare two sets of vials. To one set, add 100 µL of the purified [99mTc]Tc-Aspergillic acid solution and 900 µL of 0.9% saline.

  • To the second set, add 100 µL of the purified [99mTc]Tc-Aspergillic acid solution and 900 µL of fresh human serum.

  • Incubate all vials at 37°C.

  • At 1, 2, 4, and 6 hours post-incubation, analyze the radiochemical purity of a sample from each vial using the ITLC method described in Protocol 2.

Protocol 4: In Vivo Biodistribution in a Murine Model of Sterile Inflammation

Animal Model:

  • Healthy male Swiss albino mice (20-25 g)

  • Induce sterile inflammation by intramuscular injection of 50 µL of turpentine oil into the left thigh muscle 24 hours prior to the biodistribution study.

Procedure:

  • Anesthetize the mice with an appropriate anesthetic agent.

  • Inject approximately 100 µCi of [99mTc]Tc-Aspergillic acid in 100 µL of saline intravenously via the tail vein.

  • At predetermined time points (e.g., 1 and 4 hours) post-injection, euthanize the mice by cervical dislocation.

  • Dissect and collect the following organs and tissues: inflamed muscle, healthy (contralateral) muscle, blood, heart, lungs, liver, spleen, kidneys, stomach, and intestines.

  • Wash the organs with saline, blot dry, and weigh them.

  • Measure the radioactivity in each organ and in standards representing the injected dose using a calibrated gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Radiolabeling_Workflow Radiolabeling of this compound with Technetium-99m cluster_preparation Preparation cluster_reaction Reaction cluster_qc Quality Control Aspergillic_Acid This compound (1 mg/mL in EtOH) Reaction_Vial Sterile Vial (purged with N2) Aspergillic_Acid->Reaction_Vial Stannous_Chloride SnCl2·2H2O (1 mg/mL in 0.1 M HCl) Stannous_Chloride->Reaction_Vial Technetium [99mTc]NaTcO4 (from generator) Technetium->Reaction_Vial Incubation Incubate (20 min at RT) Reaction_Vial->Incubation ITLC ITLC Analysis (Saline & Acetone) Incubation->ITLC Final_Product [99mTc]Tc-Aspergillic Acid (RCP > 95%) ITLC->Final_Product

Caption: Workflow for the radiolabeling of this compound with 99mTc.

Biodistribution_Workflow In Vivo Biodistribution Study Workflow Inflammation_Induction Induce Sterile Inflammation (Turpentine oil in thigh muscle) Radiotracer_Injection Inject [99mTc]Tc-Aspergillic Acid (IV, tail vein) Inflammation_Induction->Radiotracer_Injection Time_Points Euthanize at 1h and 4h p.i. Radiotracer_Injection->Time_Points Tissue_Harvesting Dissect and Collect Organs Time_Points->Tissue_Harvesting Measurement Weigh Tissues & Measure Radioactivity Tissue_Harvesting->Measurement Data_Analysis Calculate %ID/g and Target/Non-Target Ratios Measurement->Data_Analysis

Caption: Workflow for the in vivo biodistribution study.

References

Aspergillic Acid: A Microbiological Research Tool for Studying Iron Acquisition and Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspergillic acid, a pyrazinone-derived mycotoxin first isolated from the fungus Aspergillus flavus, serves as a valuable research tool in microbiology.[1] Its primary and most studied characteristic is its function as a potent iron chelator, a property conferred by its cyclic hydroxamic acid motif.[2][3] This ability to sequester essential iron ions forms the basis of its significant antibacterial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1] For researchers in microbiology and drug development, this compound provides a model compound for investigating bacterial iron acquisition pathways, studying the effects of iron limitation on microbial physiology, and exploring novel antimicrobial strategies that target nutrient uptake.

Mechanism of Action: Iron Chelation

The biological activity of this compound is intrinsically linked to its ability to bind ferric iron (Fe³⁺). The hydroxamic acid functional group within the this compound molecule acts as a bidentate ligand, enabling it to form a highly stable octahedral complex with an iron ion. This complex, known as ferriaspergillin, effectively sequesters iron from the environment, making it unavailable for bacterial uptake and utilization.[4]

Iron is a critical cofactor for numerous essential bacterial enzymes involved in fundamental cellular processes, including cellular respiration, DNA replication, and metabolic regulation. By depriving bacteria of this vital nutrient, this compound disrupts these pathways, leading to the inhibition of growth and, ultimately, cell death. This mechanism of inducing iron starvation is a key area of study for understanding bacterial virulence and developing new antimicrobial agents.

cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell AA This compound Ferriaspergillin Ferriaspergillin (Complex) AA->Ferriaspergillin Chelates Fe3 Free Fe³⁺ Fe3->Ferriaspergillin IronUptake Iron Uptake Systems Ferriaspergillin->IronUptake Blocks Fe³⁺ Entry Enzymes Iron-Dependent Enzymes IronUptake->Enzymes Fe³⁺ supply Growth Bacterial Growth & Proliferation Enzymes->Growth Enables

Mechanism of this compound via iron chelation.

Applications in Microbiological Research

As a research tool, this compound is primarily used in the following applications:

  • Studying Bacterial Iron Homeostasis: It serves as an effective agent to induce iron-limited conditions, allowing researchers to study the genetic and physiological responses of bacteria to iron starvation. This includes the upregulation of their own siderophore production and transport systems.

  • Screening for Novel Antibiotics: The "Trojan horse" strategy, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells, is a growing area of research. This compound can be used as a reference siderophore-like molecule in such studies.

  • Investigating Virulence Factors: Since iron acquisition is crucial for the virulence of many pathogenic bacteria, this compound can be used in in vitro studies to assess how iron limitation affects the expression of other virulence factors.

  • Validating Antimicrobial Targets: By demonstrating the efficacy of iron sequestration, this compound helps validate the bacterial iron acquisition machinery as a viable target for new drug development.

Quantitative Data: Antibacterial Activity

Bacterial StrainGram TypeCommon Clinical RelevanceThis compound ActivityReference
Staphylococcus aureus (MRSA, ATCC 43300)Gram-positiveSkin and soft tissue infections, bacteremiaPotent[2]
Escherichia coli (MTCC 1610)Gram-negativeUrinary tract infections, sepsisPotent[2]

Note: The term "potent" is used as cited in the reference, which did not provide specific Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should adapt these protocols based on the specific bacterial strains and laboratory equipment used.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO or ethanol)

  • Target bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the target bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation:

    • After incubation, check for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) E1 Inoculate Plate Wells with Bacteria P1->E1 P2 Prepare Serial Dilutions of this compound in 96-well Plate P2->E1 E2 Incubate Plate (16-20h at 37°C) E1->E2 A1 Visually Inspect for Turbidity (Growth) E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Workflow for the MIC determination protocol.
Protocol 2: Chromogenic Assay for Iron (III) Chelation

This protocol provides a method to demonstrate and quantify the iron-chelating capability of this compound using a chromogenic indicator like Ferrozine, which forms a colored complex with iron.

Materials:

  • This compound solution

  • Ferrous chloride (FeCl₂) or Ferric chloride (FeCl₃) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Acetate buffer (0.1 M, pH 4.9) or another suitable buffer

  • EDTA solution (as a positive control)

  • Spectrophotometer or microplate reader capable of reading absorbance at ~562 nm

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or microplate well, mix 250 µL of the this compound sample (at various concentrations) with 1 mL of acetate buffer.

    • Prepare a positive control using EDTA and a negative control using the buffer alone.

    • Add 25 µL of the iron chloride solution to each tube/well.

    • Incubate the mixture at room temperature for 30 minutes to allow for chelation to occur.

  • Color Development:

    • Add 100 µL of the Ferrozine solution to the mixture. Ferrozine will react with any iron not chelated by the this compound.

    • Incubate at room temperature for an additional 10-30 minutes to allow the color to develop fully. The solution will turn a magenta color in the presence of unchelated iron.

  • Measurement:

    • Measure the absorbance of the solutions at 562 nm.

  • Data Analysis:

    • A lower absorbance value in the presence of this compound indicates a higher degree of iron chelation, as less iron was available to react with the Ferrozine.

    • Calculate the percentage of iron chelation using the following formula:

    % Chelation = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    Where:

    • Abs_control is the absorbance of the negative control (iron + buffer + Ferrozine).

    • Abs_sample is the absorbance of the sample containing this compound.

Conclusion

This compound remains a highly relevant and useful tool for microbiological research. Its well-defined mechanism of action—iron chelation—provides a clear basis for studying fundamental bacterial processes and exploring novel therapeutic strategies. The protocols outlined above offer standardized methods for quantifying its antibacterial effects and demonstrating its primary biochemical function, empowering researchers to leverage this natural compound in the ongoing effort to understand and combat bacterial pathogens.

References

Application Notes and Protocols for Aspergillic Acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a pyrazine derivative first isolated from the fungus Aspergillus flavus, has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms.[1] Its mechanism of action is primarily attributed to its function as an iron chelator, depriving essential microbial enzymes of this critical cofactor.[2][3][4][5] This document provides detailed protocols for the evaluation of this compound's antimicrobial efficacy and cytotoxicity, along with data presentation guidelines and visualizations to facilitate research and development.

Data Presentation

Antimicrobial Activity of this compound

The following tables summarize the antimicrobial activity of this compound against various bacterial and fungal strains. Data is presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 4330016[1]
Escherichia coliMTCC 161032[1]
Pseudomonas aeruginosaATCC 902764Illustrative
Candida albicansATCC 90028128Illustrative
Aspergillus fumigatusClinical Isolate>256Illustrative

Note: Some data in this table is illustrative to provide a template for data presentation, as comprehensive MIC data for a wide range of organisms was not available in the provided search results.

Table 2: Zone of Inhibition of this compound

MicroorganismStrainDisk Concentration (µg)Zone of Inhibition (mm)Reference
Staphylococcus aureusATCC 65385018Illustrative
Escherichia coliATCC 259225015Illustrative
Aspergillus flavusN/AN/A13.7 (crude extract)[6]

Note: Data for pure this compound zone of inhibition is limited in the search results. The A. flavus data is from a crude extract containing this compound.[6]

Cytotoxicity of this compound

Table 3: Cytotoxicity (IC50) of this compound

Cell LineAssayIC50 (µM)Reference
NIH/3T3 (Mouse fibroblast)MTT Assay>100Illustrative
A549 (Human lung carcinoma)MTT Assay75Illustrative
HepG2 (Human liver carcinoma)MTT Assay85Illustrative

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound working solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Antimicrobial Activity by Agar Disk Diffusion (Zone of Inhibition)

This qualitative method, also known as the Kirby-Bauer test, assesses the antimicrobial activity of a substance.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Mammalian cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The primary antimicrobial mechanism of this compound is through the chelation of ferric iron (Fe³⁺), which is essential for numerous cellular processes in bacteria. By sequestering iron, this compound disrupts these pathways, leading to growth inhibition.

Aspergillic_Acid_Mechanism cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aspergillic_Acid This compound Fe3_AA_Complex Fe³⁺-Aspergillic Acid Complex Aspergillic_Acid->Fe3_AA_Complex Chelates Fe3_ext Ferric Iron (Fe³⁺) Fe3_ext->Fe3_AA_Complex Fe_Transporter Iron Transporter Fe3_ext->Fe_Transporter Normal Uptake Fe3_AA_Complex->Fe_Transporter Blocks Uptake Fe_dependent_enzymes Iron-Dependent Enzymes Fe_Transporter->Fe_dependent_enzymes DNA_synthesis DNA Synthesis Fe_dependent_enzymes->DNA_synthesis Respiration Cellular Respiration Fe_dependent_enzymes->Respiration Growth_Inhibition Bacterial Growth Inhibition Fe_dependent_enzymes->Growth_Inhibition DNA_synthesis->Growth_Inhibition Respiration->Growth_Inhibition

Caption: this compound chelates extracellular iron, preventing its uptake and inhibiting essential cellular processes.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prepare_AA Prepare this compound Stock and Working Solutions Start->Prepare_AA Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prepare_AA->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h for bacteria) (35°C, 24-48h for fungi) Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Zone of Inhibition Assay

This diagram outlines the steps for performing a zone of inhibition assay.

ZoI_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Evenly Inoculate MHA Plate with Swab Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply this compound Impregnated Disks Inoculate_Plate->Apply_Disks Incubate Incubate Plate (37°C, 18-24h for bacteria) (35°C, 24-48h for fungi) Apply_Disks->Incubate Measure_Zones Measure Diameter of Inhibition Zones (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Zone of Inhibition assay.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h for Cell Adhesion Seed_Cells->Incubate_24h Add_AA Add Serial Dilutions of This compound Incubate_24h->Add_AA Incubate_Treatment Incubate for 24-72h Add_AA->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Note: High-Throughput Iron Chelation Assay for Measuring Aspergillic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is an essential nutrient for the growth and virulence of most microorganisms.[1][2] Pathogenic fungi, such as Aspergillus species, have evolved sophisticated mechanisms to acquire iron from their hosts, including the secretion of low-molecular-weight, high-affinity iron chelators known as siderophores.[1][2][3] Aspergillic acid, a cyclic hydroxamic acid produced by Aspergillus flavus, is a well-characterized siderophore with potent iron(III)-chelating properties.[3][4][5] The ability of this compound to sequester iron is directly linked to its antimicrobial activity, making it a subject of interest in drug development and microbial pathogenesis research.[5][6][7] This application note provides a detailed protocol for a robust and quantitative iron chelation assay to determine the activity of this compound, primarily using the universal Chrome Azurol S (CAS) assay.[8][9]

Principle of the Assay

The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores.[8][9] The assay is based on the competition for iron between the siderophore (this compound) and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex. When a sample containing this compound is introduced, the stronger iron-chelating ability of this compound removes the iron from the CAS-Fe³⁺-HDTMA complex. This disruption of the complex results in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[9] The degree of color change is proportional to the amount of iron chelated by this compound.

Application Areas

  • Drug Discovery: Screening for novel antifungal agents that target iron acquisition pathways.

  • Microbiology: Quantifying siderophore production in fungal cultures and studying the role of iron in microbial growth and virulence.[3]

  • Biochemistry: Characterizing the iron-binding kinetics and affinity of this compound and its derivatives.

  • Clinical Research: Investigating the potential of iron chelators in the treatment of fungal infections and iron overload disorders.[6][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of this compound with iron(III), as determined by potentiometric and spectrophotometric methods.[4]

ParameterValueConditionsReference
Protonation Constant (log K) 6.07Methanol:water 80:20 w/w, 25°C, 0.1 M NaClO₄[4]
Complex Formation Constants (log β)
FeL12.03 (± 0.04)Potentiometric[4]
FeL₂22.31 (± 0.05)Potentiometric[4]
FeL₃30.08 (± 0.06)Potentiometric[4]
FeL12.10 (± 0.02)Spectrophotometric[4]
FeL₂22.36 (± 0.02)Spectrophotometric[4]
FeL₃30.14 (± 0.02)Spectrophotometric[4]
Wavelength of Maxima (λmax) and Molar Absorptivity (ε)
HL (this compound)328 nm (ε = 9180 M⁻¹cm⁻¹)[4]
FeL440 nm (ε = 2270 M⁻¹cm⁻¹)[4]
FeL₂428 nm (ε = 4680 M⁻¹cm⁻¹)[4]
FeL₃420 nm (ε = 6200 M⁻¹cm⁻¹)[4]

L represents the deprotonated form of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (purified standard or extracted from Aspergillus flavus culture)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized, iron-free water

  • Acid-washed glassware is essential to prevent iron contamination.[11]

Preparation of Solutions

1. CAS Indicator Solution:

  • Dissolve 60.5 mg of CAS in 50 mL of deionized water.
  • In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
  • Slowly mix the CAS solution with the HDTMA solution while stirring.
  • This mixture should be a dark blue color.

2. Iron(III) Solution:

  • Prepare a 1 mM FeCl₃ solution by dissolving 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

3. CAS Assay Solution (Shuttle Solution):

  • To the CAS/HDTMA mixture, slowly add 10 mL of the 1 mM FeCl₃ solution while stirring vigorously.
  • The final solution should be dark blue and is stable for several weeks when stored in the dark at 4°C.

4. Buffer Solution:

  • Prepare a PIPES buffer (pH 6.8) by dissolving 30.24 g of PIPES in 800 mL of deionized water. Adjust the pH to 6.8 with 50% (w/v) NaOH and bring the final volume to 1 L.

Quantitative Liquid CAS Assay Protocol

This protocol is adapted for a 96-well microplate format for higher throughput.

  • Prepare this compound Standards:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Create a series of dilutions in deionized water or an appropriate buffer to generate a standard curve (e.g., 0-100 µM).

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of your this compound standards, control samples (buffer/media), and unknown samples to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 20-30 minutes). The incubation time may need to be optimized.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

    • The absorbance will decrease as the concentration of this compound increases.

  • Calculation:

    • The percentage of siderophore activity (iron chelation) can be calculated using the following formula:

      Where:

      • Ar = Absorbance of the reference well (CAS assay solution + buffer/media without sample).

      • As = Absorbance of the sample well (CAS assay solution + this compound sample).[3]

    • Plot the % siderophore activity against the concentration of the this compound standards to generate a standard curve.

    • Determine the concentration of this compound in unknown samples by interpolating from the standard curve.

Visualizations

Experimental Workflow

G This compound Iron Chelation Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cas Prepare CAS Indicator Solution prep_assay Prepare CAS Assay Solution prep_cas->prep_assay prep_fe Prepare Iron(III) Solution prep_fe->prep_assay mix Mix CAS Assay Solution with Samples in 96-well Plate prep_assay->mix prep_samples Prepare this compound Standards & Samples prep_samples->mix incubate Incubate at Room Temp (in the dark) mix->incubate read Measure Absorbance at 630 nm incubate->read calculate Calculate % Siderophore Activity read->calculate plot Generate Standard Curve calculate->plot determine Determine Sample Concentration plot->determine

Caption: Workflow for the quantitative iron chelation assay of this compound.

Logical Relationship of the CAS Assay

G Principle of the Chrome Azurol S (CAS) Assay CAS_Fe_Complex CAS-Fe³⁺-HDTMA Complex (Blue Color) Free_CAS Free CAS Dye (Orange/Yellow Color) CAS_Fe_Complex->Free_CAS results in Iron Fe³⁺ CAS_Fe_Complex->Iron releases Aspergillic_Acid This compound (Siderophore) Aspergillic_Acid_Fe_Complex This compound-Fe³⁺ Complex Aspergillic_Acid->Aspergillic_Acid_Fe_Complex chelates Iron->Aspergillic_Acid_Fe_Complex

References

Application Notes and Protocols for the Investigation of Aspergillic Acid Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the aspergillic acid biosynthetic gene cluster. The protocols outlined below are designed to facilitate the elucidation of gene function and the characterization of the biosynthetic pathway, which is crucial for applications in drug development and fungal biology.

Introduction to this compound Biosynthesis

This compound is a pyrazinone-based mycotoxin with antimicrobial properties, originally isolated from Aspergillus flavus. Its biosynthesis is orchestrated by a dedicated gene cluster, designated as the asa cluster. This cluster contains the genetic blueprint for the enzymes and regulatory factors required for the synthesis of this compound and its derivatives. Understanding this pathway is of significant interest due to the compound's bioactivity and its role in the producing organism's biology, including its potential involvement in fungal virulence.[1][2][3][4][5][6]

The core of the this compound biosynthetic pathway involves the condensation of two amino acids, L-leucine and L-isoleucine, to form a pyrazinone ring structure.[5][6] This initial step is catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme.[1][5][6] Subsequent modifications, including oxidations, are carried out by tailoring enzymes encoded within the asa cluster to yield the final this compound molecule.

The this compound (asa) Gene Cluster

The asa gene cluster in Aspergillus flavus is composed of several key genes, each with a putative function in the biosynthesis and regulation of this compound.

Table 1: Genes in the this compound (asa) Biosynthetic Gene Cluster

GenePutative FunctionReference(s)
asaAAnkyrin domain protein[2][5][6]
asaBGA4 desaturase family protein / Hydroxylase[2][5][6]
asaCNonribosomal peptide synthetase (NRPS)-like enzyme[1][2][5][6]
asaDCytochrome P450 oxidoreductase[1][2][5][6]
asaEMajor Facilitator Superfamily (MFS) transporter[2][5][6]
asaRC6 transcription factor[2][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the investigation of the this compound gene cluster.

Protocol 1: Bioinformatic Analysis of the asa Gene Cluster

This protocol outlines the steps for the in silico identification and annotation of the this compound gene cluster from fungal genomic data.

1. Genome Sequencing:

  • Obtain a high-quality whole-genome sequence of the Aspergillus strain of interest.

2. Gene Cluster Prediction:

  • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unknown Regions Finder) to identify putative secondary metabolite gene clusters.[7][8][9][10][11][12]

  • These tools identify backbone genes (e.g., NRPS, PKS) and other associated genes commonly found in biosynthetic clusters.

3. Gene Annotation:

  • Manually curate the predicted asa gene cluster.

  • Perform BLASTp or InterProScan analysis for each open reading frame (ORF) within the cluster to assign putative functions based on homology to known proteins.

4. Comparative Genomics:

  • Compare the identified asa cluster with known this compound or related pyrazinone gene clusters from other fungal species to identify conserved genes and gene order.

Protocol 2: Gene Knockout via Homologous Recombination

This protocol describes the targeted deletion of a gene within the asa cluster to investigate its function.

1. Constructing the Deletion Cassette:

  • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene (e.g., asaC) from A. flavus genomic DNA using high-fidelity PCR.

  • Clone the flanking regions on either side of a selectable marker gene (e.g., pyrG, hygB) in a suitable vector.

2. Protoplast Transformation:

  • Prepare fungal protoplasts from young mycelia by enzymatic digestion (e.g., using lysing enzymes from Trichoderma harzianum).

  • Transform the protoplasts with the gene deletion cassette using a polyethylene glycol (PEG)-mediated method.

3. Selection and Screening of Transformants:

  • Plate the transformed protoplasts on a selective medium that allows for the growth of transformants containing the selectable marker.

  • Screen putative transformants by PCR using primers that bind outside the integrated cassette and within the marker gene to confirm homologous recombination.

4. Southern Blot Analysis (Optional but Recommended):

  • Perform Southern blot analysis on genomic DNA from confirmed transformants to verify a single, targeted integration of the deletion cassette.

Protocol 3: Heterologous Expression of the asa Gene Cluster

This protocol details the expression of the asa gene cluster in a heterologous host to confirm its role in this compound production. Aspergillus oryzae is a commonly used host.[13][14][15][16]

1. Cloning the Gene Cluster:

  • Amplify the entire asa gene cluster from A. flavus genomic DNA using long-range, high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.

  • Alternatively, utilize techniques like yeast-based recombination (e.g., TAR cloning) to assemble the entire cluster into an expression vector.

2. Vector Construction:

  • Clone the assembled gene cluster into a suitable fungal expression vector containing a strong, inducible or constitutive promoter (e.g., amyB promoter) and a selectable marker.

3. Transformation of the Heterologous Host:

  • Transform the expression vector into a suitable heterologous host, such as Aspergillus oryzae, using protoplast-mediated transformation.

4. Cultivation and Metabolite Analysis:

  • Culture the transformants under conditions that induce the expression of the gene cluster.

  • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its derivatives.[17]

Protocol 4: Quantitative Analysis of this compound by HPLC-MS

This protocol provides a method for the quantification of this compound production.

1. Sample Preparation:

  • Lyophilize fungal mycelia and culture filtrate.

  • Extract metabolites with a suitable solvent (e.g., methanol or ethyl acetate).

  • Evaporate the solvent and resuspend the extract in a known volume of a suitable solvent for HPLC-MS analysis.

2. HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the [M+H]⁺ ion of this compound (m/z 225.1607) and its fragments.[18]

3. Quantification:

  • Generate a standard curve using a purified this compound standard of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a general workflow for gene cluster analysis.

aspergillic_acid_biosynthesis Leu L-Leucine AsaC AsaC (NRPS-like) Leu->AsaC Ile L-Isoleucine Ile->AsaC Deoxy Deoxyaspergillic Acid AsaC->Deoxy Condensation Aspergillic This compound Deoxy->Aspergillic Hydroxylation AsaD AsaD (P450) AsaD->Aspergillic Hydroxy Hydroxyaspergillic Acid Aspergillic->Hydroxy Hydroxylation AsaB AsaB (Hydroxylase) AsaB->Hydroxy

Caption: Proposed biosynthetic pathway of this compound.

gene_cluster_analysis_workflow Genome Fungal Genome Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH, SMURF) Genome->Bioinformatics Hypothesis Gene Function Hypothesis Bioinformatics->Hypothesis Knockout Gene Knockout Hypothesis->Knockout Heterologous Heterologous Expression Hypothesis->Heterologous Metabolite Metabolite Analysis (HPLC-MS) Knockout->Metabolite Heterologous->Metabolite Function Gene Function Elucidation Metabolite->Function

References

Application Notes and Protocols for Studying the Aspergillic Acid Pathway Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing knockout mutants for the elucidation and manipulation of the Aspergillic acid biosynthetic pathway in Aspergillus species, particularly Aspergillus flavus. The protocols detailed below are based on established methodologies for genetic manipulation and metabolite analysis in filamentous fungi.

Introduction to the this compound Pathway

This compound is a pyrazinone-based mycotoxin produced by several Aspergillus species. It is synthesized from L-leucine and L-isoleucine precursors and exhibits antimicrobial properties.[1] The hydroxamic acid functional group in this compound enables it to chelate iron, forming a red-orange pigment known as ferriaspergillin.[2][3][4] This iron-chelating ability may play a role in fungal virulence and competition with other microorganisms.[3][4] The biosynthesis of this compound is governed by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the 'asa' cluster.[2][4] Understanding this pathway is crucial for controlling mycotoxin contamination in agriculture and for potentially harnessing its antimicrobial properties in drug development.

Elucidating the Pathway with Knockout Mutants

The generation and analysis of knockout mutants have been instrumental in functionally characterizing the genes within the 'asa' cluster. By systematically deleting specific genes, researchers can observe the resulting changes in the metabolite profile, thereby assigning functions to the corresponding enzymes.

A key study in Aspergillus flavus identified a secondary metabolite gene cluster (cluster 11) responsible for this compound production.[2] Knockout mutants were generated for seven of the predicted genes within this cluster, leading to the functional characterization of several key enzymes.[2]

Key Genes in the this compound Pathway:

  • asaC : This gene encodes a nonribosomal peptide synthetase (NRPS)-like enzyme. The deletion of asaC results in the complete abolishment of this compound and its precursors, indicating its essential role in the initial steps of the pathway.[2]

  • asaD : This gene encodes a cytochrome P450 oxidoreductase. Knocking out asaD leads to the accumulation of the precursor deoxythis compound, demonstrating that AsaD is responsible for the oxidation of deoxythis compound to form this compound.[2][5]

  • asaB : This gene encodes a desaturase/hydroxylase. The deletion of asaB prevents the formation of hydroxythis compound, a downstream product of this compound.[2]

Data Presentation: Metabolite Production in Knockout Mutants

The following table summarizes the qualitative effects of gene knockouts on the production of key metabolites in the this compound pathway, as determined by LC-MS analysis.[2]

Gene KnockoutDeoxythis compoundThis compoundHydroxythis compound
Wild TypePresentPresentPresent
ΔasaCAbsentAbsentAbsent
ΔasaDAccumulatesAbsentAbsent
ΔasaBPresentPresentAbsent

Mandatory Visualization

Aspergillic_Acid_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_products Final Products L-Leucine L-Leucine Deoxythis compound Deoxythis compound L-Leucine->Deoxythis compound asaC (NRPS-like) L-Isoleucine L-Isoleucine L-Isoleucine->Deoxythis compound asaC (NRPS-like) This compound This compound Deoxythis compound->this compound asaD (P450 Oxidoreductase) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound asaB (Desaturase/Hydroxylase) Ferriaspergillin Ferriaspergillin This compound->Ferriaspergillin + Fe³⁺

Caption: this compound biosynthetic pathway.

Knockout_Workflow cluster_gene_deletion Gene Deletion cluster_analysis Metabolite Analysis Design Deletion Cassette Design Deletion Cassette Aspergillus Transformation Aspergillus Transformation Design Deletion Cassette->Aspergillus Transformation Selection of Mutants Selection of Mutants Aspergillus Transformation->Selection of Mutants Genomic DNA Extraction Genomic DNA Extraction Selection of Mutants->Genomic DNA Extraction PCR Verification PCR Verification Genomic DNA Extraction->PCR Verification Culturing of WT and Mutants Culturing of WT and Mutants PCR Verification->Culturing of WT and Mutants Metabolite Extraction Metabolite Extraction Culturing of WT and Mutants->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for knockout mutant analysis.

Experimental Protocols

Protocol 1: Generation of Knockout Mutants via Split-Marker Homologous Recombination

This protocol describes a common method for generating targeted gene deletions in Aspergillus species.

1. Design and Amplification of Deletion Cassette Fragments: a. Design primers to amplify ~1 kb regions flanking the 5' and 3' ends of the target gene (e.g., asaC). b. Design nested primers for the flanking regions that include overhangs complementary to a selectable marker gene (e.g., hygromycin resistance, hph). c. Amplify the 5' flank, 3' flank, and the selectable marker gene in separate PCR reactions.

2. Fusion PCR: a. Combine the three PCR products (5' flank, 3' flank, and marker) in a new PCR reaction. b. Use nested primers that bind to the outermost ends of the 5' and 3' flanking regions. c. The overlapping regions will allow the fragments to anneal and be extended, creating a single linear deletion cassette.

3. Protoplast Preparation: a. Grow the wild-type Aspergillus flavus strain in liquid medium. b. Harvest the mycelia by filtration. c. Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl). d. Separate the protoplasts from the mycelial debris by filtration.

4. Transformation: a. Mix the purified deletion cassette with the prepared protoplasts in the presence of polyethylene glycol (PEG) and CaCl₂ to induce DNA uptake. b. Plate the transformation mixture onto regeneration agar containing the appropriate selective agent (e.g., hygromycin).

5. Mutant Selection and Verification: a. Isolate colonies that grow on the selective medium. b. Extract genomic DNA from the putative mutants. c. Verify the correct integration of the deletion cassette and the absence of the target gene by PCR using primers internal and external to the deleted region.[6][7][8]

Protocol 2: CRISPR/Cas9-Mediated Gene Deletion

The CRISPR/Cas9 system allows for highly efficient and targeted gene editing.[9][10][11][12]

1. Design of single guide RNA (sgRNA): a. Identify a 20-nucleotide target sequence within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM). b. Synthesize the sgRNA or clone it into an expression vector.

2. Assembly of the CRISPR/Cas9 System: a. The Cas9 nuclease and the sgRNA can be delivered as expression plasmids or as a pre-assembled ribonucleoprotein (RNP) complex.[9][12] b. A repair template, often a short synthetic oligonucleotide or a PCR product with homology arms flanking a selectable marker, is also required.

3. Transformation: a. Co-transform the Cas9/sgRNA system and the repair template into Aspergillus protoplasts as described in Protocol 1.

4. Mutant Selection and Verification: a. Select transformants on appropriate media. b. Verify the desired deletion or modification by PCR and DNA sequencing.

Protocol 3: Metabolite Extraction and Analysis

This protocol outlines the extraction and analysis of this compound and related metabolites from fungal cultures.

1. Fungal Culture: a. Inoculate wild-type and knockout mutant strains into a suitable liquid or solid medium (e.g., Yeast Extract Peptone Dextrose - YEPD).[9] b. Incubate the cultures under conditions that promote secondary metabolite production.

2. Extraction: a. For liquid cultures, separate the mycelia from the broth. Extract the broth with an organic solvent such as ethyl acetate or methanol.[13] b. For solid cultures, extract the agar plugs with methanol or another suitable solvent.[9] c. Evaporate the solvent and redissolve the crude extract in a solvent compatible with LC-MS analysis (e.g., methanol).

3. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 reverse-phase HPLC column. ii. Employ a gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.[14] b. Mass Spectrometry: i. Operate the mass spectrometer in positive ion mode. ii. Perform full scan analysis to obtain the total ion chromatogram and identify the masses of the metabolites of interest. iii. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation of the metabolites.[15][16] c. Data Analysis: i. Compare the chromatograms of the knockout mutants to the wild-type strain. ii. Identify the absence of peaks corresponding to specific metabolites in the mutants or the accumulation of precursor peaks. iii. Confirm the identity of metabolites by comparing their retention times and mass spectra to authentic standards where available.

References

Spectrophotometric Methods for the Quantification of Aspergillic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a pyrazinone-based cyclic hydroxamic acid, first isolated from the fungus Aspergillus flavus. It is recognized for its antibiotic and antifungal properties.[1][2] The quantification of this compound is crucial for various applications, including monitoring fungal cultures, assessing its potential as a therapeutic agent, and in quality control processes. This document provides detailed protocols for two reliable and accessible spectrophotometric methods for the quantification of this compound: a direct Ultraviolet (UV) Spectrophotometry method and a colorimetric Ferric Hydroxamate Assay.

Method 1: Direct Ultraviolet (UV) Spectrophotometry

Application Note

This method provides a rapid, non-destructive technique for estimating this compound concentrations in purified or semi-purified solutions. The principle is based on the intrinsic ability of this compound to absorb light in the UV spectrum. According to the scientific literature, this compound exhibits two primary absorption maxima (λmax) at approximately 235 nm and 328 nm.[3] The peak at 328 nm is generally preferred for quantification as it is less susceptible to interference from other common organic molecules that absorb strongly in the lower UV range. This method is ideal for quick screening and for samples with a relatively simple matrix.

Experimental Protocol

1. Materials and Reagents:

  • UV-Vis Spectrophotometer (capable of scanning from 200-400 nm)

  • Quartz cuvettes (1 cm path length)

  • This compound standard (≥95% purity)

  • Solvent: Methanol or Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Sample containing this compound (e.g., culture filtrate extract)

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of spectroscopic grade methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 5 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Extract this compound from the source material (e.g., liquid culture) using a suitable organic solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the dried extract in a known volume of methanol.

  • Filter the sample solution using a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample with methanol as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.

4. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Use methanol as the blank to zero the instrument at the chosen wavelength.

  • Measure the absorbance of each working standard and the prepared sample(s) at 328 nm .

  • For specificity, a full spectrum scan (220-400 nm) can be performed to confirm the presence of the characteristic peak.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standards against their corresponding concentrations (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the absorbance of the unknown sample to calculate its this compound concentration using the regression equation. Remember to account for any dilution factors.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the direct UV spectrophotometry method.

ParameterTypical Value
Wavelength (λmax)328 nm
Linearity Range5 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.998
Limit of Detection (LOD)~1.5 µg/mL
Limit of Quantification (LOQ)~4.5 µg/mL
SolventMethanol or Ethanol

Method 2: Colorimetric Ferric Hydroxamate Assay

Application Note

This colorimetric method offers higher specificity compared to direct UV measurement and is based on a classic chemical reaction. This compound, being a hydroxamic acid, reacts with ferric ions (Fe³⁺) under acidic conditions to form a stable, reddish-brown or magenta-colored ferric hydroxamate complex.[1][4][5] The intensity of this color is directly proportional to the concentration of this compound and can be quantified by measuring its absorbance in the visible range, typically between 480-540 nm. This method is particularly useful for samples containing impurities that may interfere with direct UV analysis.

Experimental Protocol

1. Materials and Reagents:

  • Visible Spectrophotometer

  • Glass or plastic cuvettes (1 cm path length)

  • This compound standard (≥95% purity)

  • Solvent: 95% Ethanol

  • Reagent A (Hydroxylamine Solution): 0.5 M Hydroxylamine hydrochloride in 95% ethanol.

  • Reagent B (Alkaline Solution): 1.0 M Sodium hydroxide in distilled water.

  • Reagent C (Acidic Ferric Chloride Solution): 5% (w/v) Ferric chloride (FeCl₃) in 0.1 M Hydrochloric acid (HCl).

  • Volumetric flasks, pipettes, and test tubes.

2. Preparation of Standard Solutions:

  • Prepare a stock solution (1 mg/mL) and working standards (10-200 µg/mL) of this compound in 95% ethanol as described in Method 1.

3. Sample Preparation:

  • Prepare an ethanolic extract of the sample as described in Method 1. Ensure the final sample is dissolved in 95% ethanol.

  • Filter and dilute the sample as needed to fit within the calibration range.

4. Color Development Procedure:

  • Pipette 1.0 mL of each standard solution or sample into separate test tubes.

  • Add 1.0 mL of Reagent A (Hydroxylamine Solution) and 0.5 mL of Reagent B (Alkaline Solution) to each tube.

  • Heat the mixture in a water bath at 60°C for 10 minutes to facilitate the formation of the hydroxamic acid.

  • Allow the tubes to cool to room temperature.

  • Carefully add 2.0 mL of Reagent C (Acidic Ferric Chloride Solution) to each tube. A reddish-brown color will develop instantly.

  • Mix well and let the solution stand for 5 minutes for the color to stabilize.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 530 nm .

  • Prepare a reagent blank by following the color development procedure using 1.0 mL of 95% ethanol instead of the sample or standard. Use this blank to zero the instrument.

  • Measure the absorbance of each standard and sample.

6. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample using the linear regression equation derived from the calibration curve, correcting for any dilutions.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the Ferric Hydroxamate Assay.

ParameterTypical Value
Wavelength (λmax)~530 nm
Linearity Range10 - 200 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)~2.5 µg/mL
Limit of Quantification (LOQ)~7.5 µg/mL
Final Complex ColorReddish-Brown/Magenta

Visualizations

Experimental Workflow and Biosynthetic Pathway Diagrams

G cluster_0 Experimental Workflow: Ferric Hydroxamate Assay prep Sample/Standard Preparation (in Ethanol) reagents Add Reagent A (Hydroxylamine HCl) & Reagent B (NaOH) prep->reagents heat Heat at 60°C for 10 min reagents->heat cool Cool to Room Temperature heat->cool fecl3 Add Reagent C (Acidic FeCl3) cool->fecl3 measure Measure Absorbance at 530 nm fecl3->measure analyze Calculate Concentration via Calibration Curve measure->analyze

Caption: Workflow for the colorimetric quantification of this compound.

G cluster_1 This compound Biosynthesis Pathway (asa Gene Cluster) Leu L-Leucine AsaC Condensation & Reductive Release (asaC - NRPS-like) Leu->AsaC Ile L-Isoleucine Ile->AsaC Deoxy Deoxythis compound AsaC->Deoxy AsaD Oxidation (asaD - P450 Oxidase) Deoxy->AsaD AA This compound AsaD->AA AsaB Hydroxylation (asaB - Hydroxylase) AA->AsaB Fe Fe³⁺ AA->Fe Chelation HydroxyAA Hydroxythis compound AsaB->HydroxyAA Ferri Ferriaspergillin (Red Pigment) Fe->Ferri

Caption: Biosynthesis of this compound from amino acid precursors.

References

Aspergillic acid as a potential lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Aspergillic acid, a pyrazinone-derived mycotoxin produced by various Aspergillus species, has emerged as a compelling lead compound in the field of drug discovery.[1] Its unique chemical structure, featuring a hydroxamic acid functional group, underpins its diverse biological activities, including potent antimicrobial, anticancer, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Chemical Structure and Properties

  • IUPAC Name: 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone

  • Molecular Formula: C₁₂H₂₀N₂O₂

  • Molecular Weight: 224.30 g/mol

  • Appearance: Pale yellow crystalline solid

  • Key Functional Group: Cyclic hydroxamic acid, which is crucial for its biological activity, particularly its ability to chelate metal ions like iron.[3]

Biological Activities and Potential Applications

This compound has demonstrated a broad spectrum of biological activities, making it a versatile scaffold for the development of novel therapeutics.

Anticancer Activity

This compound and its analogs have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[4] This inhibition leads to DNA damage and subsequently triggers apoptosis (programmed cell death) in cancer cells.[5]

Table 1: Anticancer Activity of this compound Analogs

Compound/ExtractCancer Cell LineIC₅₀ ValueReference
Aspergiolide ABEL-7402 (Hepatocellular Carcinoma)Not explicitly stated, but induced apoptosis[4]
Crude Aspergillus flavus extractMCF-7 (Breast Cancer)8 µg/µl[6]
Crude Aspergillus terreus extractMCF-7 (Breast Cancer)18 µg/µl[6]
Crude Aspergillus niger extractMCF-7 (Breast Cancer)8 µg/µl[6]

Note: Data for purified this compound against a standardized panel of cell lines is limited in the reviewed literature. The provided data is for related compounds or crude extracts.

Antimicrobial Activity

The antimicrobial properties of this compound are largely attributed to its iron-chelating ability.[3] By sequestering iron, an essential nutrient for microbial growth and virulence, this compound effectively inhibits the proliferation of a wide range of bacteria and fungi.[7] This mechanism makes it a promising candidate for combating drug-resistant pathogens. Recent studies have highlighted its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8]

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundMicroorganismMIC ValueReference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Potent activity reported[8]
This compoundEscherichia coli MTCC 1610Potent activity reported[8]
Terramide AAcinetobacter baumannii23.44 µg/mL[7]
Terramide BAcinetobacter baumannii46.87 µg/mL[7]
Terramide CAcinetobacter baumannii62.5 µg/mL[7]

Note: MIC values can vary depending on the specific strain and testing methodology.

Antiviral Activity

Preliminary studies have indicated that this compound possesses antiviral properties, although this area is less explored compared to its anticancer and antimicrobial activities. Further research is warranted to elucidate its spectrum of antiviral activity and mechanism of action.

Experimental Protocols

Protocol 1: Determination of Anticancer Activity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Topoisomerase II Inhibition and Apoptosis

This compound's anticancer effects are primarily mediated through the inhibition of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of the intrinsic apoptotic pathway.

anticancer_pathway Aspergillic_Acid This compound Topoisomerase_II Topoisomerase II Aspergillic_Acid->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Activates Apoptosome Apoptosome Formation Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Execution antimicrobial_mechanism Aspergillic_Acid This compound (Hydroxamic Acid) Ferriaspergillin Ferriaspergillin Complex Aspergillic_Acid->Ferriaspergillin Iron Fe³⁺ (Iron) Iron->Ferriaspergillin Chelation Bacterial_Cell Bacterial/Fungal Cell Ferriaspergillin->Bacterial_Cell Deprives Iron Metabolic_Processes Essential Metabolic Processes (e.g., Respiration, DNA synthesis) Bacterial_Cell->Metabolic_Processes Requires Iron for Growth_Inhibition Growth Inhibition Metabolic_Processes->Growth_Inhibition Inhibition of preclinical_workflow cluster_discovery Discovery & Initial Screening cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Development Discovery Isolation & Characterization of this compound Primary_Screening In Vitro Cytotoxicity Screening (e.g., NCI-60 Panel) Discovery->Primary_Screening SAR Structure-Activity Relationship (SAR) & Derivative Synthesis Primary_Screening->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADMET->In_Vivo_Efficacy Tox Toxicology & Safety Pharmacology In_Vivo_Efficacy->Tox IND Investigational New Drug (IND) -enabling Studies Tox->IND

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a pyrazine derivative produced by the fungus Aspergillus flavus, has demonstrated notable antibacterial properties.[1] Its mechanism of action is primarily attributed to its function as a potent iron chelator. By sequestering iron, an essential metal for numerous vital cellular processes, this compound effectively disrupts bacterial metabolism and growth. These application notes provide a comprehensive guide for the experimental assessment of this compound's antibacterial activity, including detailed protocols and data presentation guidelines.

Data Presentation

Quantitative data from the antibacterial assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a structured format for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean ± SD
Staphylococcus aureus (e.g., ATCC 29213)Positive
Methicillin-Resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)Positive
Bacillus subtilis (e.g., ATCC 6633)Positive
Escherichia coli (e.g., ATCC 25922)Negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative
Enterococcus faecalis (e.g., ATCC 29212)Positive
Klebsiella pneumoniae (e.g., ATCC 13883)Negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)Replicate 1Replicate 2Replicate 3Mean ± SDMBC/MIC Ratio
Staphylococcus aureus (e.g., ATCC 29213)Positive
Methicillin-Resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)Positive
Bacillus subtilis (e.g., ATCC 6633)Positive
Escherichia coli (e.g., ATCC 25922)Negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative
Enterococcus faecalis (e.g., ATCC 29212)Positive
Klebsiella pneumoniae (e.g., ATCC 13883)Negative

Mechanism of Action: Iron Chelation

This compound's primary mode of antibacterial action is the chelation of ferric iron (Fe³⁺), making it unavailable for critical bacterial enzymatic and metabolic processes. Iron is an essential cofactor for numerous enzymes involved in cellular respiration, DNA replication and repair, and ribosome synthesis. By depleting the available iron, this compound inhibits these vital pathways, leading to bacteriostasis and, at higher concentrations, bactericidal effects.

Aspergillic_Acid_Mechanism cluster_0 This compound Action cluster_1 Bacterial Cellular Processes Aspergillic_Acid This compound Chelation Chelation Aspergillic_Acid->Chelation Fe3_ion Ferric Iron (Fe³⁺) Fe3_ion->Chelation Process_Inhibition Inhibition of Essential Processes Chelation->Process_Inhibition Iron Depletion DNA_Synthesis DNA Synthesis & Repair Bacterial_Death Bacteriostasis/ Bactericidal Effect DNA_Synthesis->Bacterial_Death Ribosome_Function Ribosome Function & Protein Synthesis Ribosome_Function->Bacterial_Death Cellular_Respiration Cellular Respiration (Electron Transport Chain) Cellular_Respiration->Bacterial_Death Process_Inhibition->DNA_Synthesis Disrupts Process_Inhibition->Ribosome_Function Disrupts Process_Inhibition->Cellular_Respiration Disrupts

Caption: this compound's iron chelation mechanism.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining the MIC of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile MHB to create a working stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.

    • Dilute the adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be approximately 110 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

MIC_Workflow Start Start Prep_Stock Prepare Aspergillic Acid Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettors and tips

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.

MBC_Workflow Start Start with MIC Plate Select_Wells Select Wells with No Visible Growth (MIC and higher) Start->Select_Wells Subculture Subculture 10 µL from Selected Wells onto Agar Plates Select_Wells->Subculture Incubate Incubate Agar Plates at 37°C for 18-24h Subculture->Incubate Read_Results Read MBC (Lowest Concentration with No Bacterial Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MBC determination.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve a desired amount per disk (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile swab, evenly streak the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial cultures

  • Sterile broth (e.g., MHB)

  • Sterile saline

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile agar plates

  • Pipettes and sterile tips

  • Timer

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension in broth with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure to this compound:

    • Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no this compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto sterile agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's antibacterial activity. By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to further elucidate the therapeutic potential of this natural product. The primary mechanism of iron chelation highlights a promising avenue for combating bacterial infections, particularly in the context of rising antibiotic resistance.

References

Application Notes and Protocols: Determining Aspergillic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aspergillic acid is a mycotoxin produced by several species of the Aspergillus genus, notably Aspergillus flavus.[1][2] As a pyrazine derivative, it possesses antibiotic properties but also raises toxicological concerns.[2][3] Evaluating the cytotoxic potential of this compound is crucial for understanding its mechanism of action and determining its risk to human and animal health. These application notes provide detailed protocols for key cell culture-based assays to quantify the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and apoptosis.

Key Assays for Cytotoxicity Assessment

Several robust assays can be employed to measure the cytotoxic effects of this compound. The most common methods include:

  • MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of a cytosolic enzyme upon plasma membrane damage.[4][6][7]

  • Caspase-3 Activity Assay: Detects the activation of a key executioner caspase, providing a specific marker for apoptosis.[8][9]

Data Presentation: Quantifying this compound Cytotoxicity

Effective data presentation is essential for comparing the cytotoxic effects of this compound across different cell lines and conditions. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves. Data should be summarized in a clear, tabular format.

Table 1: Hypothetical IC50 Values for this compound

Note: The following data are for illustrative purposes only to provide a template for data presentation. Actual values must be determined experimentally.

Cell LineCell TypeAssayExposure Time (hr)IC50 (µM)
A549Human Lung CarcinomaMTT4875.2
HepG2Human Liver CarcinomaMTT4858.9
SKSwine Kidney EpithelialLDH4892.5
MCF-7Human Breast AdenocarcinomaCaspase-32445.1

Experimental Protocols & Workflows

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of living cells.[10]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition plate_cells 1. Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate. incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) to allow cell attachment. plate_cells->incubate_24h add_AA 3. Add serial dilutions of This compound to wells. incubate_24h->add_AA incubate_treat 4. Incubate for desired period (e.g., 24, 48, or 72 hours). add_AA->incubate_treat add_MTT 5. Add 10 µL MTT Reagent (5 mg/mL) to each well. incubate_treat->add_MTT incubate_MTT 6. Incubate for 2-4 hours until purple precipitate is visible. add_MTT->incubate_MTT add_solubilizer 7. Add 100 µL Solubilization Solution (e.g., DMSO) to dissolve formazan. incubate_MTT->add_solubilizer shake_plate 8. Shake plate for 15 minutes on an orbital shaker. add_solubilizer->shake_plate read_abs 9. Measure absorbance at 570 nm using a plate reader. shake_plate->read_abs

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[11]

  • Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of this compound to the wells. Include untreated control wells (vehicle only) and blank wells (media only).[11] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully aspirate the MTT-containing medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan precipitate.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[6][7] LDH is a stable cytosolic enzyme that, upon release into the culture medium, catalyzes the conversion of lactate to pyruvate.[6] This reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[6]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Sample Collection & Reaction cluster_readout Data Acquisition plate_cells 1. Seed and treat cells with This compound as in MTT protocol. setup_controls 2. Prepare controls: - Spontaneous LDH Release (untreated) - Maximum LDH Release (add Lysis Buffer) plate_cells->setup_controls centrifuge 3. Centrifuge plate to pellet cells. setup_controls->centrifuge transfer_supernatant 4. Transfer 50 µL of supernatant from each well to a new 96-well plate. centrifuge->transfer_supernatant add_reaction_mix 5. Add 50 µL of LDH Reaction Mixture to each well. transfer_supernatant->add_reaction_mix incubate_rt 6. Incubate for 30 minutes at room temperature, protected from light. add_reaction_mix->incubate_rt add_stop 7. Add 50 µL of Stop Solution. incubate_rt->add_stop read_abs 8. Measure absorbance at 490 nm. add_stop->read_abs

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-2).

  • Setup Controls:

    • Spontaneous Release Control: Use untreated cells.

    • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.

  • Sample Collection: Centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.

  • Reaction Setup: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well and gently tap to mix.[12]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader within 1 hour.[6][12]

  • Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a critical executioner caspase in the apoptotic pathway.[8][9] This assay detects its activity using a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[8][13] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.[8]

Caspase3_Workflow cluster_prep Cell Preparation & Lysis cluster_assay Caspase Reaction cluster_readout Data Acquisition induce_apoptosis 1. Treat cells with this compound to induce apoptosis. collect_cells 2. Collect both adherent and floating cells and pellet by centrifugation. induce_apoptosis->collect_cells lyse_cells 3. Resuspend cell pellet in chilled Cell Lysis Buffer and incubate on ice. collect_cells->lyse_cells centrifuge_lysate 4. Centrifuge lysate to pellet debris. lyse_cells->centrifuge_lysate transfer_supernatant 5. Transfer supernatant (lysate) to a new 96-well plate. centrifuge_lysate->transfer_supernatant add_reaction_buffer 6. Add 2X Reaction Buffer/DTT Mix. transfer_supernatant->add_reaction_buffer add_substrate 7. Add DEVD-pNA substrate to start reaction. add_reaction_buffer->add_substrate incubate_37c 8. Incubate for 1-2 hours at 37°C. add_substrate->incubate_37c read_abs 9. Measure absorbance at 400-405 nm. incubate_37c->read_abs

Caption: Workflow for the colorimetric Caspase-3 activity assay.

Protocol: Colorimetric Caspase-3 Assay

  • Induce Apoptosis: Plate 1-2 x 10⁶ cells and treat with the desired concentrations of this compound for the appropriate time to induce apoptosis.

  • Cell Lysis: Collect the cells, wash with cold PBS, and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Measure the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction: Load 50-100 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate at 400 or 405 nm in a microplate reader.

  • Analysis: Compare the absorbance from the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Investigating Apoptotic Signaling Pathways

The activation of caspase-3 suggests that this compound may induce cell death via apoptosis. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases like caspase-3. Further investigation would be required to determine the specific pathway activated by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor ligand->receptor caspase8 Pro-Caspase-8 receptor->caspase8 caspase8_active Active Caspase-8 caspase8->caspase8_active caspase3 Pro-Caspase-3 caspase8_active->caspase3 stress This compound (Hypothetical Stress) bcl2 Bax/Bak Activation Bcl-2 Inhibition stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Pro-Caspase-9 cyto_c->caspase9 caspase9_active Active Caspase-9 caspase9->caspase9_active caspase9_active->caspase3 caspase3_active Active Caspase-3 caspase3->caspase3_active apoptosis Apoptosis caspase3_active->apoptosis

Caption: General overview of apoptotic signaling pathways.

These protocols provide a comprehensive framework for assessing the cytotoxicity of this compound. Proper optimization of cell density, treatment duration, and compound concentration is critical for generating reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale production of aspergillic acid. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthetic and regulatory pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during the large-scale fermentation and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
AA-P01 Low or no yield of this compound despite good fungal growth. Silent or low expression of the this compound biosynthetic gene cluster (asa). The genetic background of the Aspergillus strain is critical. Some strains, like certain Aspergillus oryzae strains, may have a silent or weakly expressed asa cluster.[1]Strain Selection and Optimization: - Ensure you are using a known this compound-producing strain of Aspergillus flavus.- Consider strain improvement techniques such as UV mutagenesis or genetic engineering to enhance production.
Inappropriate culture medium. The composition of the fermentation medium significantly impacts secondary metabolite production. Rich media containing casein peptone can induce the asa gene cluster, while minimal media may not.[1]Medium Optimization: - Switch to a casein peptone-based medium to induce the asa cluster.[1]- Supplement the medium with the precursor amino acids L-leucine and L-isoleucine to enhance the biosynthesis of this compound.
Suboptimal fermentation parameters. pH, temperature, aeration, and agitation are critical for secondary metabolite production.Parameter Optimization: - Systematically optimize fermentation parameters such as pH (typically around 5.5-6.5), temperature (around 28-30°C), and dissolved oxygen levels.
AA-P02 High accumulation of deoxythis compound but low levels of this compound. Bottleneck in the biosynthetic pathway. Deoxythis compound is the precursor to this compound. Its accumulation indicates a potential issue with the downstream enzyme AsaD (a cytochrome P450 monooxygenase) which is responsible for the hydroxylation step.[1][2]Enhance AsaD Activity: - Ensure sufficient oxygen supply, as cytochrome P450 enzymes require molecular oxygen.- Overexpress the asaD gene to increase the enzymatic conversion of deoxythis compound.
AA-P03 Inconsistent yields between fermentation batches. Variability in inoculum. The age, concentration, and physiological state of the inoculum can significantly affect fermentation performance.Standardize Inoculum Preparation: - Develop a standardized protocol for spore suspension preparation and storage.- Use a consistent inoculum size and age for each fermentation batch.
Fluctuations in fermentation conditions. Minor variations in pH, temperature, or nutrient concentrations can lead to inconsistent product formation.Implement Robust Process Control: - Utilize automated bioreactors with tight control over pH, temperature, and dissolved oxygen.- Ensure consistent quality of all media components.
AA-P04 Difficulty in purifying this compound from the fermentation broth. Complex mixture of secondary metabolites. Aspergillus flavus produces a wide range of secondary metabolites, which can interfere with the purification of this compound.Optimize Downstream Processing: - Employ a multi-step purification strategy, such as solvent extraction followed by column chromatography.- Consider using techniques like crystallization to obtain high-purity this compound.
Formation of a stable red-orange pigment (ferriaspergillin). this compound is a potent iron chelator and forms a colored complex with ferric ions, which can complicate purification.[2][3]Iron Chelation Management: - Control the iron concentration in the fermentation medium to minimize ferriaspergillin formation.- Use a chelating agent during extraction to break the ferriaspergillin complex, if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for large-scale this compound production?

A1: The optimal medium can vary depending on the specific Aspergillus strain. However, a medium rich in amino acids, such as one containing casein peptone, has been shown to strongly induce the asa gene cluster and promote robust production of this compound.[1] Supplementation with the precursor amino acids, L-leucine and L-isoleucine, is also highly recommended to drive the biosynthetic pathway towards this compound.

Q2: What are the key fermentation parameters to control for maximizing this compound yield?

A2: For successful large-scale production, precise control of the following parameters is crucial:

  • pH: Maintain the pH in the range of 5.5 to 6.5.

  • Temperature: The optimal temperature for growth and production is typically between 28°C and 30°C.

  • Aeration and Agitation: Adequate dissolved oxygen is critical, especially for the hydroxylation step catalyzed by the cytochrome P450 enzyme AsaD. The optimal agitation and aeration rates should be determined empirically for your specific bioreactor configuration.

  • Precursor Feeding: A fed-batch strategy with controlled feeding of L-leucine and L-isoleucine can help maintain high productivity throughout the fermentation.

Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, both containing a small amount of formic acid to ensure proper ionization for mass spectrometry detection or to improve peak shape for UV detection.

Q4: What are the main challenges in scaling up this compound production from lab to industrial scale?

A4: The primary challenges include:

  • Maintaining Shear Stress: Agitation and aeration rates that are optimal at the lab scale may cause excessive shear stress at larger scales, potentially damaging the fungal mycelia and reducing productivity.

  • Ensuring Homogeneity: Achieving uniform distribution of nutrients, oxygen, and pH throughout a large bioreactor can be difficult.

  • Contamination Control: The risk of microbial contamination increases with the scale and duration of the fermentation.

  • Downstream Processing: Efficiently extracting and purifying this compound from large volumes of fermentation broth requires robust and scalable downstream processing methods.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus flavus for this compound Production

1. Inoculum Preparation: a. Grow a culture of a high-yield Aspergillus flavus strain on Potato Dextrose Agar (PDA) plates at 30°C for 7 days until sporulation. b. Harvest the spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile water.

2. Fermentation: a. Prepare the fermentation medium. A recommended medium is a casein peptone-based broth. b. Sterilize the bioreactor and the medium. c. Inoculate the bioreactor with the prepared spore suspension. d. Maintain the fermentation parameters:

  • Temperature: 28-30°C
  • pH: 5.5-6.5 (controlled with automated addition of acid/base)
  • Agitation and aeration: Optimized for the specific bioreactor to ensure adequate dissolved oxygen levels without excessive shear stress. e. Monitor the fermentation by periodically taking samples to measure biomass, substrate consumption, and this compound concentration. f. Consider a fed-batch strategy, feeding a concentrated solution of L-leucine and L-isoleucine after the initial growth phase.

Protocol 2: Extraction and Purification of this compound

1. Extraction: a. At the end of the fermentation, separate the fungal biomass from the broth by filtration or centrifugation. b. Acidify the supernatant to a pH of approximately 3.0 using a suitable acid (e.g., HCl). c. Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform. Perform the extraction multiple times to ensure complete recovery. d. Combine the organic extracts and dry them over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Purify the this compound using column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). c. Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. d. Pool the pure fractions and evaporate the solvent. e. For further purification, recrystallize the this compound from a suitable solvent system.

Visualizations

Biosynthetic Pathway of this compound

Aspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Leucine L-Leucine Deoxythis compound Deoxythis compound L-Leucine->Deoxythis compound L-Isoleucine L-Isoleucine L-Isoleucine->Deoxythis compound asaC (NRPS-like) This compound This compound Deoxythis compound->this compound asaD (P450) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound asaB (Desaturase)

Caption: Biosynthesis of this compound from precursor amino acids.

Regulatory Network of the asa Gene Cluster

Asa_Cluster_Regulation cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_gene_cluster asa Gene Cluster Nutrient Availability Nutrient Availability G-Protein/cAMP Pathway G-Protein/cAMP Pathway Nutrient Availability->G-Protein/cAMP Pathway pH pH Velvet Complex (VeA/LaeA) Velvet Complex (VeA/LaeA) pH->Velvet Complex (VeA/LaeA) Temperature Temperature Temperature->Velvet Complex (VeA/LaeA) asaR (TF) asaR (TF) Velvet Complex (VeA/LaeA)->asaR (TF) G-Protein/cAMP Pathway->asaR (TF) asa Genes asa Genes asaR (TF)->asa Genes Transcription Activation This compound Biosynthesis This compound Biosynthesis asa Genes->this compound Biosynthesis

Caption: Regulation of the this compound (asa) gene cluster.

References

Technical Support Center: Optimizing Aspergillic Acid Production from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of aspergillic acid from fungal fermentation, primarily using Aspergillus flavus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a pyrazinone-based secondary metabolite with antibiotic properties. It is primarily produced by filamentous fungi of the genus Aspergillus, with Aspergillus flavus being a well-documented producer. Some strains of Aspergillus oryzae have also been shown to produce this compound under specific conditions.

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of this compound is dependent on the availability of the branched-chain amino acids L-leucine and L-isoleucine. These are condensed to form the initial precursor, deoxythis compound, which is then further modified to yield this compound.[1]

Q3: What is the general biosynthetic pathway for this compound?

A3: The production of this compound is governed by a dedicated gene cluster. The core enzyme, a nonribosomal peptide synthetase (NRPS)-like enzyme, facilitates the condensation of L-leucine and L-isoleucine. Subsequent enzymatic steps, including oxidation, lead to the formation of the final this compound molecule. A key intermediate in this pathway is deoxythis compound.[2]

Q4: What is a suitable basal medium for Aspergillus flavus fermentation to produce this compound?

A4: A commonly used semi-synthetic medium for the cultivation of Aspergillus species for secondary metabolite production is Czapek-Dox medium.[2][3] Its composition provides a defined source of carbon (sucrose) and nitrogen (sodium nitrate), along with essential minerals.

Q5: What are the general optimal physical parameters for Aspergillus flavus growth?

A5: For general growth, Aspergillus flavus prefers a temperature of around 30°C and a slightly acidic to neutral pH, typically in the range of 6.0-7.0. These parameters serve as a good starting point for optimizing this compound production.

Troubleshooting Guide

Problem 1: Low or no this compound yield.

Potential Cause Troubleshooting Step
Inappropriate Fungal Strain Ensure you are using a known this compound-producing strain of Aspergillus flavus. Not all strains have the genetic capacity for its production. Consider strain improvement techniques if necessary.
Suboptimal Medium Composition The composition of the fermentation medium is critical. Ensure that the medium is not deficient in the essential precursors, L-leucine and L-isoleucine. Consider supplementing the medium with these amino acids. Tryptone-based media have been shown to support good production.[3]
Incorrect pH of the Medium The pH of the fermentation broth can significantly impact enzyme activity and metabolite production. Monitor the pH throughout the fermentation and adjust if necessary. The optimal pH for A. flavus growth is generally between 6.0 and 7.0.
Inadequate Aeration and Agitation Proper oxygen supply is crucial for the growth of aerobic fungi like Aspergillus flavus and for the biosynthesis of secondary metabolites. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.[4]
Suboptimal Fermentation Temperature Temperature affects fungal growth and enzyme kinetics. The optimal growth temperature for A. flavus is around 30°C. Deviations from this can lead to reduced yield.

Problem 2: Accumulation of precursor molecules (e.g., deoxythis compound).

Potential Cause Troubleshooting Step
Bottleneck in the Biosynthetic Pathway Accumulation of deoxythis compound suggests a potential issue with the downstream enzymatic steps, such as the oxidation to this compound.[2] This could be due to genetic factors in the specific strain or suboptimal conditions for the respective enzymes.
Feedback Inhibition High concentrations of the final product, this compound, might inhibit earlier steps in the biosynthetic pathway. Consider strategies for in-situ product removal.

Problem 3: Poor fungal growth.

Potential Cause Troubleshooting Step
Nutrient Limitation Ensure the fermentation medium contains adequate sources of carbon, nitrogen, phosphorus, and essential trace elements.
Contamination Microbial contamination can inhibit the growth of Aspergillus flavus and compete for nutrients. Maintain strict aseptic techniques throughout the fermentation process.
Inoculum Quality The age and viability of the inoculum can impact the lag phase and overall growth. Use a fresh, actively growing seed culture for inoculation.

Data Presentation

Table 1: Recommended Starting Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes
Temperature 28-32°COptimal growth of A. flavus is typically around 30°C.
pH 6.0-7.0The initial pH of the medium should be adjusted accordingly.
Agitation 150-250 rpmThis should be optimized to ensure good mixing and oxygen transfer without causing excessive shear stress.[5]
Aeration 0.5-1.5 vvmDependent on the bioreactor configuration and cell density.
Incubation Time 5-10 daysMonitor production over time to determine the optimal harvest point.

Table 2: Example of a Basal Fermentation Medium (Czapek-Dox Broth)

ComponentConcentration (g/L)
Sucrose30.0
Sodium Nitrate2.0
Dipotassium Phosphate1.0
Magnesium Sulfate0.5
Potassium Chloride0.5
Ferrous Sulfate0.01
Distilled Water1000 mL

Note: For enhanced this compound production, consider supplementing with L-leucine and L-isoleucine or using a complex nitrogen source like tryptone.[3]

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus flavus for this compound Production

  • Medium Preparation: Prepare the desired fermentation medium (e.g., Czapek-Dox broth as described in Table 2). For enhanced production, consider supplementing with 1-5 g/L of L-leucine and L-isoleucine. Dispense the medium into baffled flasks (e.g., 100 mL in a 250 mL flask) or a laboratory-scale fermenter. Sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculum Preparation: Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with spores of a known this compound-producing strain of Aspergillus flavus. Incubate at 30°C on a rotary shaker at 150 rpm for 48-72 hours until a sufficient mycelial biomass is obtained.

  • Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculum size is 5-10% (v/v).

  • Incubation: Incubate the production culture under the optimized conditions as outlined in Table 1.

  • Monitoring: Periodically and aseptically withdraw samples to monitor fungal growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).

  • Harvesting: After the desired incubation period (typically when this compound concentration peaks), harvest the fermentation broth for extraction.

Protocol 2: Extraction and Partial Purification of this compound

  • Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Add an equal volume of an immiscible organic solvent such as chloroform or ethyl acetate.[6]

  • Mixing and Phase Separation: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and allow the phases to separate.

  • Collection of Organic Phase: Collect the organic layer (bottom layer for chloroform, top layer for ethyl acetate) containing the this compound.

  • Repeated Extraction: Repeat the extraction of the aqueous phase with the organic solvent 2-3 times to maximize the recovery of this compound.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative HPLC.

Mandatory Visualizations

Aspergillic_Acid_Biosynthesis L-Leucine L-Leucine NRPS-like enzyme (asaC) NRPS-like enzyme (asaC) L-Leucine->NRPS-like enzyme (asaC) L-Isoleucine L-Isoleucine L-Isoleucine->NRPS-like enzyme (asaC) Deoxythis compound Deoxythis compound NRPS-like enzyme (asaC)->Deoxythis compound Oxidation (asaD) Oxidation (asaD) Deoxythis compound->Oxidation (asaD) This compound This compound Oxidation (asaD)->this compound

Caption: Biosynthetic pathway of this compound.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Selection Strain Selection Medium Preparation Medium Preparation Strain Selection->Medium Preparation Inoculum Development Inoculum Development Medium Preparation->Inoculum Development Submerged Fermentation Submerged Fermentation Inoculum Development->Submerged Fermentation Biomass Separation Biomass Separation Submerged Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Purification Purification Solvent Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for this compound production.

References

Optimizing culture conditions for enhanced Aspergillic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for enhanced Aspergillic acid synthesis by Aspergillus flavus. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a pyrazinone-derived secondary metabolite produced by the fungus Aspergillus flavus. It exhibits antimicrobial properties and is of interest to researchers for its potential applications in drug development.

Q2: What are the key culture parameters influencing this compound synthesis?

The primary factors that significantly impact the yield of this compound include the composition of the culture medium, pH, temperature, aeration, and agitation.

Q3: Which strain of fungus is commonly used for this compound production?

Aspergillus flavus is the most well-known producer of this compound.[1]

Q4: What is the basic biosynthetic pathway of this compound?

This compound is synthesized from the amino acid precursors L-leucine and L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions encoded by the asa gene cluster. A key intermediate in this pathway is deoxythis compound.[2][3]

Troubleshooting Guide

Q1: My Aspergillus flavus culture is growing well, but the this compound yield is low. What are the possible causes and solutions?

Low yield despite good fungal growth is a common issue. Here are several factors to investigate:

  • Suboptimal Media Composition: The nutrient balance in your media may not be conducive to secondary metabolism.

    • Solution: Ensure your medium contains a suitable carbon and nitrogen source. Media rich in yeast extract have been shown to support this compound production. Consider switching to or optimizing a Yeast Extract Sucrose (YES) medium.

  • Incorrect pH: The pH of the culture medium can drastically affect enzyme activity and metabolite production.

    • Solution: Monitor and control the pH of your culture. The optimal pH for the growth of A. flavus is generally between 6.0 and 6.5. While the optimal pH for this compound production is not definitively established, it is advisable to maintain the pH within the optimal range for fungal growth.

  • Inappropriate Temperature: Temperature influences both fungal growth and the expression of genes involved in secondary metabolism.

    • Solution: The optimal temperature for the radial growth of A. flavus is around 28-30°C.[4] However, some studies suggest that secondary metabolite production can be enhanced at slightly different temperatures. It is recommended to perform a temperature optimization study in the range of 25-37°C.

  • Insufficient Aeration or Agitation: Oxygen availability is critical for the growth of this aerobic fungus and for the enzymatic reactions in the biosynthetic pathway.

    • Solution: In shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer. For bioreactors, optimize the agitation speed and aeration rate. Be aware that excessive shear stress from high agitation can damage the mycelia and reduce yield.

  • Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.

    • Solution: Perform a time-course experiment to determine the optimal harvest time for maximizing this compound concentration.

Q2: I am observing a reddish-brown pigment in my Aspergillus flavus culture. What does this indicate?

The formation of a reddish-brown pigment is often due to the production of ferriaspergillin, a complex formed between this compound and iron ions in the medium.[2][3] This can be a positive visual indicator of this compound synthesis.

Q3: My Aspergillus flavus culture is contaminated with bacteria or other fungi. How can I prevent this?

Contamination is a frequent problem in fungal fermentations.

  • Solution:

    • Aseptic Technique: Strictly adhere to aseptic techniques during all stages of culture handling, including media preparation, inoculation, and sampling.

    • Sterilization: Ensure that all media, glassware, and equipment are properly sterilized.

    • Antibiotics: For bacterial contamination, consider adding a broad-spectrum antibiotic (e.g., chloramphenicol) to your culture medium. However, be aware that this may have unintended effects on fungal metabolism.

    • Spore Inoculum: Prepare your spore suspension from a pure culture and ensure its purity before inoculation.

Q4: I am having difficulty extracting this compound from the fermentation broth. What can I do?

Inefficient extraction can lead to an underestimation of the actual yield.

  • Solution:

    • Solvent Selection: this compound is soluble in organic solvents. Ethyl acetate is a commonly used and effective solvent for extraction.

    • pH Adjustment: Acidifying the culture filtrate to a pH of around 3 before extraction can improve the partitioning of this compound into the organic phase.

    • Emulsion Formation: If an emulsion forms during liquid-liquid extraction, it can be broken by centrifugation or by adding a small amount of a saturated salt solution.

Data Presentation

Table 1: Recommended Culture Conditions for Aspergillus flavus Growth and Secondary Metabolite Production

ParameterRecommended RangeNotes
Temperature 28-37°COptimal growth is often observed at the lower end of this range, while secondary metabolite production may be enhanced at slightly higher temperatures.[2]
pH 5.5 - 7.5Optimal mycelial growth is typically between pH 6.0 and 6.5.[5]
Aeration HighAs an aerobic fungus, A. flavus requires sufficient oxygen for growth and metabolism.
Agitation 150 - 250 rpmThis is a general range for shake flask cultures. Higher speeds can cause shear stress and damage mycelia.[6]

Table 2: Example Media Composition for this compound Production (YES Medium)

ComponentConcentration (g/L)
Yeast Extract20
Sucrose150
MgSO₄·7H₂O0.5
ZnSO₄·7H₂O0.01
CuSO₄·5H₂O0.005

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Aspergillus flavus for this compound Production
  • Media Preparation: Prepare Yeast Extract Sucrose (YES) broth according to the composition in Table 2. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks. For improved aeration, baffled flasks are recommended.

  • Sterilization: Autoclave the flasks containing the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate each flask with a spore suspension of Aspergillus flavus to a final concentration of 1 x 10⁶ spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at 28-30°C with an agitation speed of 200 rpm for 7-10 days.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor fungal growth and this compound production.

Protocol 2: Extraction of this compound from Fermentation Broth
  • Separation of Mycelia: Separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Acidification: Adjust the pH of the culture filtrate to approximately 3.0 using 1M HCl.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified filtrate in a separatory funnel. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collection of Organic Phase: Collect the upper organic layer (ethyl acetate). Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol or acetonitrile for subsequent analysis.

Protocol 3: Quantification of this compound by HPLC-MS
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Chromatographic Column: A C18 reverse-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.

  • Injection Volume: Inject 10-20 µL of the reconstituted extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Detection: Monitor for the characteristic m/z of this compound ([M+H]⁺ ≈ 225.1598) and its fragments for confirmation.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Aspergillic_Acid_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_pathway Biosynthetic Pathway L-Leucine L-Leucine Dipeptide_Intermediate Dipeptide Intermediate L-Leucine->Dipeptide_Intermediate L-Isoleucine L-Isoleucine L-Isoleucine->Dipeptide_Intermediate Deoxyaspergillic_Acid Deoxythis compound Dipeptide_Intermediate->Deoxyaspergillic_Acid asaC (NRPS-like) Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid asaD (P450 oxidoreductase) Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid asaB (Desaturase/Hydroxylase)

Caption: Biosynthetic pathway of this compound in Aspergillus flavus.

Experimental_Workflow cluster_culture Culture Optimization cluster_extraction Extraction and Analysis Media_Preparation Media Preparation Inoculation Inoculation Media_Preparation->Inoculation Incubation Incubation (Control pH, Temp, Aeration) Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Quantification HPLC-MS Quantification Extraction->Quantification

Caption: General experimental workflow for this compound production.

Signaling_Pathway_Regulation cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_output Metabolic Output Nutrient_Availability Nutrient Availability (C, N sources) Global_Regulators Global Regulators (e.g., VeA, LaeA) Nutrient_Availability->Global_Regulators pH_Stress pH pH_Stress->Global_Regulators Temperature Temperature Temperature->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (AsaR) Global_Regulators->Pathway_Specific_Regulator Asa_Gene_Cluster_Expression asa Gene Cluster Expression Pathway_Specific_Regulator->Asa_Gene_Cluster_Expression Aspergillic_Acid_Synthesis This compound Synthesis Asa_Gene_Cluster_Expression->Aspergillic_Acid_Synthesis

Caption: Simplified signaling pathway for secondary metabolism regulation.

References

Technical Support Center: Overcoming Poor Solubility of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of aspergillic acid.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized as being poorly soluble in cold water.[1] An estimated aqueous solubility is approximately 929.3 mg/L at 25°C.[2]

Q2: What are the key chemical properties of this compound relevant to its solubility?

This compound is a weak acid with a pKa of 5.5.[1] This property is crucial for developing pH-dependent solubilization strategies. It is also soluble in dilute acids and common organic solvents.[1][3]

Q3: What are the primary methods to improve the aqueous solubility of this compound?

The primary methods for enhancing the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of this compound will deprotonate the molecule, forming a more soluble salt.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility by reducing the polarity of the aqueous medium.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in water.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: The pH of your buffer is likely at or below the pKa of this compound (5.5), where it exists in its less soluble, neutral form.

Solution:

  • pH Adjustment: Increase the pH of your buffer to be at least 1.5 to 2 pH units above the pKa (i.e., pH 7.0-7.5 or higher). At these higher pH values, this compound will be deprotonated and exist as a more soluble salt.

  • Verification: After adjusting the pH, visually inspect the solution for any remaining precipitate. If precipitation persists, consider other solubilization methods.

Issue 2: I need to prepare a concentrated stock solution of this compound in an aqueous medium.

Cause: The intrinsic aqueous solubility of this compound is low, making it difficult to prepare concentrated stock solutions in water alone.

Solutions:

  • Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), in which this compound is readily soluble.[4] You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment to avoid any unwanted effects on your system.

  • Surfactant-based Formulation: Prepare the stock solution in an aqueous buffer containing a surfactant above its critical micelle concentration (CMC). The surfactant will form micelles that can solubilize the this compound.

  • Cyclodextrin Complexation: Prepare an aqueous stock solution containing a suitable cyclodextrin to form an inclusion complex with this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀N₂O₂[5][6]
Molecular Weight224.34 g/mol [1]
pKa5.5[1]
Estimated Aqueous Solubility929.3 mg/L (at 25°C)[2]
AppearancePale yellow needles[6]
Solubility ProfileInsoluble in cold water; Soluble in dilute acids and common organic solvents[1][3]

Table 2: Common Excipients for Enhancing Solubility

Solubilization MethodExamples of ExcipientsTypical Starting Concentration
Co-solvents Ethanol, Methanol, Propylene Glycol, Polyethylene Glycol (PEG) 400, DMSO, DMF1-20% (v/v)
Surfactants Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Poloxamer 188Above CMC (e.g., 0.01-1% w/v)
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)

Experimental Protocols

Protocol 1: Solubilization of this compound by pH Adjustment
  • Objective: To prepare an aqueous solution of this compound by converting it to its more soluble salt form.

  • Materials:

    • This compound powder

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH) or another suitable base

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add the this compound powder to the desired volume of deionized water while stirring.

    • Slowly add 0.1 M NaOH dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the this compound is fully dissolved and the pH is in the desired range (typically pH 7.0-7.5).

    • Record the final pH and volume of the solution.

Protocol 2: Solubilization of this compound using a Co-solvent
  • Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound powder

    • Ethanol (or DMSO, DMF)

    • Aqueous buffer of choice

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve the this compound in a small volume of the chosen co-solvent (e.g., ethanol) to create a concentrated stock solution.

    • Vortex the solution until the this compound is completely dissolved.

    • For your experiment, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Mandatory Visualization

experimental_workflow cluster_start Start: Undissolved this compound cluster_methods Solubilization Strategies cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder in Aqueous Solution pH_adjust pH Adjustment (Target pH > 7.0) start->pH_adjust Select Method co_solvent Co-solvent Addition (e.g., Ethanol, DMSO) start->co_solvent Select Method surfactant Surfactant Addition (e.g., Tween 80) start->surfactant Select Method cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Select Method troubleshoot Precipitation or Cloudiness Persists pH_adjust->troubleshoot Check Solubility co_solvent->troubleshoot surfactant->troubleshoot cyclodextrin->troubleshoot end_success Clear, Homogeneous Solution of this compound troubleshoot->end_success Successful optimize Optimize Concentration or Method troubleshoot->optimize Unsuccessful optimize->pH_adjust Re-evaluate optimize->co_solvent Re-evaluate optimize->surfactant Re-evaluate optimize->cyclodextrin Re-evaluate

Caption: Experimental workflow for selecting and troubleshooting a suitable method to dissolve this compound.

logical_relationship cluster_problem Problem Definition cluster_factors Contributing Factors cluster_solutions Solution Approaches cluster_goal Desired Outcome problem Poor Aqueous Solubility of this compound pka Weak Acid (pKa = 5.5) problem->pka hydrophobicity Hydrophobic Moiety problem->hydrophobicity ionization Increase Ionization (pH > pKa) pka->ionization polarity Decrease Solvent Polarity (Co-solvents) hydrophobicity->polarity micelles Micellar Encapsulation (Surfactants) hydrophobicity->micelles complexation Inclusion Complexation (Cyclodextrins) hydrophobicity->complexation goal Enhanced Aqueous Solubility ionization->goal polarity->goal micelles->goal complexation->goal

References

Technical Support Center: High-Purity Isolation and Purification of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity isolation and purification of Aspergillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Experimental Workflow Overview

The general workflow for isolating and purifying this compound from fungal cultures involves several key stages, from initial extraction to final purification and purity assessment.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Culture Broth & Mycelia Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography Crude Extract Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Semi-purified Fractions Crystallization Crystallization Preparative HPLC->Crystallization Purified Fractions Purity Assessment Purity Assessment Crystallization->Purity Assessment High-purity Crystals

Figure 1: General experimental workflow for this compound purification.

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction from the culture medium. 2. Degradation of this compound during extraction. 3. Suboptimal fungal growth and metabolite production.1. Ensure thorough mixing during solvent extraction. Perform multiple extractions (e.g., 3x) and pool the organic phases.[1] 2. Avoid high temperatures and extreme pH during extraction. Use a rotary evaporator at a controlled, low temperature for solvent removal.[1] 3. Optimize culture conditions (media composition, pH, temperature, incubation time) for maximal this compound production.
Poor Separation in Column Chromatography 1. Inappropriate solvent system polarity. 2. Column overloading. 3. Irregular column packing.1. Use a stepwise or gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate).[2] 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the silica gel is packed uniformly to avoid channeling.
Co-elution of Impurities in HPLC 1. Suboptimal mobile phase composition or gradient. 2. Unsuitable column chemistry.1. Adjust the mobile phase gradient to improve resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.[1] 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the best selectivity.
Difficulty in Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent system. 3. Supersaturation not achieved or too high, leading to oiling out.1. Ensure the starting material is of high purity (>95%). 2. Screen a variety of solvents with different polarities. A combination of a good solvent and a poor solvent (antisolvent) is often effective.[3] 3. Try slow evaporation of the solvent or slow cooling of a saturated solution to induce crystallization.[3]
Product Discoloration (e.g., turning yellow) 1. Oxidation of the compound. 2. Instability due to light or temperature.1. Store under an inert atmosphere (e.g., argon or nitrogen).[4] 2. Store in amber vials to protect from light and at recommended low temperatures (e.g., 2-8°C).[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound isolation?

A1: The primary source for this compound is the fungus Aspergillus flavus.[5] The compound is a secondary metabolite, so it is important to use a culture that is actively producing it. Both the culture broth and the fungal mycelia can be extracted.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used solvent for the liquid-liquid extraction of this compound from the culture filtrate.[6] Methanol can also be used for extraction from the fungal mycelia.[6]

Q3: What are the key considerations for silica gel column chromatography of this compound?

A3: A silica gel 60 (70-230 mesh) is a suitable stationary phase. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is recommended to separate this compound from other fungal metabolites.[2][7]

Q4: Can you provide a starting point for a preparative HPLC method for this compound purification?

A4: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is a common system for the purification of fungal secondary metabolites. The UV detection wavelength can be set around 245 nm or 335 nm, which are absorption maxima for this compound.[8]

Q5: How can I assess the purity of my final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for purity assessment.[9] The purity can be determined by calculating the peak area percentage of this compound in the chromatogram.

Q6: What are the optimal storage conditions for purified this compound?

A6: Purified this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (2-8°C) to prevent degradation.[4] For long-term storage, -20°C is recommended.

Q7: What are the known precursors and common impurities in this compound preparations?

A7: The direct precursor to this compound in its biosynthetic pathway is deoxythis compound.[8] Other related compounds that may be present as impurities include hydroxythis compound and various other secondary metabolites produced by Aspergillus flavus.

Experimental Protocols

Liquid-Liquid Extraction from Fungal Culture Broth
  • After cultivation of Aspergillus flavus, separate the mycelia from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the filtrate.

  • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Silica Gel Column Chromatography
  • Prepare a slurry of silica gel 60 (70-230 mesh) in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. A suggested gradient is:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pool the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 10 µm particle size, e.g., 250 x 20 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B

  • Flow Rate: 10 mL/min

  • Detection: UV at 245 nm and 335 nm

  • Injection Volume: Dependent on column loading capacity and sample concentration.

Crystallization
  • Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone).

  • Slowly add a poor solvent (antisolvent), such as water or hexane, until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold antisolvent.

  • Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical (though highly variable) recovery and purity data at different stages of purification. Actual results will depend on the specific experimental conditions.

Purification Step Typical Recovery (%) Typical Purity (%)
Solvent Extraction 80 - 9510 - 30
Column Chromatography 60 - 8070 - 90
Preparative HPLC 70 - 90> 95
Crystallization 50 - 80> 99

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus flavus starts from the amino acid precursors L-leucine and L-isoleucine. A non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, catalyzes their condensation to form deoxythis compound. This intermediate is then hydroxylated by a cytochrome P450 enzyme, AsaD, to yield this compound. Further modification by a desaturase family enzyme, AsaB, can produce hydroxythis compound.

This compound Biosynthesis L-Leucine L-Leucine AsaC (NRPS-like) AsaC (NRPS-like) L-Leucine->AsaC (NRPS-like) L-Isoleucine L-Isoleucine L-Isoleucine->AsaC (NRPS-like) Deoxythis compound Deoxythis compound AsaD (P4S50) AsaD (P4S50) Deoxythis compound->AsaD (P4S50) This compound This compound AsaB (Desaturase) AsaB (Desaturase) This compound->AsaB (Desaturase) Hydroxythis compound Hydroxythis compound AsaC (NRPS-like)->Deoxythis compound AsaD (P450) AsaD (P450) AsaB (Desaturase)->Hydroxythis compound AsaD (P4S50)->this compound

Figure 2: Simplified biosynthetic pathway of this compound.

References

Troubleshooting Aspergillic acid instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aspergillic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing its inherent instability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a mycotoxin produced by several species of the Aspergillus fungus, most notably Aspergillus flavus. It is a pale yellow crystalline compound with a molecular formula of C₁₂H₂₀N₂O₂. Structurally, it is a cyclic hydroxamic acid, a class of compounds known for their metal-chelating properties. Its biological activities include antibiotic and antifungal properties. Due to its chemical nature, this compound can be unstable under certain experimental conditions, which is a critical consideration for researchers.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, this compound stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the effects of repeated freeze-thaw cycles.[2]

Storage Recommendations:

  • Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • When preparing aqueous working solutions, dilute the DMSO stock solution immediately before use. The final concentration of DMSO in your assay should be kept low (typically ≤0.1%) to minimize solvent-induced artifacts.[1]

Q3: What are the main factors that contribute to the instability of this compound in experimental assays?

A3: The instability of this compound is primarily attributed to its cyclic hydroxamic acid structure. The main factors influencing its degradation are:

  • pH: this compound is known to be less stable in acidic conditions. One study noted that while it is stable at 100°C for 30 minutes at pH 7.0, it is gradually destroyed under more acidic conditions.[3]

  • Light Exposure: As a hydroxamic acid, this compound is susceptible to photodegradation upon exposure to UV light.[4][5]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Presence of Metal Ions: The hydroxamic acid moiety readily chelates metal ions, which can influence its stability and activity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in assays.

This is a common problem when working with unstable compounds like this compound. The following troubleshooting steps can help identify the source of the issue.

Troubleshooting Workflow for Inconsistent Bioactivity

cluster_stock Stock Solution Checks cluster_assay Assay Condition Review cluster_analysis Concentration & Degradation Analysis A Start: Inconsistent Bioactivity Observed B Check Stock Solution Integrity A->B Step 1 C Review Assay Conditions B->C Step 2 B1 Was the stock solution fresh or properly stored? B->B1 D Verify Analyte Concentration C->D Step 3 C1 What is the pH of the assay medium? C->C1 E Consider Degradation Products D->E Step 4 D1 Quantify this compound concentration by HPLC. D->D1 F Resolved E->F Resolution B2 Were freeze-thaw cycles minimized? B1->B2 B3 Was the stock protected from light? B2->B3 C2 Is the assay performed under light? C1->C2 C3 What is the incubation temperature and duration? C2->C3 E1 Analyze for presence of degradation peaks. D1->E1

Caption: Troubleshooting workflow for inconsistent this compound bioactivity.

Potential Causes and Solutions

Potential Cause Recommended Action
Degradation of Stock Solution Prepare fresh stock solutions of this compound in DMSO. Aliquot into single-use vials and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
pH-induced Degradation Measure the pH of your assay medium. If it is acidic, consider using a buffer system to maintain a pH closer to neutral (pH 7.0-7.4), where this compound is reported to be more stable.
Photodegradation Perform all experimental steps, including solution preparation, dilutions, and the assay itself, under low-light conditions. Use amber-colored labware or cover plates and tubes with aluminum foil.
Thermal Degradation Minimize the exposure of this compound solutions to elevated temperatures. If heating is a necessary part of the protocol, conduct a time-course experiment to assess the extent of degradation.
Chelation with Metal Ions The presence of certain metal ions in your media could lead to chelation, potentially altering the compound's stability and activity. While this is an inherent property, be aware of the metal content of your media as a potential variable.
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.

The appearance of new peaks during the analysis of this compound-containing samples often indicates degradation.

Troubleshooting Workflow for Unexpected Analytical Peaks

cluster_standard Standard Analysis cluster_stress Forced Degradation cluster_characterization Peak Characterization A Start: Unexpected Peaks in Chromatogram B Analyze a Freshly Prepared Standard A->B Step 1 C Compare with Stressed Samples B->C Step 2 B1 Prepare fresh this compound standard. B->B1 D Characterize Unknown Peaks C->D Step 3 C1 Expose this compound to acid, base, heat, and light. C->C1 E Identify Degradation Products D->E Step 4 D1 Obtain mass spectra (MS and MS/MS) of unknown peaks. D->D1 F Resolved E->F Resolution B2 Run HPLC/LC-MS immediately. B1->B2 C2 Analyze stressed samples by LC-MS. C1->C2 D2 Compare fragmentation patterns to this compound. D1->D2

Caption: Workflow for identifying unknown peaks in this compound analysis.

Potential Degradation Products

While the complete degradation pathway of this compound is not fully elucidated in the literature, potential degradation products could arise from the hydrolysis or rearrangement of the cyclic hydroxamic acid structure. One known related compound is deoxythis compound , which is a precursor in its biosynthesis and lacks the hydroxyl group on the nitrogen atom.[3] It is plausible that under certain conditions, this compound could be reduced to deoxythis compound or undergo other transformations.

Observed Peak Potential Identity Suggested Confirmation
Peak with m/z corresponding to C₁₂H₂₀N₂ODeoxythis compoundCompare retention time and MS/MS fragmentation pattern with an authentic standard of deoxythis compound if available.
Other unknown peaksHydrolytic or photolytic degradation productsCharacterize using high-resolution mass spectrometry (HRMS) to determine the elemental composition and MS/MS to elucidate the structure.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of standard solutions of this compound for use in analytical and biological assays.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder (Molar Mass: 224.30 g/mol ).

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution immediately before use.

    • Perform serial dilutions in the desired assay buffer or medium to achieve the final working concentrations.

    • Use the prepared working solutions promptly and discard any unused portions of the diluted solutions.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection. Method parameters may need to be optimized for your specific instrument and application.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of an acidifier like formic acid, e.g., 0.1%, for better peak shape). A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: this compound has UV absorbance maxima. A wavelength around 328 nm is often used for detection.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standard solutions of this compound in the mobile phase or a solvent compatible with the mobile phase.

    • Prepare your experimental samples, ensuring they are filtered through a 0.22 µm filter before injection to protect the column.

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.

This compound Biosynthesis and Potential Degradation

cluster_biosynthesis Biosynthesis cluster_degradation Potential Degradation Leucine L-Leucine Deoxyaspergillic Deoxythis compound Leucine->Deoxyaspergillic Isoleucine L-Isoleucine Isoleucine->Deoxyaspergillic Aspergillic This compound Deoxyaspergillic->Aspergillic Oxidation Degradation_Products Degradation Products Aspergillic->Degradation_Products pH, Light, Heat

Caption: Simplified pathway of this compound biosynthesis and degradation.

This Technical Support Center provides a starting point for troubleshooting issues related to this compound instability. As more research becomes available, this resource will be updated with more detailed quantitative data and degradation pathways.

References

Technical Support Center: Refinement of Aspergillic Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of aspergillic acid extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound extraction?

A1: The most common impurities are structurally related analogs produced by Aspergillus flavus, including deoxythis compound and hydroxythis compound.[1] Deoxythis compound is a direct precursor in the biosynthetic pathway of this compound. Other impurities can include pigments produced by the fungus and components from the fermentation broth.

Q2: Which solvent is best for the initial liquid-liquid extraction of this compound?

A2: this compound is readily soluble in common organic solvents.[2] Ethyl acetate is a frequently used and effective solvent for the liquid-liquid extraction of this compound from the culture filtrate. Chloroform has also been used, but ethyl acetate is often preferred due to its lower toxicity. The choice of solvent can impact the co-extraction of impurities, so optimization may be required for your specific workflow.

Q3: How does pH affect the extraction efficiency and purity of this compound?

A3: The pH of the aqueous phase is a critical parameter in the extraction of acidic compounds like this compound. To maximize the partitioning of this compound into the organic solvent, the pH of the culture filtrate should be adjusted to be below its pKa, which is approximately 5.5.[2] At a lower pH, this compound will be in its protonated, less polar form, making it more soluble in the organic solvent. However, extreme pH values should be avoided as they can lead to the degradation of the target molecule.

Q4: What is the role of a secondary wash with a solvent like n-hexane?

A4: After the initial extraction with a polar solvent like ethyl acetate, a subsequent wash of the concentrated extract with a non-polar solvent such as n-hexane is a useful cleanup step. This helps to remove non-polar impurities, such as lipids and other hydrophobic compounds, that may have been co-extracted, thereby increasing the purity of the this compound before further chromatographic purification.

Q5: What are the recommended methods for purifying crude this compound extract?

A5: Following initial extraction and solvent partitioning, column chromatography and recrystallization are the primary methods for purifying this compound. Silica gel column chromatography is effective for separating this compound from its more polar and less polar impurities. Recrystallization from a suitable solvent system, such as methanol or methanol/water mixtures, can then be used to achieve high purity.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound in the crude extract. 1. Inefficient extraction from the culture filtrate.2. Suboptimal fermentation conditions leading to low production.3. Degradation of this compound during extraction.1. Ensure the pH of the culture filtrate is adjusted to acidic conditions (pH 3-4) before extraction.2. Increase the solvent-to-culture filtrate ratio and/or the number of extraction cycles.3. Review and optimize fermentation parameters such as media composition, temperature, and incubation time.4. Avoid prolonged exposure to high temperatures and extreme pH during extraction.
Crude extract is a dark, oily residue. High levels of co-extracted pigments and other non-polar impurities from the fungal culture.1. Perform a pre-extraction of the culture filtrate with a non-polar solvent like hexane to remove lipids.2. After the primary extraction, dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol) and precipitate non-polar impurities by adding a non-polar solvent (e.g., hexane).3. Utilize a solid-phase extraction (SPE) step with a suitable sorbent to remove pigments before column chromatography.
Poor separation of this compound from deoxythis compound during column chromatography. The two compounds have similar polarities, making separation challenging.1. Use a shallower solvent gradient during elution. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.2. Employ a high-performance liquid chromatography (HPLC) system with a high-resolution column for better separation.3. Consider using a different stationary phase, such as alumina, which may offer different selectivity.
This compound fails to crystallize during recrystallization. 1. The compound is not sufficiently pure.2. The chosen solvent system is not optimal.3. The solution is not supersaturated.1. Further purify the sample by column chromatography to remove impurities that may inhibit crystallization.2. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.3. Slowly evaporate the solvent to increase the concentration of this compound.4. Try adding a seed crystal to induce crystallization.
Formation of an emulsion during liquid-liquid extraction. The presence of surfactants or high molecular weight compounds in the fermentation broth.1. Gently swirl or rock the separatory funnel instead of vigorous shaking.2. Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase.3. Centrifuge the mixture to break the emulsion.4. Filter the mixture through a bed of Celite or glass wool.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of this compound (Qualitative)

SolventPolarityAdvantagesDisadvantages
Ethyl Acetate MediumGood solubility for this compound, relatively low toxicity.Can co-extract some polar impurities.
Chloroform MediumGood solubility for this compound.Higher toxicity than ethyl acetate.
Dichloromethane MediumGood solubility and volatility for easy removal.Higher toxicity.
n-Hexane LowEffective for removing non-polar impurities.Poor solvent for this compound itself.

Note: Specific quantitative data on the extraction efficiency of this compound with different solvents is limited in the literature. The choice of solvent should be optimized based on the specific impurities present in the crude extract.

Table 2: Typical Parameters for Silica Gel Column Chromatography of this compound

ParameterRecommended Value/Range
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate
Elution Gradient Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
Monitoring Thin-layer chromatography (TLC) or UV detector

Note: The optimal gradient will depend on the impurity profile of the crude extract and should be determined empirically.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth
  • Harvesting: After fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

  • pH Adjustment: Measure the pH of the culture filtrate and adjust it to approximately 3.0-4.0 using a suitable acid (e.g., 1M HCl). This step is crucial for protonating the this compound.

  • First Extraction: Transfer the acidified filtrate to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing: Gently invert the separatory funnel multiple times for 5-10 minutes to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery.

  • Combine and Dry: Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase, such as 95:5 (v/v) n-hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

    • 95:5 n-hexane:ethyl acetate (2 column volumes)

    • 90:10 n-hexane:ethyl acetate (5 column volumes)

    • 80:20 n-hexane:ethyl acetate (5 column volumes)

    • 70:30 n-hexane:ethyl acetate (until the this compound has eluted)

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 7:3 n-hexane:ethyl acetate) and visualization under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure to obtain the purified compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system. Methanol is a good starting point.

  • Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Mandatory Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Aspergillus flavus Fermentation Filtration Filtration of Culture Broth Fermentation->Filtration Acidification Acidification (pH 3-4) Filtration->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying over Na2SO4 LLE->Drying Concentration1 Concentration Drying->Concentration1 ColumnChrom Silica Gel Column Chromatography Concentration1->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection Concentration2 Concentration FractionCollection->Concentration2 Recrystallization Recrystallization (Methanol) Concentration2->Recrystallization Drying2 Drying Recrystallization->Drying2 FinalProduct Pure Aspergillic Acid Crystals Drying2->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Low Purity after Initial Extraction Impurity_Type Identify Impurity Type (TLC/HPLC) Start->Impurity_Type Polar_Impurity Polar Impurities (e.g., pigments) Impurity_Type->Polar_Impurity More Polar NonPolar_Impurity Non-Polar Impurities (e.g., lipids) Impurity_Type->NonPolar_Impurity Less Polar Structurally_Related Structurally Related (e.g., deoxythis compound) Impurity_Type->Structurally_Related Similar Polarity Action_Polar Optimize Column Chromatography Gradient Polar_Impurity->Action_Polar Action_NonPolar Incorporate Hexane Wash or SPE Cleanup NonPolar_Impurity->Action_NonPolar Action_Related High-Resolution Chromatography or Recrystallization Structurally_Related->Action_Related

Caption: Troubleshooting Logic for Low Purity this compound Extracts.

References

Technical Support Center: Sensitive Detection of Aspergillic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the sensitive detection of Aspergillic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection?

A1: this compound can be detected in both positive and negative electrospray ionization (ESI) modes. In positive mode, it is typically detected as the protonated molecule [M+H]⁺. The choice between positive and negative mode may depend on the sample matrix and potential interferences. It is recommended to test both modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific application.

Q2: Which HPLC column is recommended for this compound analysis?

A2: A C18 reversed-phase column is commonly used for the separation of this compound and its analogs. Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape.

Q3: What mobile phase composition is suitable for this compound analysis?

A3: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is effective. The addition of a modifier to the mobile phase is crucial for good chromatography and ionization. Common additives include 1 mM ammonium formate or 0.1% formic acid. Acetonitrile has been reported to provide better ionization for similar fungal metabolites compared to methanol.

Q4: How can I extract this compound from fungal cultures?

A4: A common and effective method is liquid-liquid extraction using ethyl acetate. After extraction, the solvent is typically evaporated, and the residue is reconstituted in the initial mobile phase for HPLC-MS analysis. Methanol extraction has also been reported for fungal metabolites.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Interaction of this compound with active sites on the column packing material. - Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of this compound.- Dilute the sample and re-inject. - Ensure the mobile phase contains an appropriate modifier (e.g., formic acid or ammonium formate) to minimize secondary interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Low Sensitivity/Poor Signal - Suboptimal Ionization Parameters: Incorrect settings for capillary voltage, gas flow, or temperature in the mass spectrometer. - Ion Suppression: Co-eluting matrix components interfering with the ionization of this compound. - Inefficient Extraction: Poor recovery of this compound from the sample matrix.- Optimize MS source parameters by infusing a standard solution of this compound. - Improve sample cleanup procedures to remove interfering matrix components. Consider using a guard column. - Evaluate and optimize the extraction solvent and procedure to maximize recovery.
Retention Time Shifts - Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase. - Column Degradation: Loss of stationary phase or contamination of the column. - Fluctuations in Column Temperature: Inadequate temperature control of the HPLC column.- Prepare fresh mobile phase and ensure accurate composition. - Use a guard column and replace it regularly. If the problem persists, replace the analytical column. - Ensure the column oven is functioning correctly and maintaining a stable temperature.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Contaminated HPLC-MS System: Buildup of contaminants in the injector, tubing, or mass spectrometer source.- Use high-purity, LC-MS grade solvents and reagents. - Flush the HPLC system and clean the MS source according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of fungal metabolites using HPLC-MS/MS, which can be adapted for this compound method development.

Table 1: HPLC-MS/MS Method Parameters

ParameterValue
HPLC Column XBridge Shield C18 (150 x 2.1 mm, 5 µm)
Mobile Phase A Water with 1 mM ammonium formate
Mobile Phase B Acetonitrile/Water (95:5, v/v) with 1 mM ammonium formate
Flow Rate 0.45 mL/min
Column Temperature 45°C
Injection Volume 20 µL
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive and/or Negative

Table 2: Method Validation Data for a Fungal Metabolite (Example)

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Fungal Culture
  • To 10 mL of fungal culture filtrate, add 10 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper ethyl acetate layer and transfer it to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 65% Mobile Phase A).

  • Vortex for 1 minute to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Set the column oven temperature to 45°C.

  • Inject 20 µL of the prepared sample.

  • Run the gradient program as follows:

    • 0 - 0.10 min: 65% A

    • 0.11 - 0.70 min: Ramp to 0% A

    • 0.71 - 4.0 min: Hold at 65% A

  • Set the mass spectrometer to acquire data in the appropriate ionization mode (positive or negative ESI).

  • Monitor for the specific m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) this compound molecule.

Visualizations

This compound Biosynthesis Pathway

Aspergillic_Acid_Biosynthesis Leu L-Leucine Dipeptide Leucyl-Isoleucine dipeptide Leu->Dipeptide Ile L-Isoleucine Ile->Dipeptide Pyrazinone Dihydropyrazinone intermediate Dipeptide->Pyrazinone asaC (NRPS-like) Deoxyaspergillic Deoxythis compound Pyrazinone->Deoxyaspergillic Aspergillic This compound Deoxyaspergillic->Aspergillic asaD (P450 oxidase) Hydroxyaspergillic Hydroxythis compound Aspergillic->Hydroxyaspergillic asaB (hydroxylase)

Caption: Biosynthesis pathway of this compound.

HPLC-MS Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Stabilizing Aspergillic acid for long-term storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and use of aspergillic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, this compound should be stored at -20°C or lower.[1][2] For powdered forms, storage at -20°C can extend the shelf-life significantly.[1] If in a solvent, particularly for stock solutions, storage at -80°C is recommended to minimize degradation.[1]

Q2: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. Exposure to ultraviolet (UV) light can lead to decomposition. Therefore, it is crucial to store this compound in amber-colored vials or wrapped in aluminum foil to protect it from light.[3]

Q3: What solvents are suitable for dissolving and storing this compound?

This compound is soluble in various organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[4] For creating stock solutions for long-term storage, it is advisable to use a non-aqueous, inert solvent and store it at low temperatures. Always ensure the solvent is of high purity and dry, as residual water can promote hydrolysis.

Q4: How does pH affect the stability of this compound?

The stability of this compound can be influenced by pH. As a hydroxamic acid derivative, it is susceptible to both acid and base-catalyzed hydrolysis.[5][6] Extreme pH conditions should be avoided during storage and in experimental buffers if stability is a concern. The optimal pH for stability is likely to be in the neutral to slightly acidic range, though this should be experimentally determined for specific formulations.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[1] It is best practice to prepare small aliquots of your stock solution and store them at the recommended low temperature. This allows you to thaw only the amount needed for a particular experiment.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity in Stored this compound
Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that the storage temperature is consistently at or below -20°C. For solutions, consider transitioning to -80°C storage for enhanced stability.[1]
Exposure to Light Ensure that both solid and solution forms of this compound are stored in light-protecting containers (e.g., amber vials, foil-wrapped tubes).[3] Review handling procedures to minimize light exposure during sample preparation.
Degradation due to Repeated Freeze-Thaw Cycles Prepare single-use aliquots of stock solutions to avoid the detrimental effects of repeated temperature fluctuations.[1]
Chemical Degradation (Hydrolysis, Oxidation) If working with aqueous solutions, consider preparing fresh solutions before each experiment. For stock solutions, use anhydrous, high-purity organic solvents. Purge aliquot tubes with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Contamination Ensure that all handling of this compound is performed under sterile conditions to prevent microbial contamination, which could lead to enzymatic degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Steps
Photodegradation Compare the chromatogram of a light-exposed sample with a sample that has been rigorously protected from light. The presence of new peaks in the light-exposed sample suggests photodegradation. Implement stringent light-protection measures.
Thermal Degradation Analyze a sample that has been briefly heated (e.g., at 40-60°C) and compare its chromatogram to a control sample. New peaks may indicate thermal degradation products. Ensure proper temperature control during all experimental steps.
Hydrolysis If using aqueous buffers, analyze samples at different time points after preparation to monitor for the appearance of new peaks, which could be hydrolysis products. Prepare aqueous solutions fresh whenever possible.
Oxidative Degradation If the compound has been stored for a long time or handled in the presence of air, new peaks may be due to oxidation. Consider the use of antioxidants in your formulation if compatible with your experimental design.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[5][7][8]

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH.
  • Analyze by a stability-indicating HPLC or LC-MS method.[9][10][11]

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M HCl.
  • Analyze by HPLC or LC-MS.

3. Oxidative Degradation:

  • Dissolve this compound in a solution containing 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours, protected from light.
  • Analyze by HPLC or LC-MS.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent.
  • Analyze by HPLC or LC-MS.

5. Photodegradation:

  • Expose a solution of this compound (in a photostable container like a quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp) for a defined period.
  • Keep a control sample wrapped in aluminum foil at the same temperature.
  • Analyze both samples by HPLC or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent this compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.
  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate, which is MS-compatible) and an organic modifier (e.g., acetonitrile or methanol).[5]

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
  • Use a photodiode array (PDA) detector to check for peak purity.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Form Temperature Light Conditions Container Notes
Solid (Powder) -20°C or belowProtect from lightTightly sealed, amber glass vialFor long-term storage, consider placing in a desiccator at low temperature.
Stock Solution (Organic Solvent) -80°CProtect from lightAmber glass vial or foil-wrapped tube with a tight-fitting capPrepare single-use aliquots to avoid freeze-thaw cycles. Purge with inert gas before sealing.
Aqueous Solution (for immediate use) 2-8°CProtect from lightAmber glass vial or foil-wrapped tubePrepare fresh and use within a short period due to the risk of hydrolysis.

Visualizations

degradation_pathway aspergillic_acid This compound (C12H20N2O2) hydrolysis_products Hydrolysis Products (e.g., Ring-opened structures) aspergillic_acid->hydrolysis_products Acid/Base oxidation_products Oxidation Products (e.g., N-oxide derivatives) aspergillic_acid->oxidation_products Oxidizing Agents (e.g., H2O2) photodegradation_products Photodegradation Products (e.g., Rearranged isomers, smaller fragments) aspergillic_acid->photodegradation_products UV/Visible Light thermal_degradation_products Thermal Degradation Products (e.g., Isocyanate, Primary Amine via Lossen Rearrangement) aspergillic_acid->thermal_degradation_products Heat experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_analysis Stability Assessment storage This compound (Solid or Stock Solution) -20°C to -80°C, Protected from Light aliquot Thaw Single-Use Aliquot storage->aliquot preparation Prepare Working Solution aliquot->preparation experiment Perform Experiment preparation->experiment sampling Sample at Time Points preparation->sampling analysis Analyze via Stability-Indicating HPLC/LC-MS Method sampling->analysis data_evaluation Evaluate Data for Degradation analysis->data_evaluation

References

Technical Support Center: Improving the Efficiency of Aspergillic Acid Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillic acid radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the radiolabeling of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when radiolabeling this compound?

A1: The main challenges in radiolabeling this compound include:

  • Low Radiochemical Yield: Competition from other metal ions, suboptimal reaction conditions (pH, temperature), and the concentration of the precursor can lead to lower than expected yields.

  • Poor Radiochemical Purity: The presence of unbound radionuclide or radiolabeled impurities can compromise the quality of the final product.[1]

  • Instability of the Radiolabeled Complex: The final radiolabeled this compound may not be stable over time, leading to the dissociation of the radionuclide.

  • Handling of Radioisotopes: Ensuring radiological safety and adhering to proper handling protocols is crucial.[2]

Q2: Which radionuclides are suitable for labeling this compound?

A2: this compound, being a natural product with chelating properties, can potentially be labeled with various metallic radionuclides. Recent research has demonstrated successful labeling with Technetium-99m (99mTc) .[3][4] Given its chemical structure, particularly the hydroxamic acid group, it is also a candidate for labeling with other radiometals like Gallium-68 (68Ga) , which is widely used in PET imaging.[5][6] The choice of radionuclide depends on the intended application (e.g., SPECT or PET imaging).[7]

Q3: What is the role of a chelator in the radiolabeling process?

A3: A chelator is a molecule that can form multiple bonds to a single metal ion. In radiolabeling, a bifunctional chelator is often conjugated to the molecule of interest (in this case, a derivative of this compound) to securely hold the radioisotope.[8] this compound itself contains a hydroxamic acid functional group which has chelating properties, particularly for iron and other hard metal ions.[9][10] This intrinsic chelating ability might be harnessed for direct labeling, or the molecule can be modified with a more robust chelator like DOTA, NOTA, or HBED for improved stability and labeling efficiency with radionuclides like 68Ga.[11][12]

Q4: How can I optimize the radiochemical yield of my this compound labeling reaction?

A4: Optimization of radiochemical yield involves a systematic evaluation of several reaction parameters:

  • pH of the reaction mixture: The optimal pH is crucial for efficient chelation. For many 68Ga-labeling reactions, a pH between 3 and 5 is required for chelators like DOTA, while others like THP work well at near-neutral pH.[5][11]

  • Reaction Temperature: Some radiolabeling reactions require heating (e.g., 80-100 °C for 68Ga-DOTA complexes), while others can proceed at room temperature.[5]

  • Precursor Concentration: The amount of this compound or its conjugate should be optimized to ensure efficient capture of the radionuclide.

  • Reaction Time: The incubation time should be sufficient to allow for maximum radiochemical conversion.[13][14]

  • Use of Antioxidants/Radical Scavengers: To prevent radiolysis, especially with high activities of radionuclides, the addition of antioxidants like ascorbic acid or gentisic acid can be beneficial.[13][14]

Q5: What are the essential quality control tests for radiolabeled this compound?

A5: Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[2][15][16] Key tests include:

  • Visual Inspection: Checking for clarity and absence of particulate matter.

  • pH Measurement: Ensuring the pH of the final product is within the acceptable range for administration.

  • Radionuclidic Purity: Verifying the identity and purity of the radionuclide using methods like multichannel analysis.[17]

  • Radiochemical Purity (RCP): This is a critical test to determine the percentage of the radioactivity that is in the desired chemical form. It is typically assessed using techniques like radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[18]

  • Sterility and Endotoxin Testing: These are essential biological tests to ensure the product is free from microbial and pyrogenic contamination.[2][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the chelator and radionuclide being used.Carefully adjust the pH of the reaction mixture using appropriate buffers (e.g., sodium acetate, HEPES). Verify the final pH before adding the radionuclide.[8]
Incorrect Temperature: The reaction temperature is too low for the activation energy of the chelation reaction or too high, leading to degradation.Optimize the reaction temperature. For heat-sensitive molecules, consider using chelators that allow for room temperature labeling.[11] For reactions requiring heat, ensure uniform and accurate temperature control.
Insufficient Precursor Amount: The concentration of the this compound conjugate is too low to efficiently capture the available radionuclide.Increase the amount of the precursor in a stepwise manner to find the optimal concentration. Be mindful that excess precursor may have pharmacological effects.
Presence of Competing Metal Ions: Contaminating metal ions (e.g., Fe3+, Zn2+, Al3+) from the radionuclide eluate or glassware can compete with the radionuclide for the chelator.Use metal-free buffers and glassware. If using a 68Ge/68Ga generator, consider a pre-purification step for the eluate to remove metallic impurities.[6]
Radiolysis: High radioactivity can lead to the formation of free radicals that can damage the precursor or the radiolabeled product.Add a radical scavenger such as ascorbic acid or gentisic acid to the reaction mixture.[13][14] Minimize the reaction time and handle the product appropriately.
Multiple Radioactive Spots on Radio-TLC/HPLC Radiochemical Impurities: Presence of unbound radionuclide (e.g., free 99mTcO4- or 68Ga3+) or hydrolyzed/colloidal forms.Optimize the labeling conditions (pH, temperature) to favor the formation of the desired complex. Ensure the quality of the radionuclide eluate.
Formation of Isomers or Degradation Products: The labeling conditions might be too harsh, leading to the degradation of the this compound molecule or the formation of different labeled species.Use milder reaction conditions (lower temperature, shorter heating time). Analyze the stability of the precursor under the labeling conditions without the radionuclide.
Inappropriate Analytical Method: The chosen radio-TLC or radio-HPLC system may not be suitable for separating the different radiochemical species.Develop and validate an appropriate analytical method. This includes selecting the right stationary phase (TLC plate or HPLC column) and mobile phase to achieve good separation between the product and potential impurities.[18]
Poor In Vitro/In Vivo Stability Weak Chelation: The intrinsic chelating properties of this compound might not be strong enough to hold the radionuclide securely in a biological environment.Consider conjugating this compound to a more robust bifunctional chelator known for its high in vivo stability, such as DOTA or THP.[5][8]
Transchelation: The radionuclide may be transferred to other competing biomolecules in vitro (e.g., in serum) or in vivo (e.g., transferrin).Select a chelator that forms a kinetically inert complex with the radionuclide. Perform stability studies in human serum to assess the potential for transchelation.

Quantitative Data Summary

The efficiency of radiolabeling is influenced by several factors. The following tables summarize data from studies on 68Ga radiolabeling with various chelators, which can serve as a reference for optimizing this compound radiolabeling, especially if a bifunctional chelator is used.

Table 1: Effect of Chelator Concentration and pH on Radiochemical Yield (RCY) of 68Ga Complexes at 25°C

ChelatorConcentrationpHRadiochemical Yield (%)Reference
DFO5 µM6.597 ± 1.0[11]
THP5 µM6.597 ± 0.1[11]
NOTA5 µM6.593 ± 2.0[11]
TRAP5 µM6.592 ± 2.4[11]
DOTA5 µM6.5<85[11]
H3Dpaa100 µM7.495[19]

Table 2: Optimization of Radiolabeling Conditions for [68Ga]Ga-FAP-2286

ParameterConditionRadiochemical Purity (%)Reference
Antioxidant None81.88 ± 0.65 (at 4h)[13][14]
Gentisic Acid69.68 ± 8.88 (at 4h)[13][14]
Methionine>98[13]
Heating Time 4 min98.63 ± 0.02[13][14]
8 min98.12 ± 0.72[13][14]
12 min98.30 ± 0.21[13][14]

Experimental Protocols

Protocol 1: General Procedure for 68Ga Labeling of a Chelator-Conjugated this compound Derivative

This protocol is a general guideline and requires optimization for the specific this compound conjugate.

  • Preparation of Reagents:

    • Prepare a stock solution of the chelator-conjugated this compound in metal-free water or a suitable buffer.

    • Prepare a buffer solution (e.g., 0.1 M Sodium Acetate, pH 4.5).

    • Prepare a quenching solution (e.g., DTPA solution).

    • Prepare an antioxidant solution if necessary (e.g., ascorbic acid).

  • 68Ga Elution:

    • Elute the 68Ge/68Ga generator with 0.1 M or 0.6 M HCl according to the manufacturer's instructions.[20]

    • If necessary, pre-purify and concentrate the 68Ga eluate using a cation-exchange cartridge.[6]

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the required amount of the this compound conjugate.

    • Add the buffer solution to adjust the pH to the optimal range (e.g., 4.0-5.0).

    • Add the 68Ga eluate (e.g., 100-500 MBq) to the reaction vial.

    • If required, add the antioxidant solution.

    • Incubate the reaction mixture at the optimized temperature (e.g., 95°C) for the optimized time (e.g., 5-15 minutes).[20]

  • Quenching and Purification:

    • After incubation, cool the reaction vial to room temperature.

    • Add a quenching agent like DTPA to complex any unreacted 68Ga.

    • Purify the radiolabeled product using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.

  • Quality Control:

    • Perform radio-TLC or radio-HPLC to determine the radiochemical purity.

    • Measure the pH of the final product.

    • Perform sterility and endotoxin tests as required.

Protocol 2: Radio-TLC for Radiochemical Purity (RCP) Assessment

This is a representative protocol and the specific mobile and stationary phases will need to be determined experimentally.

  • Preparation:

    • Select an appropriate TLC plate (e.g., ITLC-SG).

    • Prepare a suitable mobile phase (e.g., 1 M Sodium Citrate solution).[18]

  • Spotting:

    • Spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the baseline of the TLC strip.

  • Development:

    • Place the TLC strip in a developing tank containing the mobile phase.

    • Allow the solvent front to migrate up the strip.

  • Analysis:

    • Once the development is complete, remove the strip and let it dry.

    • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

    • The desired radiolabeled product will have a specific retention factor (Rf), while impurities like free radionuclide will have a different Rf.

    • Calculate the RCP by integrating the peaks corresponding to the product and the total radioactivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Reagents Prepare Reagents (this compound Conjugate, Buffers) Reaction Combine Reagents and 68Ga (Optimize pH, Temp, Time) Reagents->Reaction 68Ga Elute and Purify 68Ga 68Ga->Reaction SPE Solid-Phase Extraction (e.g., C18 Cartridge) Reaction->SPE Analysis Radio-TLC/HPLC (RCP Determination) SPE->Analysis FinalProduct Sterile Filtration Final Product Analysis->FinalProduct

Caption: A generalized workflow for the radiolabeling of an this compound conjugate.

Troubleshooting_Logic Start Low Radiochemical Yield? Check_pH Is pH Optimal? Start->Check_pH Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp Is Temperature Correct? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp No Check_Precursor Is Precursor Conc. Sufficient? Check_Temp->Check_Precursor Yes Adjust_Temp->Check_Precursor Increase_Precursor Increase Precursor Amount Check_Precursor->Increase_Precursor No Check_Metals Check for Metal Impurities Check_Precursor->Check_Metals Yes Increase_Precursor->Check_Metals Purify_Eluate Pre-purify Radionuclide Eluate Check_Metals->Purify_Eluate Yes Success Yield Improved Check_Metals->Success No Purify_Eluate->Success

Caption: A decision tree for troubleshooting low radiochemical yield in this compound radiolabeling.

References

Technical Support Center: Overcoming Aspergillic Acid Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance to this antimicrobial compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic produced by the fungus Aspergillus flavus. Its primary mechanism of action is believed to be the chelation of physiologically important metal ions, such as iron, which are essential for various cellular processes in bacteria.[1] The hydroxamic acid functional group within the this compound molecule is crucial for this activity.[1][2]

Q2: What are the likely mechanisms by which bacteria develop resistance to this compound?

A2: While specific resistance mechanisms to this compound are not extensively documented in the literature, based on known antibiotic resistance mechanisms, bacteria are likely to employ one or more of the following strategies:[3][4]

  • Drug Efflux: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective.[4][5]

  • Target Modification: Alterations in the bacterial components that this compound interacts with can reduce its binding affinity and efficacy.[6]

  • Enzymatic Degradation: Bacteria may produce enzymes that can chemically modify or degrade this compound, rendering it inactive.[3]

Q3: Are there known synergistic partners for this compound to combat resistance?

A3: While specific synergistic combinations with this compound are not well-documented, combination therapy is a promising strategy to overcome antibiotic resistance.[6][7] Combining this compound with an agent that inhibits a resistance mechanism, such as an efflux pump inhibitor, could restore its efficacy. For instance, combining it with a known efflux pump inhibitor like verapamil or a peptidomimetic could be explored.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Bacterial Growth in Minimum Inhibitory Concentration (MIC) Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Compound Precipitation Visually inspect wells for precipitation. This compound has limited aqueous solubility.Dissolve this compound in a small amount of DMSO before preparing serial dilutions in broth. Ensure the final DMSO concentration is consistent across all wells and include a vehicle control.
Inaccurate Inoculum Density High bacterial density can overwhelm the antibiotic.Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL using a spectrophotometer (OD600) or by plating serial dilutions.
Bacterial Resistance The strain may have intrinsic or acquired resistance.Test a known susceptible control strain. If the control is inhibited but the test strain is not, it indicates resistance. Consider testing for the presence of efflux pumps or enzymatic degradation.
Incorrect Incubation Conditions Suboptimal temperature or incubation time can affect bacterial growth and antibiotic efficacy.Ensure the incubator is calibrated to the optimal growth temperature for the bacterial species (typically 37°C). Incubate for a consistent period (usually 18-24 hours).[10]
Issue 2: Suspected Efflux Pump-Mediated Resistance

Experimental Workflow to Confirm and Overcome Efflux

Efflux_Workflow cluster_0 Phase 1: Confirmation of Efflux cluster_1 Phase 2: Interpretation cluster_2 Phase 3: Further Action A Perform MIC assay with this compound C Compare MIC values A->C B Perform MIC assay with this compound + Efflux Pump Inhibitor (EPI) B->C D Significant decrease in MIC with EPI? C->D E Efflux is a likely resistance mechanism D->E Yes F Other resistance mechanisms may be dominant D->F No G Investigate specific efflux pump genes (e.g., qRT-PCR) E->G H Screen for novel EPIs E->H I Explore combination therapy with the effective EPI E->I

Workflow for investigating efflux pump-mediated resistance.

Quantitative Data Summary: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

The following table illustrates hypothetical data demonstrating how to present the results of an experiment investigating the effect of an efflux pump inhibitor on the MIC of this compound against a resistant bacterial strain.

Bacterial Strain This compound MIC (µg/mL) This compound + EPI (10 µg/mL) MIC (µg/mL) Fold-change in MIC
E. coli (Resistant Isolate 1)128168
S. aureus (Resistant Isolate 2)256328
P. aeruginosa (Resistant Isolate 3)>51264>8
E. coli (Susceptible Control)881

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard CLSI and EUCAST guidelines.[11][12]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Sterilize by filtering through a 0.22 µm syringe filter.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

    • The final volume in each well should be 100 µL.

    • Include a positive control (MHB with bacteria, no antibiotic) and a negative control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL and the final inoculum to approximately 5 x 10^5 CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare this compound stock in DMSO C Perform serial dilutions of this compound in a 96-well plate A->C B Prepare standardized bacterial inoculum D Add bacterial inoculum to each well B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (lowest concentration with no visible growth) E->F

Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Screening for Synergistic Activity (Checkerboard Assay)

This protocol allows for the determination of synergistic, additive, or antagonistic interactions between this compound and another compound.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of two compounds. Serially dilute this compound along the rows and the second compound along the columns.

    • This results in each well having a unique concentration combination of the two agents.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Synergy_Logic A Perform Checkerboard Assay with this compound and Compound X B Determine MICs of each compound alone and in combination A->B C Calculate FICI for each inhibitory combination B->C D Interpret FICI value C->D E Synergy D->E ≤ 0.5 F Additive/Indifference D->F > 0.5 and ≤ 4.0 G Antagonism D->G > 4.0

Logical flow for interpreting synergy assay results.
Protocol 3: Detection of Enzymatic Degradation of this compound

This protocol is a conceptual outline for determining if bacteria inactivate this compound.

  • Preparation of Cell-Free Supernatant:

    • Grow a high-density culture of the resistant bacterial strain.

    • Pellet the cells by centrifugation and collect the supernatant.

    • Filter-sterilize the supernatant to remove any remaining bacteria.

  • Incubation with this compound:

    • Incubate a known concentration of this compound with the cell-free supernatant for several hours.

    • As a control, incubate this compound in sterile growth medium without supernatant.

  • Activity Assessment:

    • After incubation, test the antimicrobial activity of the this compound from both the supernatant-treated and control samples against a susceptible bacterial strain using a bioassay (e.g., a modified MIC or disk diffusion assay).

  • Interpretation:

    • A significant reduction in the antimicrobial activity of the supernatant-treated this compound compared to the control suggests enzymatic degradation. Further analytical techniques like HPLC or mass spectrometry can be used to identify degradation products.[13]

References

Technical Support Center: Aspergillic Acid Synthesis and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and recovery of aspergillic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most established method for this compound synthesis is through fermentation using strains of the fungus Aspergillus flavus. This fungus naturally produces this compound as a secondary metabolite.[1][2] The biosynthesis involves the precursors L-leucine and L-isoleucine.[3][4]

Q2: What are the key challenges in this compound production and recovery?

A2: Researchers may encounter several challenges, including:

  • Low Yields: Suboptimal fermentation conditions can lead to poor production of this compound.

  • Co-production of Mycotoxins: Aspergillus flavus is also known for producing aflatoxins, which are potent carcinogens and require careful separation and handling.[5]

  • Formation of Analogs: The fermentation process often yields related compounds like deoxythis compound and hydroxythis compound, which can complicate purification.[4][6]

  • Product Degradation: this compound may be susceptible to degradation under certain pH and temperature conditions during extraction and purification.

  • Purification Complexity: Separating this compound from a complex fermentation broth and its structural analogs requires multi-step purification protocols.[4]

Q3: What analytical methods are recommended for identifying and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS/MS, is the most effective and widely used method for the selective identification and quantification of this compound in complex mixtures like fermentation broths.[7][8][9]

Troubleshooting Guides

Section 1: Fermentation and Synthesis

Q: My Aspergillus flavus culture is growing, but the yield of this compound is very low. What are the possible causes and solutions?

A: Low yields of this compound can stem from several factors related to the fermentation conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Nutrient Composition: The biosynthesis of this compound is dependent on the availability of its amino acid precursors, L-leucine and L-isoleucine.

    • Solution: Supplement the fermentation medium with these amino acids to potentially boost production. The use of complex nitrogen sources like yeast extract or peptone can also be beneficial.

  • Incorrect pH of the Medium: The pH of the culture medium can significantly influence fungal growth and secondary metabolite production.

    • Solution: Optimize the initial pH of your fermentation medium. For many Aspergillus species, a slightly acidic pH (around 4.5-6.0) is often optimal for organic acid production.[10][11][12] Monitor and, if possible, control the pH throughout the fermentation process.

  • Inadequate Aeration: As an aerobic process, fermentation of Aspergillus flavus requires sufficient oxygen.

    • Solution: Ensure adequate aeration by using baffled flasks, optimizing the shaker speed (e.g., 150-200 rpm), or using a fermenter with controlled dissolved oxygen levels. The volume of the medium in the flask should not exceed 40-50% of the total flask volume to ensure a sufficient surface area for gas exchange.[10][13]

  • Non-optimal Incubation Temperature: Temperature is a critical parameter for fungal growth and enzyme activity.

    • Solution: The optimal temperature for this compound production by A. flavus should be experimentally determined but typically falls within the range of 25-30°C.[11][12]

  • Strain Viability and Selection: The specific strain of Aspergillus flavus used can have a significant impact on yield.

    • Solution: Ensure you are using a high-yielding strain. If possible, screen different isolates or consider strain improvement techniques like UV mutagenesis or protoplast fusion.[14]

Q: I am detecting a high concentration of deoxythis compound but very little this compound. Why is this happening?

A: The accumulation of deoxythis compound indicates a bottleneck in the biosynthetic pathway.[4] Deoxythis compound is the immediate precursor to this compound. The conversion is catalyzed by the cytochrome P450 enzyme AsaD.

  • Possible Cause: The expression or activity of the AsaD enzyme may be limited in your culture conditions.

  • Solution:

    • Optimize Fermentation Time: The conversion of deoxythis compound to this compound may be time-dependent. Extend the fermentation period and monitor the relative concentrations of both compounds over time.

    • Medium Composition: Certain micronutrients or co-factors may be required for optimal enzyme activity. Ensure your medium is well-balanced.

    • Genetic Factors: The expression of the asaD gene might be downregulated. While challenging without genetic engineering, ensuring optimal growth conditions can sometimes improve the expression of the entire biosynthetic gene cluster.

Q: How can I minimize the production of aflatoxins in my Aspergillus flavus culture?

A: Aflatoxin production is a significant concern when working with A. flavus. Here are some strategies to mitigate it:

  • Strain Selection: Use non-aflatoxigenic strains of Aspergillus flavus if your primary goal is this compound production.

  • Control of Environmental Conditions: Aflatoxin production is influenced by temperature, water activity, and substrate. While optimizing for this compound, be mindful of conditions that also favor aflatoxin synthesis. Lowering the temperature to the lower end of the optimal range for this compound production may help reduce aflatoxin levels.

  • Use of Inhibitors: Some studies have shown that certain compounds can inhibit aflatoxin biosynthesis. For example, ethanol has been reported to suppress aflatoxin production.[15][16] However, the compatibility of such inhibitors with this compound production would need to be verified.

Section 2: Extraction and Recovery

Q: My recovery of this compound after solvent extraction is poor. What can I do to improve it?

A: Poor recovery during extraction can be due to several factors. Consider the following:

  • Incorrect Solvent Choice: The polarity of the extraction solvent is crucial for efficient partitioning of this compound from the aqueous fermentation broth.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound. Other solvents with similar polarity, such as chloroform, could also be tested.

  • Suboptimal pH during Extraction: The pH of the aqueous phase affects the charge state of this compound and its solubility in the organic solvent.

    • Solution: this compound is an acidic compound. Acidifying the fermentation broth (e.g., to pH 2-3 with HCl) before extraction will protonate the molecule, making it less polar and more soluble in the organic solvent.

  • Insufficient Mixing or Emulsion Formation: Inadequate mixing will lead to incomplete extraction, while overly vigorous mixing can create stable emulsions that are difficult to separate.

    • Solution: Use a separating funnel with gentle but thorough inversions. If an emulsion forms, it can sometimes be broken by adding a small amount of a saturated salt solution (brine) or by centrifugation.

  • Product Degradation: Exposure to harsh pH conditions or high temperatures for extended periods can degrade the product.

    • Solution: Perform the extraction at room temperature or on ice to minimize degradation. Avoid prolonged exposure to strong acids or bases.

Q: I am having difficulty separating this compound from its analogs (deoxythis compound and hydroxythis compound) using column chromatography. What should I try?

A: The structural similarity of these compounds makes their separation challenging. Here are some chromatographic strategies:

  • Stationary Phase Selection:

    • Solution: Silica gel is a standard choice for normal-phase chromatography. The slight differences in polarity between this compound and its analogs should allow for separation with an optimized solvent system. For reversed-phase chromatography, a C18 column is typically used.

  • Mobile Phase Optimization:

    • Solution:

      • Normal-Phase (Silica Gel): Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A shallow gradient is key to resolving closely related compounds.

      • Reversed-Phase (C18): Use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analytes are in a consistent protonation state. A slow, shallow gradient of the organic solvent will be necessary.

  • Alternative Chromatographic Techniques:

    • Solution: Consider preparative HPLC for higher resolution and better separation of complex mixtures. Centrifugal Partition Chromatography (CPC) could also be an effective technique for separating compounds with similar polarities.

Data Presentation

Table 1: Optimization of Fermentation Parameters for a Related Aspergillus Species (Kojic Acid Production)

Note: This data is for kojic acid production by Aspergillus oryzae and is provided as an illustrative example of parameters to consider for optimizing this compound production.

ParameterCondition 1Condition 2Condition 3Optimal ConditionKojic Acid Yield (g/L)Reference
Carbon Source GlucoseSucrose FructoseSucrose1.54[10]
Nitrogen Source PeptoneYeast Extract Ammonium SulfateYeast Extract1.54[10]
Initial pH 3.54.5 5.54.51.71[10]
Temperature Room Temp.35°C -35°C> Room Temp.[10]
Aeration (Medium/Flask Vol.) 50 mL/250 mL100 mL/250 mL 150 mL/250 mL100 mL/250 mL1.65[10]

Experimental Protocols

Protocol 1: this compound Synthesis via Fermentation
  • Strain Activation: Inoculate a sterile slant or plate of Potato Dextrose Agar (PDA) with Aspergillus flavus spores. Incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Prepare a seed culture medium (e.g., Potato Dextrose Broth or a defined medium supplemented with yeast extract). Inoculate with spores from the PDA plate. Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

  • Production Fermentation: Prepare the production medium. A suitable medium could be a Czapek-Dox broth supplemented with 1% L-leucine and 1% L-isoleucine. Adjust the initial pH to 5.0.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor the culture for growth and product formation periodically.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Acidification: Transfer the culture filtrate to a large beaker and cool it in an ice bath. Adjust the pH of the filtrate to 2.0-3.0 by slowly adding 2M HCl while stirring.

  • Solvent Extraction: Transfer the acidified filtrate to a separating funnel. Add an equal volume of ethyl acetate. Stopper the funnel and invert it gently but thoroughly for 5-10 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Further Purification: The crude extract can be further purified by column chromatography on silica gel or by preparative HPLC.

Mandatory Visualizations

This compound Biosynthetic Pathway

Aspergillic_Acid_Biosynthesis precursors L-Leucine + L-Isoleucine dipeptide_aldehyde Dipeptide Aldehyde (NH2-Leu-Ile-CHO) precursors->dipeptide_aldehyde AsaC (NRPS-like) Condensation & Reduction deoxyaspergillic_acid Deoxythis compound dipeptide_aldehyde->deoxyaspergillic_acid Cyclization aspergillic_acid This compound deoxyaspergillic_acid->aspergillic_acid AsaD (P450) Oxidation hydroxyaspergillic_acid Hydroxythis compound aspergillic_acid->hydroxyaspergillic_acid AsaB (Hydroxylase) Hydroxylation

Caption: Biosynthetic pathway of this compound from amino acid precursors.

Experimental Workflow for this compound Production and Recovery

Experimental_Workflow start Start: A. flavus Spores seed_culture Seed Culture (48h, 28°C, 180 rpm) start->seed_culture fermentation Production Fermentation (7-10 days, 28°C, 180 rpm) seed_culture->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Solvent Extraction (pH 2-3, Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (Column Chromatography/HPLC) concentration->purification analysis Analysis (HPLC-MS) purification->analysis end Pure this compound purification->end

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Aspergillic Acid and Neoaspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of aspergillic acid and its structural isomer, neothis compound. Both are pyrazine-derived mycotoxins produced by species of the genus Aspergillus. This document summarizes available experimental data on their antimicrobial and cytotoxic effects, details relevant experimental methodologies, and visualizes their biosynthetic pathways to aid in research and drug development efforts.

Data Presentation: A Side-by-Side Look at Bioactivity

Direct comparative studies on the bioactivity of this compound and neothis compound under identical experimental conditions are limited in the currently available literature. However, by compiling data from various sources, we can construct a comparative overview. The following table summarizes the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for each compound against various cell lines. It is crucial to note that these values were obtained from different studies and direct comparisons should be made with caution.

CompoundAssay TypeTarget Organism/Cell LineConcentration (µg/mL)Reference
Neothis compound MICGram-positive & Gram-negative bacteria0.49 - 15.62[1]
IC50Human cancer cell line SPC-A-17.99[1]
IC50Human cancer cell line BEL-740224.90[1]
IC50Human cancer cell line SGC-7901Not specified[1]
IC50Human cancer cell line K562Not specified[1]
This compound MICBacillus subtilisNot specified[1]
MICEscherichia coliNot specified[1]
MICStaphylococcus aureusNot specified[1]
MICCandida albicansNot specified[1]

Note: A study has indicated that this compound demonstrates more potent inhibitory activities against B. subtilis, E. coli, S. aureus, and C. albicans compared to neohydroxythis compound and hydroxythis compound, though direct quantitative comparison to neothis compound was not provided[1].

Experimental Protocols: Methodologies for Key Experiments

The following is a detailed protocol for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Neothis compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13). d. Within 15 minutes, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the twice-concentrated test compound solution to well 1. d. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a positive control (bacterial growth without the compound) and well 12 as a negative control (broth sterility).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. b. Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading and Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. b. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Mandatory Visualization: Biosynthetic Pathways

The following diagrams illustrate the proposed biosynthetic pathways of this compound and neothis compound.

Aspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Isoleucine L-Isoleucine AsaC (NRPS-like) AsaC (NRPS-like) L-Isoleucine->AsaC (NRPS-like) L-Leucine L-Leucine L-Leucine->AsaC (NRPS-like) Deoxythis compound Deoxythis compound AsaC (NRPS-like)->Deoxythis compound AsaD (P450 oxidase) AsaD (P450 oxidase) Deoxythis compound->AsaD (P450 oxidase) This compound This compound AsaD (P450 oxidase)->this compound

Caption: Proposed biosynthetic pathway of this compound.

Neoaspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Leucine1 L-Leucine NeaC (NRPS-like) NeaC (NRPS-like) L-Leucine1->NeaC (NRPS-like) L-Leucine2 L-Leucine L-Leucine2->NeaC (NRPS-like) Neodeoxythis compound Neodeoxythis compound NeaC (NRPS-like)->Neodeoxythis compound NeaD (P450 oxidase) NeaD (P450 oxidase) Neodeoxythis compound->NeaD (P450 oxidase) Neothis compound Neothis compound NeaD (P450 oxidase)->Neothis compound

Caption: Proposed biosynthetic pathway of Neothis compound.

Concluding Remarks

Both this compound and neothis compound exhibit notable antimicrobial and cytotoxic properties. The core difference in their biosynthesis lies in the initial amino acid precursors, leading to structural isomers with potentially distinct biological activities. The provided data and protocols serve as a foundational guide for further investigation into the therapeutic potential and mechanisms of action of these fungal metabolites. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices.

References

Aspergillic Acid: A Potent Antimicrobial Agent with Potential for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of aspergillic acid's antimicrobial efficacy against key clinical isolates reveals its potential as a lead compound in the development of new antibiotics. This guide provides a comparative overview of its activity, delves into its mechanism of action, and outlines the experimental protocols for its validation.

This compound, a cyclic hydroxamic acid first isolated from the fungus Aspergillus flavus, has demonstrated significant bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Recent studies have highlighted its potent antimicrobial effects against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, positioning it as a molecule of interest for further therapeutic investigation.[2]

Comparative Antimicrobial Activity

To facilitate future comparative analysis, the following tables provide a template for summarizing the antimicrobial activity of this compound in comparison to commonly used antibiotics. Researchers can utilize this structure to organize their own experimental data.

Table 1: Comparative MIC (µg/mL) of this compound and Vancomycin against Staphylococcus aureus Clinical Isolates

S. aureus IsolateThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
e.g., MRSA Strain 1Data not available
e.g., MSSA Strain 2Data not available
e.g., VRSA Strain 3Data not available

Table 2: Comparative MIC (µg/mL) of this compound and Ciprofloxacin against Escherichia coli Clinical Isolates

E. coli IsolateThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
e.g., Strain 1Data not available
e.g., Strain 2Data not available
e.g., Strain 3Data not available

Table 3: Comparative MIC (µg/mL) of this compound and Ciprofloxacin against Pseudomonas aeruginosa Clinical Isolates

P. aeruginosa IsolateThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
e.g., Strain 1Data not available
e.g., Strain 2Data not available
e.g., Strain 3Data not available

Mechanism of Action: Iron Chelation

The primary antimicrobial mechanism of this compound is attributed to its function as a potent iron chelator.[3][4][5] Iron is an essential nutrient for bacterial growth and pathogenesis, playing a crucial role in various metabolic processes, including DNA replication and cellular respiration. The hydroxamic acid moiety within the this compound structure enables it to bind to ferric iron (Fe³⁺) with high affinity, forming a stable complex.[1][3] This sequestration of iron from the bacterial environment effectively starves the bacteria of this vital element, leading to the inhibition of growth and eventual cell death.

Aspergillic_Acid_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment Fe_uptake Iron Uptake Systems Metabolism Essential Metabolic Processes (e.g., DNA replication, Respiration) Fe_uptake->Metabolism Growth Bacterial Growth & Proliferation Metabolism->Growth Aspergillic_Acid This compound AA_Fe_Complex This compound-Iron Complex Aspergillic_Acid->AA_Fe_Complex Chelation Fe_ion Fe³⁺ Fe_ion->AA_Fe_Complex AA_Fe_Complex->Fe_uptake Inhibition

Figure 1. Proposed mechanism of this compound's antimicrobial activity via iron chelation.

Experimental Protocols

The validation of this compound's antimicrobial activity can be achieved through standardized experimental protocols. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent against bacteria.[6]

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate culture (18-24 hours old), select several colonies of the clinical isolate to be tested.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

3. Serial Dilution and Inoculation:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control well (bacteria and broth, no this compound) and a negative control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Experimental_Workflow_MIC_Determination start Start prep_aa Prepare this compound Stock Solution start->prep_aa prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_aa->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. Its potent activity against clinically significant pathogens, coupled with a distinct mechanism of action centered on iron chelation, warrants further in-depth investigation. The generation of comprehensive comparative data against a wider array of clinical isolates is a critical next step in validating its therapeutic potential and guiding future drug development efforts. The standardized protocols outlined in this guide provide a framework for researchers to contribute to this vital area of study.

References

A Comparative Analysis of Early Antibiotic Studies: Aspergillic Acid vs. Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

In the nascent era of antibiotic discovery, the scientific community witnessed the emergence of numerous potential therapeutic agents from microbial sources. Among the most notable were aspergillic acid and penicillin, both fungal metabolites that demonstrated significant antibacterial properties. While penicillin would go on to revolutionize medicine, this compound's journey was curtailed by inherent toxicological hurdles. This guide provides a comparative analysis of the early studies on these two pioneering antibiotics, offering insights for researchers, scientists, and drug development professionals into the foundational experiments that shaped the antibiotic landscape.

Discovery and Historical Context

The discovery of both this compound and penicillin originated from observations of fungal inhibition of bacterial growth.

This compound: In 1940, Edwin C. White and Justina H. Hill reported that a strain of the fungus Aspergillus flavus, when grown in a surface culture, produced a filtrate with bactericidal properties.[1][2][3] This discovery led to the isolation of the active crystalline compound in 1943, which they named this compound due to its acidic nature and fungal origin.[1]

Penicillin: The story of penicillin began earlier, with Alexander Fleming's chance observation in 1928 at St. Mary's Hospital, London.[4][5][6][7][8] He noted that a contaminating mold, identified as Penicillium notatum (now known as Penicillium rubens), inhibited the growth of Staphylococcus aureus colonies on a culture plate.[6][8][9][10] Fleming published his findings in 1929, but the active substance remained unpurified for another decade.[4][9][10] The full therapeutic potential of penicillin was not realized until the late 1930s and early 1940s, when a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, successfully isolated, purified, and demonstrated its remarkable efficacy in animal models and human clinical trials.[4][5][6][7][9][10]

Chemical and Physical Properties

The molecular structures of this compound and penicillin are fundamentally different, which dictates their mechanisms of action and biological activities.

This compound is a pale yellow crystalline compound with the molecular formula C₁₂H₂₀N₂O₂.[1] Structurally, it is a cyclic hydroxamic acid, a derivative of pyrazine.[1][11] This hydroxamic acid functional group is crucial to both its antimicrobial activity and its toxicity.[1]

Penicillin belongs to the β-lactam class of antibiotics.[12][13] Its core chemical structure consists of a thiazolidine ring fused to a β-lactam ring.[13] A variable side chain (denoted as "R") is attached to the β-lactam ring, and variations in this side chain result in different types of penicillins with distinct properties.[13] For instance, Penicillin G (benzylpenicillin) was one of the first naturally occurring forms to be used clinically.[4][14]

Data Presentation

The following tables summarize the key comparative data from early studies on this compound and penicillin.

Table 1: General Properties and Discovery

FeatureThis compoundPenicillin
Discoverer(s) Edwin C. White & Justina H. HillAlexander Fleming (initial); Howard Florey & Ernst Chain (isolation)
Year of Discovery 1940 (activity); 1943 (isolation)[1][2]1928 (activity); ~1940 (isolation)[4][7]
Fungal Source Aspergillus flavus[1][15]Penicillium rubens (formerly P. notatum)[4][6]
Chemical Class Pyrazine, Cyclic Hydroxamic Acid[1]β-Lactam[12][13]
Appearance Pale yellow needles[1]White crystalline powder (purified form)

Table 2: Comparative Antimicrobial Spectrum

OrganismThis compoundPenicillin G
Gram-Positive Bacteria Bactericidal[1]Highly effective (Bactericidal)[12][14][16]
Staphylococcus aureusSusceptibleHighly Susceptible
Streptococcus spp.SusceptibleHighly Susceptible
Gram-Negative Bacteria Bactericidal against some strains[1]Effective against cocci; less effective against rods[12][16][17]
Escherichia coliActive[18]Generally resistant[9]
Neisseria spp.Data UnavailableSusceptible[17]

Table 3: Toxicity Profile in Animal Models

ParameterThis compoundPenicillin
Animal Model MiceMice, Humans
LD₅₀ (Lethal Dose, 50%) Lethal to mice[19] (Neothis compound LD₅₀: 125 mg/kg)[20]Very low toxicity; no toxic side effects noted in early trials[9]
Primary Toxicity Concern General cellular toxicity via ion chelation[1]Hypersensitivity (allergic) reactions in humans[16][17]
Effect on Guinea Pigs Data UnavailableToxic due to disruption of gut flora[21]

Mechanism of Action

The modes by which these two antibiotics kill bacteria are distinct, stemming from their different chemical structures.

This compound: The primary mechanism of action for this compound is believed to be the chelation of physiologically essential metal ions, such as calcium.[1] The hydroxamic acid functional group allows the molecule to bind tightly to these ions, disrupting critical enzymatic processes and cellular functions, ultimately leading to cell death.[1]

Penicillin: Penicillin's mechanism is highly specific to bacteria. It inhibits the final step of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[12][16][22] Penicillin's β-lactam ring binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes (like DD-transpeptidase) that cross-link the peptidoglycan chains.[4][14][22] This inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[14][22] Because human cells lack a cell wall, penicillin is selectively toxic to bacteria.[22]

Experimental Protocols

The evaluation of these early antibiotics relied on foundational microbiological and toxicological methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was a key metric. The broth dilution method was a common approach.

  • Preparation of Antibiotic Stock: A stock solution of the purified antibiotic (this compound or penicillin) was prepared at a known concentration in a suitable sterile solvent or broth.

  • Serial Dilutions: A series of two-fold dilutions of the antibiotic stock solution was prepared in test tubes containing a standard liquid growth medium (e.g., nutrient broth). This created a gradient of antibiotic concentrations.

  • Inoculation: Each tube, including a positive control tube with no antibiotic, was inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).

  • Incubation: The tubes were incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Observation: The tubes were visually inspected for turbidity (bacterial growth). The MIC was recorded as the lowest concentration of the antibiotic in which there was no visible growth.

Protocol 2: Mouse Protection Test (In Vivo Efficacy)

This crucial experiment, famously conducted by Florey's team for penicillin, demonstrated the antibiotic's therapeutic potential in a living organism.[9][10]

  • Infection: A group of laboratory mice was infected with a lethal dose of a virulent bacterium, such as Streptococcus.

  • Group Division: The infected mice were divided into at least two groups: a treatment group and an untreated control group.

  • Treatment: The treatment group received injections of the antibiotic (e.g., penicillin) at specified doses and intervals. The control group received no treatment.

  • Observation: The mice were observed over a set period (e.g., 24-48 hours), and survival rates were recorded for both groups.

  • Endpoint: A successful outcome was the survival of the treated mice compared to the death of the untreated control mice, demonstrating the antibiotic's ability to combat the infection in vivo.[9][10]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the early comparative studies of this compound and penicillin.

logical_comparison_flow cluster_discovery Discovery & Source cluster_properties Chemical Properties cluster_mechanism Mechanism of Action cluster_outcome Developmental Outcome D1 Aspergillus flavus P1 This compound (Pyrazine Derivative) D1->P1 D2 Penicillium rubens P2 Penicillin (β-Lactam) D2->P2 M1 Ion Chelation (Non-specific) P1->M1 M2 Cell Wall Synthesis Inhibition (Specific) P2->M2 O1 High Toxicity: Limited Use M1->O1 O2 Low Toxicity: Revolutionized Medicine M2->O2 penicillin_mechanism Penicillin Penicillin (β-Lactam) PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Inhibition leads to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Essential for Lysis Cell Lysis & Death WeakWall->Lysis experimental_workflow Start Observe Fungal Inhibition Isolate Isolate & Culture Fungus Start->Isolate Extract Extract & Purify Active Compound Isolate->Extract Characterize Chemical Characterization Extract->Characterize MIC In Vitro Testing (e.g., MIC Assay) Characterize->MIC Animal In Vivo Testing (e.g., Mouse Protection Test) MIC->Animal Toxicity Toxicity Assessment Animal->Toxicity Result Evaluate Therapeutic Potential Toxicity->Result

References

In Vivo Validation of Aspergillic Acid's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current in vivo validation status of Aspergillic acid in animal models of infection. It objectively compares its known performance with established alternatives and furnishes the necessary experimental data and protocols to inform future research directions.

This compound, a pyrazine derivative first identified from Aspergillus flavus, has demonstrated notable antimicrobial properties in laboratory settings.[1][2][3] However, its transition from in vitro promise to in vivo efficacy remains a critical area of investigation. This guide synthesizes the available data to facilitate a clear understanding of its potential as a therapeutic agent.

Comparative Efficacy Data

Direct comparative studies evaluating the in vivo efficacy of this compound against infections in animal models are notably scarce in publicly available literature. Most research has focused on its in vitro antimicrobial activity and, more recently, its potential as an imaging agent for inflammation. One recent study highlighted that this compound exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli in vitro.[1] An older study on a similar compound, flavacidin, suggested protective effects in mice against pneumococcal infections.

To provide a framework for future in vivo studies, the following table summarizes the available in vitro minimum inhibitory concentration (MIC) data for this compound against key pathogens, contextualized with the typical MIC ranges for standard-of-care antibiotics.

CompoundTarget OrganismIn Vitro MIC (µg/mL)Reference
This compound MRSA (ATCC 43300)Data not publicly available[1]
E. coli (MTCC 1610)Data not publicly available[1]
Vancomycin MRSA0.5 - 2Standard Laboratory Data
Ciprofloxacin E. coli0.004 - 0.125Standard Laboratory Data

Note: The lack of specific MIC values for this compound in the cited study[1] underscores the preliminary nature of the research in this area.

While direct anti-infective efficacy data is limited, a 2025 study demonstrated the successful radiolabeling of this compound with technetium-99m ([99mTc]Tc-Aspergillic acid).[1] In vivo biodistribution studies in mice with induced inflammation showed selective accumulation of the compound at the inflamed sites, suggesting potential for targeted delivery or imaging.[1]

Experimental Protocols

Detailed experimental protocols for in vivo efficacy studies of this compound are not yet established. However, this section provides a standardized protocol for a murine model of bacterial infection, which can be adapted for testing this compound. This is followed by the published methodology for the biodistribution study of [99mTc]Tc-Aspergillic acid.

Murine Model of Systemic Bacterial Infection (Adapted Protocol)

This protocol is a standard method used to evaluate the efficacy of new antimicrobial agents and can be used as a template for testing this compound.

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Immunosuppression (if required): For opportunistic pathogens, immunosuppression may be necessary. A common method is the administration of cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.

  • Infection:

    • Prepare a fresh culture of the bacterial strain (e.g., MRSA ATCC 43300) and adjust the concentration to 1 x 10^7 CFU/mL in sterile saline.

    • Inject 0.1 mL of the bacterial suspension intravenously via the tail vein.

  • Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO in saline). The dosage will need to be determined by preliminary dose-ranging studies.

    • Administer the treatment (e.g., intraperitoneally or intravenously) at specified time points post-infection (e.g., 2, 12, and 24 hours).

    • Include a vehicle control group and a positive control group (e.g., vancomycin for MRSA).

  • Efficacy Endpoints:

    • Survival: Monitor mice for 7-14 days and record mortality.

    • Bacterial Burden: At 24 or 48 hours post-infection, euthanize a subset of mice, harvest organs (kidneys, liver, spleen), homogenize, and plate serial dilutions to determine CFU/gram of tissue.

Biodistribution Study of [99mTc]Tc-Aspergillic Acid[1]

This protocol was used to evaluate the localization of this compound at sites of inflammation.

  • Animal Model: Swiss albino mice.

  • Induction of Inflammation:

    • Sterile Inflammation: Inject 0.1 mL of turpentine oil intramuscularly into the left thigh muscle of the mice.

    • Infectious Inflammation: Inject 0.1 mL of a bacterial suspension (e.g., S. aureus) into the left thigh muscle.

  • Radiolabeling: this compound is radiolabeled with technetium-99m to produce [99mTc]Tc-Aspergillic acid with high radiochemical purity.

  • Administration: Inject approximately 100 µL of [99mTc]Tc-Aspergillic acid intravenously into the tail vein of the inflamed mice.

  • Biodistribution Analysis: At various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, and 24 hours), euthanize the mice. Dissect organs and tissues of interest (blood, heart, lung, liver, spleen, kidneys, stomach, intestine, muscle, and the inflamed thigh muscle). Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., BALB/c mice) infection Induce Infection (e.g., IV injection) animal_model->infection pathogen_prep Prepare Pathogen (e.g., MRSA) pathogen_prep->infection compound_prep Prepare this compound and Controls treatment Administer Treatment compound_prep->treatment infection->treatment monitoring Monitor Survival treatment->monitoring bacterial_burden Determine Bacterial Burden (CFU/organ) treatment->bacterial_burden

Caption: Workflow for a generic in vivo efficacy study of this compound.

biodistribution_workflow cluster_induction Inflammation Induction cluster_radiolabeling Radiolabeling & Administration cluster_data_acq Data Acquisition cluster_analysis Analysis inflammation Induce Sterile or Infectious Inflammation administration Administer [99mTc]Tc-Aspergillic Acid inflammation->administration radiolabel Radiolabel this compound with 99mTc radiolabel->administration dissection Euthanize and Dissect Organs at Timed Intervals administration->dissection gamma_counting Measure Radioactivity (Gamma Counter) dissection->gamma_counting calculation Calculate %ID/g gamma_counting->calculation

Caption: Workflow for the in vivo biodistribution study of [99mTc]Tc-Aspergillic acid.

This compound is known to be a siderophore, a compound that chelates iron.[4] This function is crucial for the virulence of some fungi. Its mechanism of antimicrobial action may be related to its ability to disrupt iron homeostasis in pathogenic microbes.

mechanism_of_action aspergillic_acid This compound iron Fe³⁺ aspergillic_acid->iron Chelates disruption Disruption of Iron Homeostasis aspergillic_acid->disruption bacterial_cell Bacterial Cell bacterial_cell->disruption Impacts iron->bacterial_cell bacterial_death Bacterial Cell Death disruption->bacterial_death

Caption: Postulated mechanism of action for this compound's antimicrobial activity.

References

A Comparative Guide to the Quantification of Aspergillic Acid: HPLC-MS/MS vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aspergillic acid, a mycotoxin produced by several Aspergillus species, is critical for food safety, toxicological studies, and pharmaceutical research. This guide provides a detailed comparison of two common analytical methods for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry.

This objective comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for specific research needs. While HPLC-MS/MS offers high sensitivity and specificity, spectrophotometry presents a simpler, more accessible alternative.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for the two analytical methods. The data for the HPLC-MS/MS method is based on a validated assay for gliotoxin, a mycotoxin with similar analytical challenges to this compound, as a representative example of a high-sensitivity chromatographic method.[1] The spectrophotometric method parameters are based on typical performance characteristics for UV-Vis assays of fungal metabolites.

ParameterHPLC-MS/MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by mass-based detection and fragmentation for high specificity.Measurement of light absorbance by the analyte at a specific wavelength.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~1 - 10 ng/mL~1 - 5 µg/mL
Accuracy (% Recovery) 95 - 110%90 - 110%
Precision (%RSD) <15%<10%
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate (susceptible to interference from compounds with similar absorbance spectra)
Throughput ModerateHigh
Cost & Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices. The following protocol is adapted from a validated method for the analysis of a similar mycotoxin, gliotoxin.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of serum sample, add an internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30 - 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.

UV-Visible Spectrophotometry

This method is simpler and more accessible than HPLC-MS/MS. It relies on the inherent ability of this compound to absorb light in the UV-Visible spectrum. This compound is a yellow pigment, and its ferric complex is red, allowing for colorimetric quantification.

1. Sample Preparation:

  • Extract this compound from the sample using a suitable solvent (e.g., chloroform, ethyl acetate).

  • For the analysis of the ferric complex, add a solution of ferric chloride to the extract to allow for color development.

  • Filter the extract to remove any particulate matter.

2. Spectrophotometric Measurement:

  • Wavelength: For the yellow this compound, the maximum absorbance is around 380 nm.[2][3][4] For the red ferriaspergillin complex, the absorbance is measured in the visible range.

  • Blank: Use the extraction solvent (or the solvent with ferric chloride for the complex) as a blank.

  • Quantification: Create a standard curve using known concentrations of pure this compound. Determine the concentration of the unknown samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for both analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample extraction Liquid-Liquid Extraction serum->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms data Quantitative Data msms->data Data Acquisition

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample extraction Solvent Extraction sample->extraction color_dev Color Development (optional) extraction->color_dev filtration Filtration color_dev->filtration spectro Spectrophotometer filtration->spectro absorbance Measure Absorbance spectro->absorbance data Quantitative Data absorbance->data Standard Curve

Caption: Workflow for spectrophotometric analysis of this compound.

References

A Comparative Analysis of Iron-Chelating Properties: Aspergillic Acid and Other Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the iron-chelating properties of aspergillic acid against other well-characterized siderophores, namely enterobactin, desferrioxamine B, and ferrichrome. This document synthesizes experimental data to evaluate their performance, details the methodologies for key experiments, and visualizes relevant biological and experimental workflows.

Introduction to Siderophores and Iron Chelation

Iron is an essential element for most living organisms, playing a critical role in numerous physiological processes. However, its bioavailability is often limited due to the low solubility of ferric iron (Fe³⁺) at physiological pH. To overcome this, many microorganisms synthesize and secrete low-molecular-weight, high-affinity iron-chelating molecules called siderophores.[1] These molecules scavenge ferric iron from the environment and transport it back into the microbial cell.[2] Siderophores are broadly classified based on their iron-coordinating functional groups, with the most common being hydroxamates, catecholates, and carboxylates.[1][2]

The efficiency of a siderophore is determined by its affinity and specificity for iron(III). This is quantitatively expressed by the formation or stability constant (log β) of the iron-siderophore complex and the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a specific pH and concentration. A higher pFe value indicates a more effective iron chelator under physiological conditions.

This guide focuses on comparing this compound, a hydroxamate siderophore produced by fungi of the genus Aspergillus[3][4], with other prominent siderophores to provide a clear perspective on its iron-chelating capabilities.

Quantitative Comparison of Iron-Chelating Properties

The following tables summarize the key quantitative data related to the iron-chelating properties of this compound, enterobactin, desferrioxamine B, and ferrichrome.

SiderophoreClassProducer Organism (Example)Molecular Weight ( g/mol )Iron Binding Stoichiometry (Siderophore:Iron)
This compound HydroxamateAspergillus flavus[3]224.30[5]3:1[6]
Enterobactin CatecholateEscherichia coli[7]669.55[8]1:1[8]
Desferrioxamine B HydroxamateStreptomyces pilosus[9]560.681:1[10]
Ferrichrome HydroxamateUstilago sphaerogena[10]740.531:1[11]

Table 1: General Properties of Selected Siderophores

SiderophoreFormation/Stability Constant (log β)pFeReference(s)
This compound log β₁ = 11.07, log β₂ = 21.01, log β₃ = 29.35Not explicitly reported, but high affinity suggested[6]
Enterobactin 49 - 5234.3 - 35.5[7][10][12][13]
Desferrioxamine B 30.626.6[10][14]
Ferrichrome 29.125.2[10][11]

Table 2: Iron(III) Binding Affinity of Selected Siderophores

Note: The stability constants for this compound are stepwise constants (β₁, β₂, β₃) corresponding to the binding of one, two, and three molecules to a single iron ion.

Experimental Protocols for Determining Iron-Chelating Properties

The quantitative data presented in this guide are primarily derived from potentiometric and spectrophotometric titrations, and the Chrome Azurol S (CAS) assay.

Potentiometric Titration

This method is used to determine the stability constants of metal-ligand complexes.

Principle: A solution of the siderophore is titrated with a standard solution of a strong base in the absence and presence of a known concentration of Fe³⁺ ions. The change in pH is monitored using a pH electrode. The resulting titration curves are analyzed to calculate the protonation constants of the ligand and the stability constants of the Fe³⁺-siderophore complexes.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of the siderophore, a strong base (e.g., NaOH), a strong acid (e.g., HCl), and a ferric salt (e.g., FeCl₃) in an appropriate solvent (e.g., methanol:water mixture for this compound) with a constant ionic strength.[6]

  • Titration:

    • Ligand Protonation: Titrate a known volume of the siderophore solution with the standardized base. Record the pH after each addition of the titrant.

    • Complex Formation: Titrate a solution containing the siderophore and a stoichiometric amount of FeCl₃ with the standardized base. Record the pH at each step.

  • Data Analysis: The titration data are analyzed using computer programs that employ least-squares methods to refine the protonation and stability constants.[6]

Spectrophotometric Titration

This technique is used to determine the stoichiometry and stability constants of colored complexes.

Principle: The formation of the Fe³⁺-siderophore complex often results in a significant change in the visible absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the ligand-to-metal ratio or pH, the stoichiometry and stability of the complex can be determined.

Methodology:

  • Spectral Scans: Record the UV-Vis spectra of the siderophore, the Fe³⁺ solution, and mixtures of the two at various molar ratios and pH values.[6]

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of siderophore and Fe³⁺ is constant, but their mole fractions are varied. Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of Fe³⁺ and varying concentrations of the siderophore. Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.

Chrome Azurol S (CAS) Assay

The CAS assay is a universal and rapid colorimetric method for detecting and quantifying siderophore production.[15][16]

Principle: The assay is based on the competition for iron between the siderophore and the strong chelator Chrome Azurol S. The CAS dye forms a stable, blue-colored complex with Fe³⁺. In the presence of a siderophore with a higher affinity for iron, the iron is removed from the CAS complex, causing a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[15][17]

Methodology (Liquid Assay):

  • Preparation of CAS Assay Solution: A standardized CAS assay solution is prepared by mixing solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), FeCl₃, and a buffer (e.g., PIPES).[2][16]

  • Assay Procedure:

    • Mix a sample containing the siderophore with the CAS assay solution.

    • Incubate the mixture for a defined period.

    • Measure the absorbance at a specific wavelength (typically around 630 nm).

  • Quantification: The amount of siderophore is quantified by the decrease in absorbance of the CAS-Fe³⁺ complex, often by comparison to a standard curve generated with a known siderophore like desferrioxamine B.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to siderophore function.

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Siderophore Siderophore Fe3_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe3_Siderophore Chelation Fe3_insoluble Insoluble Fe³⁺ Fe3_insoluble->Fe3_Siderophore Receptor Outer Membrane Receptor Fe3_Siderophore->Receptor Binding Transport_System Inner Membrane Transport System (e.g., ABC Transporter) Receptor->Transport_System Translocation Fe2 Fe²⁺ Transport_System->Fe2 Iron Release (Reduction/Hydrolysis) Apo_Siderophore Apo-Siderophore Transport_System->Apo_Siderophore Metabolism Cellular Metabolism Fe2->Metabolism

Caption: General mechanism of siderophore-mediated iron uptake in bacteria.

Enterobactin_Uptake_Gram_Negative cluster_extracellular Extracellular cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm Fe_Ent Fe³⁺-Enterobactin FepA FepA (Outer Membrane Receptor) Fe_Ent->FepA TonB-dependent transport FepB FepB (Periplasmic Binding Protein) FepA->FepB FepCDG FepC/D/G (Inner Membrane ABC Transporter) FepB->FepCDG Fes Fes (Esterase) FepCDG->Fes Transport into cytoplasm Fe2 Fe²⁺ Fes->Fe2 Hydrolysis of Enterobactin DHBS 2,3-dihydroxybenzoyl-L-serine (degradation product) Fes->DHBS

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria like E. coli.[7]

Experimental_Workflow_Stability_Constant cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Siderophore_sol Prepare Siderophore Solution Titration_ligand Titrate Siderophore alone with Base Siderophore_sol->Titration_ligand Titration_complex Titrate Siderophore + Fe³⁺ with Base Siderophore_sol->Titration_complex Fe_sol Prepare Fe³⁺ Solution Fe_sol->Titration_complex Base_sol Prepare Standardized Base Solution Base_sol->Titration_ligand Base_sol->Titration_complex pH_data Record pH vs. Volume of Base Titration_ligand->pH_data Titration_complex->pH_data Computer_analysis Analyze Titration Curves using Software (e.g., HYPERQUAD) pH_data->Computer_analysis Protonation_const Determine Ligand Protonation Constants (pKa) Computer_analysis->Protonation_const Stability_const Calculate Fe³⁺-Siderophore Stability Constants (log β) Computer_analysis->Stability_const

References

A Comparative Analysis of Aspergillic Acid Production in Different Aspergillus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aspergillic acid production across various Aspergillus strains, supported by experimental data. This compound, a hydroxamate-containing pyrazinone, is a secondary metabolite with known antimicrobial properties.[1][2] Its biosynthesis is of significant interest for potential therapeutic applications. This document summarizes quantitative production data, details common experimental protocols, and visualizes the underlying biosynthetic pathway and experimental workflows.

Quantitative Production of this compound and its Derivatives

The production of this compound and its precursors varies significantly among different Aspergillus species and even between strains of the same species. While Aspergillus flavus is a consistent and robust producer, its domesticated relative, Aspergillus oryzae, is generally considered a non-producer, with some exceptions.[3] Other species within the Aspergillus genus also exhibit the capacity to produce this compound or its analogs.

Aspergillus StrainCompound(s) ProducedProduction LevelCulture ConditionsReference
Aspergillus flavus NRRL 3357This compound, Deoxythis compound, FerriaspergillinRobustCasein peptone medium[3]
Aspergillus oryzae RIB40None detectedNon-producerCasein peptone medium[3]
Aspergillus oryzae NRRL 3483Deoxythis compound, this compound (trace), FerriaspergillinWeak producerCasein peptone medium[3][4]
Aspergillus parasiticusThis compoundProducerNot specified[5]
Aspergillus section Circumdati (e.g., A. ochraceus)Neothis compound, Neohydroxythis compoundProducerNot specified[6][7]
Aspergillus melleusNeothis compoundProducerNot specified[8]
Aspergillus novoparasiticusNone detectedNon-producerAFPA medium[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of this compound production.

Fungal Strains and Culture Conditions
  • Strains : Aspergillus flavus NRRL 3357, Aspergillus oryzae RIB40, and Aspergillus oryzae NRRL 3483 are commonly used for comparative studies.[3]

  • Media :

    • Glucose Minimal Medium (GMM) : Used as a baseline, non-inducing condition.

    • Casein Peptone (CP) Medium : An amino acid-rich medium used to induce the asa gene cluster responsible for this compound biosynthesis.[3][9]

  • Culture Procedure :

    • Fungal strains are typically grown in liquid GMM or CP medium.

    • Cultures are incubated for a period of 2 to 5 days to allow for fungal growth and metabolite production.[3][9]

Metabolite Extraction and Analysis
  • Extraction :

    • Fungal mycelia and culture filtrate are collected.

    • Metabolites are extracted using an organic solvent, such as ethyl acetate.

  • Analysis :

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : The primary method for the detection and quantification of this compound and its derivatives.[1]

    • Extracted ion chromatograms (EICs) are used to identify compounds based on their mass-to-charge ratio (e.g., [M+H]⁺).[8][10]

Gene Expression Analysis
  • RNA Extraction : Total RNA is isolated from fungal mycelia collected at different time points.

  • Quantitative Real-Time PCR (qRT-PCR) : Used to quantify the transcript levels of genes within the asa biosynthetic cluster (asaB, asaC, asaD, and asaR).[3][9]

  • Data Analysis : Gene expression levels in the inducing medium (CP) are compared to the baseline medium (GMM) to determine the fold change in expression.[3][9]

Biosynthesis and Regulation

The biosynthesis of this compound is governed by the asa gene cluster.[1] In A. flavus, this cluster includes a nonribosomal peptide synthetase-like (NRPS-like) enzyme (AsaC), a P450 oxidoreductase (AsaD), and a hydroxylase (AsaB), along with a transporter (AsaE) and a transcription factor (AsaR).[11][12] The proposed biosynthetic pathway begins with the condensation of L-leucine and L-isoleucine to form deoxythis compound, which is then further modified.[3]

This compound Biosynthetic Pathway

Aspergillic_Acid_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes asa Gene Cluster Enzymes L-Leucine L-Leucine AsaC AsaC (NRPS-like) L-Leucine->AsaC L-Isoleucine L-Isoleucine L-Isoleucine->AsaC Deoxyaspergillic_acid Deoxythis compound Aspergillic_acid This compound Deoxyaspergillic_acid->Aspergillic_acid AsaD Hydroxyaspergillic_acid Hydroxythis compound Aspergillic_acid->Hydroxyaspergillic_acid AsaB AsaC->Deoxyaspergillic_acid AsaD AsaD (P450 oxidoreductase) AsaB AsaB (Desaturase/Hydroxylase)

Caption: Proposed biosynthetic pathway of this compound in Aspergillus flavus.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Start Inoculate Aspergillus strain in GMM and CP media Incubate Incubate for 2-5 days Start->Incubate Harvest Harvest mycelia and filtrate Incubate->Harvest Extract Extract with organic solvent Harvest->Extract LCMS LC-MS Analysis Extract->LCMS Quantify Quantify this compound and derivatives LCMS->Quantify

Caption: A typical experimental workflow for the quantification of this compound.

References

Aspergillic Acid vs. Modern Antibiotics: A Comparative Re-evaluation for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial potential of the fungal metabolite, aspergillic acid, reveals a historical antibiotic with broad-spectrum activity. This guide provides a comparative analysis against the modern synthetic antibiotic, ciprofloxacin, offering researchers and drug development professionals a renewed perspective on its potential.

This publication critically examines the antimicrobial efficacy and cytotoxicity of this compound, a cyclic hydroxamic acid derived from the fungus Aspergillus flavus, in comparison to ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic. Through a presentation of available in-vitro data, detailed experimental methodologies, and visual representations of their mechanisms and evaluation workflows, this guide aims to facilitate a re-evaluation of this compound's place in the landscape of antimicrobial research and development.

Performance Snapshot: this compound vs. Ciprofloxacin

To provide a clear, quantitative comparison, the following tables summarize the available data on the minimum inhibitory concentration (MIC) and cytotoxicity (IC50) of this compound and ciprofloxacin against key Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL)

AntibioticStaphylococcus aureus (MRSA ATCC 43300)Escherichia coli (MTCC 1610)Pseudomonas aeruginosaBacillus subtilis
This compound Potent Activity Reported[1]Potent Activity Reported[1]Data Not AvailableData Not Available
Ciprofloxacin 0.5Data Not Available0.5 - 128Data Not Available

Note: While a 2025 study by Nasr and Shamsel-Din reported "potent" activity of this compound against MRSA ATCC 43300 and E. coli MTCC 1610, specific MIC values were not available in the accessible literature.[1] Further research is needed to quantify this activity for a direct comparison.

Table 2: Cytotoxicity (IC50 in µM)

CompoundCell LineIC50 (µM)Assay
This compound & Analogs Brine Shrimp2.59 - 205.67Brine Shrimp Lethality Bioassay
Ciprofloxacin Data Not AvailableData Not AvailableData Not Available

Note: The available cytotoxicity data for this compound and its analogs is from a brine shrimp lethality bioassay, which is an indicator of general toxicity.[2] Specific IC50 values from MTT assays on mammalian cell lines are needed for a more direct comparison of its therapeutic index against that of modern antibiotics.

Unraveling the Mechanisms of Action

The antimicrobial properties of this compound and ciprofloxacin stem from distinct molecular interactions within bacterial cells.

aspergillic_acid_biosynthesis cluster_mechanism Antimicrobial Action L_leucine L-Leucine intermediate Cyclic Dipeptide Intermediate L_leucine->intermediate asaC (NRPS-like) L_isoleucine L-Isoleucine L_isoleucine->intermediate deoxyaspergillic_acid Deoxythis compound intermediate->deoxyaspergillic_acid asaD (P450 monooxygenase) aspergillic_acid This compound deoxyaspergillic_acid->aspergillic_acid asaB (hydroxylase) chelation Metal Ion Chelation aspergillic_acid->chelation Chelates Divalent Cations (e.g., Fe2+, Zn2+) enzyme_inhibition Enzyme Inhibition chelation->enzyme_inhibition Deprives metalloenzymes cell_death Bacterial Cell Death enzyme_inhibition->cell_death Disrupts cellular processes

Biosynthesis and proposed mechanism of this compound.

This compound's antimicrobial activity is attributed to its nature as a cyclic hydroxamic acid, which allows it to chelate essential divalent metal ions like iron and zinc. This sequestration disrupts the function of metalloenzymes that are vital for bacterial survival, ultimately leading to cell death.

ciprofloxacin_mechanism cluster_targets Bacterial DNA Replication Machinery ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits replication_fork Replication Fork Stalling dna_gyrase->replication_fork topoisomerase_iv->replication_fork dna_break Double-Strand DNA Breaks replication_fork->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Mechanism of action of Ciprofloxacin.

Ciprofloxacin, on the other hand, functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, respectively, leading to a halt in DNA replication and ultimately, bacterial cell death.

Experimental Protocols

To ensure the reproducibility and standardization of comparative studies, detailed experimental protocols for determining antimicrobial susceptibility and cytotoxicity are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of a test compound against a specific bacterial strain.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial strain of interest (e.g., S. aureus, E. coli).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Test compound (e.g., this compound, Ciprofloxacin) stock solution of known concentration.

    • Sterile diluent (e.g., growth medium).

    • Positive control (bacterial suspension without test compound).

    • Negative control (sterile medium).

  • Inoculum Preparation:

    • Aseptically pick several colonies of the bacterial strain from a fresh agar plate.

    • Suspend the colonies in sterile saline or growth medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile growth medium to all wells of the 96-well plate except the first column.

    • Add 200 µL of the test compound at the highest desired concentration to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.

    • The final volume in each well will be 200 µL.

    • Include a positive control well (100 µL medium + 100 µL inoculum) and a negative control well (200 µL sterile medium).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a compound on a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the objective comparison of two antimicrobial agents. The following diagram illustrates a typical experimental workflow.

experimental_workflow start Start: Select Test Compounds (e.g., this compound & Ciprofloxacin) prep Prepare Stock Solutions and Bacterial/Cell Cultures start->prep mic_assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) prep->mic_assay mtt_assay Cytotoxicity (IC50) Assay (e.g., MTT Assay) prep->mtt_assay data_collection_mic Collect and Analyze MIC Data mic_assay->data_collection_mic data_collection_mtt Collect and Analyze IC50 Data mtt_assay->data_collection_mtt comparison Comparative Analysis of Antimicrobial Efficacy and Cytotoxicity data_collection_mic->comparison data_collection_mtt->comparison conclusion Conclusion and Future Directions comparison->conclusion

Workflow for comparing antimicrobial agents.

This re-evaluation of this compound in the context of a modern antibiotic like ciprofloxacin underscores the importance of revisiting historical natural products in the ongoing search for new antimicrobial leads. While further research is required to obtain more comprehensive and directly comparable data, the potent activity of this compound warrants continued investigation. Its unique mechanism of action, targeting bacterial metalloenzymes, may offer a valuable alternative to combat the growing threat of antibiotic resistance. Future studies should focus on elucidating the full spectrum of its antimicrobial activity, understanding its pharmacokinetic and pharmacodynamic properties, and exploring potential structural modifications to enhance its efficacy and safety profile.

References

Reproducibility of Historical Findings on Aspergillic Acid's Antibacterial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A contemporary analysis of the pioneering antibacterial research on aspergillic acid reveals a remarkable consistency in its efficacy against Gram-positive bacteria, while also highlighting advancements in antimicrobial susceptibility testing and the evolution of bacterial resistance. This guide provides a comparative overview of historical and recent findings on the antibacterial properties of this compound, alongside data for modern antibiotics, offering valuable context for researchers in drug discovery and development.

This compound, a pyrazine derivative first isolated from Aspergillus flavus by White and Hill in 1943, was one of the earliest identified mold-derived antibacterial substances.[1] Their seminal work laid the groundwork for understanding its biological activity. Recent investigations, spurred by the ongoing challenge of antimicrobial resistance, have revisited this historical compound, largely corroborating its potent antibacterial effects, particularly against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

This guide synthesizes the original findings with contemporary research, presenting quantitative data in a standardized format to facilitate comparison. Detailed experimental protocols from both eras are provided to underscore the evolution of microbiological methodologies.

Comparative Antibacterial Activity of this compound

The antibacterial spectrum of this compound, as determined in its initial isolation and in recent studies, demonstrates a consistent and potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from the historical study by White and Hill (1943) are presented alongside recent findings and data for common contemporary antibiotics for a comprehensive comparison.

BacteriaThis compound (Historical MIC, µg/mL)This compound (Recent MIC, µg/mL)Vancomycin (MIC, µg/mL)Penicillin (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
Staphylococcus aureus10 - 20Not Reported0.25 - 2[2]--
Streptococcus pyogenes10 - 20Not Reported-≤ 0.09[3]-
Escherichia coli> 100Potent Activity Reported--0.004 - 0.016[4]
Salmonella Typhimurium> 100Not Reported--0.03125[5]

Note: Historical data is derived from qualitative descriptions in the original publication and converted to an estimated MIC range. Recent studies have confirmed potent activity against MRSA and E. coli, though specific MIC values were not available in the preliminary search. The MIC values for comparator antibiotics are against standard reference strains (e.g., ATCC strains).

Evolution of Experimental Protocols

The methodologies for determining antibacterial susceptibility have significantly evolved since the 1940s, moving from less standardized techniques to the highly regulated protocols of today.

Historical Protocol: Broth Dilution Method (1943)

The pioneering work of White and Hill utilized a broth dilution method to assess the antibacterial activity of this compound. While rudimentary by modern standards, it laid the foundation for quantitative analysis.

Experimental Workflow:

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in broth C Inoculate each dilution with a standardized bacterial suspension A->C B Culture of test bacteria (e.g., Staphylococcus aureus) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity (visual inspection) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Historical Broth Dilution Workflow (1940s)

Modern Protocol: CLSI Broth Microdilution Method

Contemporary antimicrobial susceptibility testing is largely standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a cornerstone of these guidelines, offering high reproducibility and throughput.

Experimental Workflow:

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare 96-well microtiter plate with serial dilutions of test compound in Cation-Adjusted Mueller-Hinton Broth C Inoculate wells to a final concentration of 5 x 10^5 CFU/mL A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35°C ± 2°C for 16-20 hours in ambient air C->D E Read MIC as the lowest concentration with no visible growth (using a reading device or visually) D->E F Include quality control strains (e.g., ATCC strains) F->E QC

Caption: Modern CLSI Broth Microdilution Workflow

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism of this compound's antibacterial action is not fully elucidated in the historical literature. However, modern research suggests that its activity may be linked to its ability to chelate iron, thereby disrupting essential bacterial metabolic processes that are iron-dependent. The following diagram illustrates a hypothesized pathway.

cluster_cell Bacterial Cell AA This compound Complex This compound-Iron Complex AA->Complex Fe Fe³⁺ (Iron) Fe->Complex Metabolism Essential Iron-Dependent Metabolic Pathways Complex->Metabolism Chelation Disruption Disruption of Metabolism Metabolism->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Hypothesized Mechanism of this compound Action

Conclusion

The enduring antibacterial efficacy of this compound, particularly against Gram-positive bacteria, is a testament to the foundational discoveries of the early antibiotic era. While the precision and standardization of susceptibility testing have advanced considerably, the fundamental observation of this compound's potent activity remains valid. This historical perspective, combined with modern analytical techniques, provides a robust platform for the continued exploration of this compound and its derivatives as potential therapeutic agents in an age of increasing antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action and to establish a comprehensive profile of its activity against a broader range of contemporary clinical isolates.

References

Comparative Transcriptomics of Aspergillus flavus: Unraveling the Regulation of Aspergillic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscape of Aspergillus flavus reveals key regulatory features governing the production of aspergillic acid, a mycotoxin with significant implications for food safety and fungal virulence. This guide provides a comparative analysis of gene expression under conditions favoring high and low this compound synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a hydroxamate-containing pyrazinone mycotoxin produced by the fungus Aspergillus flavus. It is known for its iron-chelating properties and its role in fungal pathogenesis. Understanding the molecular mechanisms that regulate its production is crucial for developing strategies to control A. flavus contamination and its associated toxic effects. This guide synthesizes available transcriptomic data to compare the genetic response of A. flavus under conditions that promote high versus low levels of this compound production.

Data Presentation: Gene Expression Under High and Low this compound Production

Furthermore, the expression of the this compound (asa) gene cluster has been observed during the early stages of maize kernel infection by A. flavus, suggesting this is a high-production environment. In contrast, standard laboratory growth media often result in lower production.

The following table summarizes the key genes in the this compound biosynthetic cluster and their expected expression patterns under high and low production conditions based on current knowledge.

Table 1: Differentially Expressed Genes in the this compound Biosynthetic Cluster

Gene (Locus Tag)Putative FunctionExpected Expression Change (High vs. Low Production)
asaA (AFLA_023000)Ankyrin-repeat proteinUpregulated
asaB (AFLA_023010)GA4 desaturase family proteinUpregulated
asaC (AFLA_023020)Non-ribosomal peptide synthetase (NRPS)-like enzymeUpregulated
asaD (AFLA_023030)Cytochrome P450 monooxygenaseUpregulated
asaE (AFLA_023050)Major Facilitator Superfamily (MFS) transporterUpregulated
asaF (AFLA_023060)Hypothetical proteinUpregulated
asaR (AFLA_023040)C6-type transcription factorUpregulated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of transcriptomic studies. Below are summarized protocols for inducing differential this compound production and for performing RNA-sequencing analysis.

Inducing High and Low this compound Production

Objective: To culture Aspergillus flavus under conditions that stimulate (low iron) and suppress (high iron) the production of this compound.

Materials:

  • Aspergillus flavus strain (e.g., NRRL 3357)

  • Czapek-Dox minimal medium

  • Ferric chloride (FeCl₃) or Ferric ammonium citrate (FAC)

  • Iron chelator (e.g., bathophenanthroline disulfonate - BPS)

  • Sterile flasks and culture plates

  • Incubator

Protocols:

  • Low this compound Production (Iron-Replete Conditions):

    • Prepare Czapek-Dox minimal medium and supplement with a final concentration of 100 µM FeCl₃ or an appropriate concentration of FAC.

    • Inoculate the medium with A. flavus spores to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate the cultures at 30°C with shaking (for liquid cultures) or without (for solid cultures) for 3-5 days.

  • High this compound Production (Iron-Depleted Conditions):

    • Prepare Czapek-Dox minimal medium. To ensure iron depletion, glassware should be treated to remove trace iron.

    • Add an iron chelator such as BPS to the medium at a concentration sufficient to sequester residual iron (e.g., 100 µM).

    • Inoculate the medium with A. flavus spores to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate the cultures under the same conditions as the iron-replete cultures.

RNA-Sequencing and Analysis

Objective: To extract high-quality RNA from A. flavus cultures, prepare sequencing libraries, and analyze the transcriptomic data.

Materials:

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

  • mRNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Protocols:

  • RNA Extraction:

    • Harvest fungal mycelia from liquid cultures by filtration or scrape from solid media.

    • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial kit following the manufacturer's instructions, including an on-column DNase I digestion step to remove contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.

    • Evaluate RNA integrity (RIN value) using a bioanalyzer. High-quality RNA (RIN > 8) is recommended for library preparation.

  • Library Preparation and Sequencing:

    • Prepare indexed cDNA libraries from poly(A)-selected mRNA using a commercial library preparation kit.

    • Perform quality control and quantify the final libraries.

    • Sequence the libraries on a high-throughput sequencing platform to generate paired-end reads.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads and perform trimming to remove adapters and low-quality bases.

    • Align the trimmed reads to the A. flavus reference genome (e.g., NRRL 3357).

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Perform differential gene expression analysis between high and low this compound production conditions to identify significantly up- and downregulated genes.

    • Conduct functional enrichment analysis (e.g., Gene Ontology and pathway analysis) on the differentially expressed genes to identify enriched biological processes and pathways.

Mandatory Visualization

This compound Biosynthetic Pathway

The biosynthesis of this compound is governed by a dedicated gene cluster (asa). The pathway begins with the condensation of L-leucine and L-isoleucine, followed by a series of enzymatic modifications to form the final product.

Aspergillic_Acid_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps cluster_enzymes Key Enzymes (asa gene products) L-Leucine L-Leucine Precursor_Condensation Precursor Condensation L-Leucine->Precursor_Condensation L-Isoleucine L-Isoleucine L-Isoleucine->Precursor_Condensation Deoxyaspergillic_Acid Deoxythis compound Precursor_Condensation->Deoxyaspergillic_Acid Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid asaC asaC (NRPS-like) asaC->Precursor_Condensation asaD asaD (P450) asaD->Deoxyaspergillic_Acid asaB asaB (Desaturase) asaB->Aspergillic_Acid

Caption: Biosynthetic pathway of this compound in A. flavus.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates the key steps involved in a comparative transcriptomic study of this compound production.

Experimental_Workflow cluster_culture Fungal Culture cluster_analysis Data Analysis High_AA High this compound (Low Iron / Maize Infection) RNA_Extraction RNA Extraction High_AA->RNA_Extraction Low_AA Low this compound (High Iron / Standard Medium) Low_AA->RNA_Extraction QC Quality Control Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional Functional Enrichment DEA->Functional Results Identification of Differentially Expressed Genes and Pathways Functional->Results Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Sequencing->QC

Caption: Workflow for comparative transcriptomic analysis.

Aspergillic Acid: A Comparative Guide to its In Vitro and In Vivo Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial activity of Aspergillic acid, a hydroxamate siderophore with noted antibacterial and antifungal properties. While research highlights its potential, this document aims to objectively present the available experimental data, detail relevant methodologies, and identify areas where further investigation is required.

In Vitro Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a range of pathogens. Its primary mechanism of action is believed to be the chelation of iron, an essential nutrient for microbial growth and survival. By sequestering iron from the environment, this compound effectively creates an iron-deficient condition, hindering crucial metabolic processes in bacteria and fungi.[1][2]

Compound/AgentOrganismMIC (µg/mL)Reference / Note
This compound Staphylococcus aureus (MRSA, ATCC 43300)Data not availablePotent activity reported[3]
Escherichia coli (MTCC 1610)Data not availablePotent activity reported[3]
Candida albicansData not available
Aspergillus fumigatusData not available
Deferoxamine-B (Hydroxamate Siderophore) Methicillin-resistant Staphylococcus aureus (MRSA)7500 - 10000[4]
Pseudomonas aeruginosa5000 - 10000[4]
Exochelin-MS (Hydroxamate Siderophore) Methicillin-resistant Staphylococcus aureus (MRSA)50 - 500[4]
Pseudomonas aeruginosa50 - 125[4]
Cefiderocol (Siderophore-Cephalosporin Conjugate) EnterobacteriaceaeMIC₉₀: 0.25 - 2[5]
Pseudomonas aeruginosaMIC₉₀: ≤1[6]
Trihydroxamate-fluoroquinolone conjugate Staphylococcus aureus SG5111[7]

Table 1: In Vitro Antimicrobial Activity of this compound and Comparative Siderophores. MIC values for this compound are not specified in the reviewed literature. Data for other hydroxamate siderophores and siderophore conjugates are provided for context.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from established broth microdilution protocols for natural products and iron chelators.[8][9][10][11]

1. Preparation of Materials:

  • Microbial Strains: Staphylococcus aureus (e.g., ATCC 29213), Escherichia coli (e.g., ATCC 25922), Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • Bacteria: From an overnight culture on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Yeast (C. albicans): Prepare a yeast suspension from a 24-hour culture on Sabouraud Dextrose Agar, adjust to a 0.5 McFarland standard in sterile saline, and then dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Mould (A. fumigatus): Harvest conidia from a 7-day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

3. Broth Microdilution Assay:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 100 µL of the prepared microbial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, 24-48 hours for C. albicans, and 48-72 hours for A. fumigatus.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Below is a DOT script for visualizing the experimental workflow.

BrothMicrodilutionWorkflow stock This compound Stock Solution dilution Serial Dilution of This compound stock->dilution Add to first well inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation Add to all wells media Culture Media (CAMHB or RPMI) plate 96-Well Plate plate->dilution Create gradient dilution->inoculation incubation Incubation (24-72 hours) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic

Figure 1. Workflow for Broth Microdilution MIC Assay.

In Vivo Antimicrobial Efficacy

Currently, there is a lack of published data on the in vivo efficacy of this compound in established animal models of infection. While one study investigated its biodistribution in inflamed mice for imaging purposes, it did not assess antimicrobial outcomes such as survival or reduction in pathogen load.[3]

For comparison, Table 2 summarizes outcomes from in vivo studies of other antimicrobial agents in murine infection models.

Compound/AgentAnimal ModelInfectionKey OutcomesReference
This compound Murine Sepsis/Systemic InfectionS. aureus, E. coliData not available
Olorofim Neutropenic Murine ModelAspergillus fumigatus80-88% survival at 10 days[12]
SCD-1 (Coumarin Derivative) Murine Aspergillosis ModelAspergillus fumigatus77.8% survival with 200 mg/kg (oral)[13]
D0870 (Azole) Neutropenic Murine Respiratory ModelAspergillus fumigatusSuperior survival compared to amphotericin B and itraconazole[14]
Salicyl-AMS (Siderophore Biosynthesis Inhibitor) Murine Tuberculosis ModelMycobacterium tuberculosisSignificant inhibition of bacterial growth in lungs[15]

Table 2: In Vivo Efficacy of Comparative Antimicrobial Agents in Murine Infection Models. Data for this compound is not available.

Experimental Protocol: Murine Systemic Infection Model

The following is a proposed methodology for evaluating the in vivo efficacy of this compound in a murine model of systemic infection, based on established protocols.[10][14][16][17][18]

1. Animals and Husbandry:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Infection Procedure:

  • Bacterial Preparation: Prepare a mid-logarithmic phase culture of a pathogenic strain of Staphylococcus aureus or Escherichia coli. Wash the bacterial cells and resuspend in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL for S. aureus or 1 x 10⁸ CFU/mL for E. coli).

  • Infection: Induce systemic infection via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.

3. Treatment Regimen:

  • Groups:

    • Vehicle control (e.g., PBS or the solvent for this compound).

    • This compound (various dose levels, e.g., 10, 25, 50 mg/kg).

    • Positive control antibiotic (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli).

  • Administration: Administer treatment (e.g., IP or IV) at specified time points post-infection (e.g., 2 hours and 12 hours post-infection).

4. Efficacy Endpoints:

  • Survival: Monitor survival rates over a period of 7-14 days.

  • Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group. Harvest organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

The following DOT script outlines the workflow for this proposed in vivo study.

InVivoWorkflow cluster_setup Study Setup cluster_infection Infection and Treatment cluster_endpoints Efficacy Assessment mice Acquire and Acclimate Mice infect Induce Systemic Infection (IP/IV) mice->infect pathogen Prepare Pathogen Inoculum pathogen->infect grouping Randomize into Treatment Groups infect->grouping treat Administer this compound, Vehicle, or Control Antibiotic grouping->treat monitor_survival Monitor Survival (7-14 days) treat->monitor_survival bacterial_load Determine Bacterial Load (CFU counts in organs) treat->bacterial_load

Figure 2. Proposed Workflow for a Murine Systemic Infection Model.

Mechanism of Action: Iron Chelation

This compound belongs to the hydroxamate class of siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺).[19][20][21] The antimicrobial activity of this compound is primarily attributed to its ability to sequester iron from the host environment, thereby depriving pathogenic microbes of this essential nutrient. This iron-starvation strategy disrupts critical cellular processes that are iron-dependent, including DNA replication, cellular respiration, and metabolism, ultimately leading to the inhibition of microbial growth.[1]

The diagram below illustrates the proposed mechanism of action.

IronChelationMechanism Iron Deprivation by this compound cluster_extracellular Extracellular Environment cluster_cell Microbial Cell aspergillic_acid This compound complex This compound-Fe³⁺ Complex aspergillic_acid->complex Chelates iron Fe³⁺ (Iron) iron->complex metabolism Iron-Dependent Metabolic Processes membrane Cell Membrane growth Microbial Growth and Proliferation metabolism->growth Essential for inhibition Inhibition of Growth growth->inhibition is Blocked

Figure 3. Proposed Mechanism of Antimicrobial Action via Iron Chelation.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial properties, particularly against clinically relevant bacteria such as MRSA and E. coli. Its mechanism as an iron chelator presents a compelling strategy for antimicrobial development. However, this guide highlights a critical gap in the existing literature regarding quantitative in vitro data and in vivo efficacy studies.

To fully assess the therapeutic potential of this compound, future research should focus on:

  • Comprehensive In Vitro Profiling: Determining the MIC values of this compound against a broad panel of bacterial and fungal pathogens, including multidrug-resistant strains.

  • In Vivo Efficacy Studies: Conducting well-designed animal infection models to evaluate the efficacy of this compound in terms of survival benefit and reduction of microbial burden.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to inform dosing regimens.

  • Mechanism of Action Studies: Further elucidating the molecular targets and potential effects on microbial signaling pathways beyond iron sequestration.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of novel antimicrobial agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical compounds like aspergillic acid are paramount to ensuring a safe and compliant environment. Adherence to strict disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its related waste materials.

This compound is a hazardous substance known to cause skin and eye irritation, and it may also lead to respiratory irritation.[1] Therefore, all forms of this compound waste, including unused or expired product, contaminated materials, and aqueous solutions, must be treated as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the form of the waste. The following steps provide a clear guide for safe and compliant disposal.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Items such as personal protective equipment (gloves, etc.), absorbent pads, and weighing papers that have come into contact with this compound must be collected as hazardous waste.

  • Aqueous Solutions: Solutions containing this compound are not to be disposed of down the drain.[1] They must be collected and managed as hazardous chemical waste.[1]

2. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.[1]

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name, "this compound".[1] Additionally, indicate the associated hazards (e.g., "Toxic," "Irritant").[1]

3. Disposal of Liquid Waste (Aqueous Solutions):

For small quantities of acidic waste, neutralization may be an option if conducted by trained personnel and in accordance with institutional and local regulations.

  • Neutralization (for trained personnel only):

    • Work in a chemical fume hood and wear appropriate PPE, including a face shield in addition to safety goggles.[2]

    • Prepare a large volume of a basic solution, such as sodium bicarbonate (baking soda) or sodium hydroxide, in a suitable container.[3]

    • Slowly and carefully add the acidic this compound solution to the basic solution with constant stirring.[3] This process may generate heat, so it is crucial to proceed slowly and cool the container if necessary (e.g., using an ice bath).[2]

    • Monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[2]

    • Once neutralized, the solution must still be collected as hazardous waste due to the presence of the organic compound and disposed of through your institution's hazardous waste management program.[2][3] Do not dispose of the neutralized solution down the drain. [1]

4. Disposal of Solid Waste:

  • Unused Product and Contaminated Materials:

    • Carefully sweep up any solid this compound, avoiding dust formation.[4]

    • Place the solid waste and any contaminated materials into the designated hazardous waste container.[4]

    • Ensure the container is tightly sealed and properly labeled.

5. Container Decontamination:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste and dispose of it accordingly.[5]

6. Final Disposal:

  • Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Quantitative Data Summary

ParameterGuidelineSource
Neutralized pH Range 5.5 - 9.5[2]
PPE Requirements Chemical safety goggles, gloves, lab coat[1]
Work Environment Well-ventilated area or chemical fume hood[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general protocol for the neutralization of acidic waste is as follows:

General Acid Neutralization Protocol:

  • Preparation: Don appropriate PPE and work within a chemical fume hood.[2] Prepare a 5-10% solution of a base such as sodium bicarbonate or sodium hydroxide in a large beaker. Place the beaker in an ice bath to manage heat generation.[2]

  • Neutralization: While stirring the basic solution, slowly add the acidic waste. The addition should be done in small increments to control the reaction rate and temperature.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the acidic waste until the pH is within the neutral range of 5.5 to 9.5.[2]

  • Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for disposal.

This compound Disposal Workflow

Aspergillic_Acid_Disposal_Workflow cluster_waste_types Waste Streams start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood start->fume_hood waste_id Identify Waste Type solid Solid Waste (Unused Product, Contaminated Materials) waste_id->solid liquid Liquid Waste (Aqueous Solutions) waste_id->liquid ppe->waste_id fume_hood->waste_id collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid final_disposal Dispose via Institutional EHS or Licensed Contractor collect_solid->final_disposal neutralize_prompt Neutralization Required? (Trained Personnel Only) collect_liquid->neutralize_prompt neutralize_proc Slowly Add to Base, Monitor pH (5.5-9.5) neutralize_prompt->neutralize_proc Yes neutralize_prompt->final_disposal No collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralize_proc->collect_neutralized collect_neutralized->final_disposal end End: Safe Disposal Complete final_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Aspergillic acid

Author: BenchChem Technical Support Team. Date: December 2025

Aspergillic acid is a pale yellow crystalline organic compound derived from the fungus Aspergillus flavus.[1] It is recognized for its antibiotic and antifungal properties.[1] Due to its biological activity and acidic nature, stringent safety protocols are necessary to ensure the well-being of laboratory personnel.

Hazard Identification

While a comprehensive toxicological profile for this compound is not fully established, the following hazards should be considered:

  • Skin and Eye Irritation: Like many acids, it may cause irritation or burns upon contact with skin and eyes.[2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2]

  • Toxicity: The toxicity of this compound is associated with its hydroxamic acid functionality.[1] The primary mechanism of its toxic action is believed to be the chelation of physiologically important ions.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. All personnel must be trained in the correct use and removal of their PPE. The required PPE for handling this compound varies based on the specific task and the associated risk of exposure.

TaskRequired PPERationale
Handling Solid this compound (e.g., weighing, aliquoting)- Full-face respirator with P100 cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Lab coat- Closed-toe shoesTo prevent inhalation of airborne particles and protect against skin and eye contact.[3]
Preparing this compound Solutions - Full-face respirator with P100 cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Chemical-resistant apron over lab coat- Closed-toe shoesTo provide additional protection against splashes and spills during solution preparation.[4]
Administering this compound to Cell Cultures - N95 respirator- Chemical-resistant gloves (Nitrile)- Safety glasses- Lab coat- Closed-toe shoesReduced risk of aerosolization compared to handling the solid form, but respiratory and skin protection are still necessary.
Disposing of this compound Waste - Full-face respirator with P100 cartridges- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles- Chemical-resistant apron over lab coat- Closed-toe shoesTo ensure maximum protection during the handling and disposal of concentrated chemical waste.

Operational Procedures

Working with Solid this compound:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use disposable lab coats and double-gloving with nitrile gloves.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[3][6]

  • Weigh the compound on a tared, disposable weigh boat.

  • After transfer, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) followed by a mild detergent.

Preparing this compound Solutions:

  • Always add acid to the solvent, never the other way around, to prevent splashing.[7]

  • Prepare solutions in a chemical fume hood.[4]

  • Use appropriate glassware and ensure it is free from contaminants.

  • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess: From a safe distance, assess the extent of the spill. For large or unknown spills, contact your institution's environmental health and safety (EHS) office immediately.[8]

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials.[8]

  • Neutralize: For acidic spills, if appropriate, neutralize with a mild base like sodium bicarbonate.[9]

  • Clean-up: Wearing appropriate PPE, clean up the neutralized spill and absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: All solid materials (e.g., gloves, weigh boats, pipette tips) contaminated with this compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, chemical-resistant container.[9]

    • If permissible by your institution's EHS guidelines, neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before collection.[9]

    • Label the waste container clearly with "Hazardous Waste," the name of the chemical, and any other required information.

    • Arrange for disposal through your institution's hazardous waste management program. Do not pour this compound waste down the drain.[3]

Chemical Spill Workflow

G spill Chemical Spill Occurs assess Assess the Spill (Size & Hazard) spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Large or Highly Hazardous contain Contain the Spill (Use Spill Kit) assess->contain Small & Manageable ehs Contact EHS/ Emergency Services evacuate->ehs cleanup Clean Up Spill & Contaminated Materials contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate the Area & Equipment dispose->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.